molecular formula C13H16ClN B1387008 N-Methyl-1-(2-naphthyl)ethanamine hydrochloride CAS No. 1197565-94-8

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride

Cat. No.: B1387008
CAS No.: 1197565-94-8
M. Wt: 221.72 g/mol
InChI Key: ALXRPPVLEBEFEF-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C13H16ClN and its molecular weight is 221.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-1-(2-naphthyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(2-naphthyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-naphthalen-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXRPPVLEBEFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657969
Record name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197565-94-8
Record name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1197565-94-8[1][2]

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (also known as N-methyl-1-(naphthalen-2-yl)ethan-1-amine HCl) is a secondary amine and a structural analog of methamphetamine where the phenyl ring is substituted with a naphthyl system.[1][2] While less studied than its phenyl-based counterparts, this compound serves as a critical chiral building block in organic synthesis and a probe in structure-activity relationship (SAR) studies targeting monoamine transporters.[1][2]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, pharmacological profile, and analytical characterization.[2] It is intended for use by medicinal chemists, forensic analysts, and research scientists operating under strict regulatory compliance.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5]

The compound is a member of the arylalkylamine class.[2] Unlike amphetamines (which possess a propyl chain), this molecule features an ethyl chain with the amine at the benzylic position (structurally analogous to


-methylbenzylamine).[1][2]
Table 1: Chemical Specifications
PropertyData
CAS Number 1197565-94-8
IUPAC Name N-methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Molecular Formula C₁₃H₁₅N[1][2][3][4][5][6][7] · HCl
Molecular Weight 221.73 g/mol (Salt); 185.27 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in DCM
Melting Point 190–195 °C (decomposition typical for HCl salts)
Chirality Contains one stereocenter at C1.[1][2][3] CAS 1197565-94-8 typically refers to the racemate unless specified as (R)- or (S)-.
Structural Visualization

The following diagram illustrates the structural relationship between the target compound and Methamphetamine, highlighting the steric expansion of the aromatic system.

StructureComparison Meth Methamphetamine (Phenyl-CH2-CH(Me)-NHMe) Target N-Methyl-1-(2-naphthyl)ethanamine (Naphthyl-CH(Me)-NHMe) Meth->Target Aromatic Expansion (Phenyl -> Naphthyl) Meth->Target Chain Contraction (Propyl -> Ethyl)

Figure 1: Structural comparison showing the modification from the phenylisopropylamine scaffold to the naphthylethylamine scaffold.

Synthesis & Manufacturing Protocols

The synthesis of N-Methyl-1-(2-naphthyl)ethanamine is most efficiently achieved via reductive amination of 2-acetylnaphthalene.[1][2] This route minimizes side reactions compared to direct alkylation.[2]

Reaction Mechanism[1][2][11]
  • Condensation: 2-Acetylnaphthalene reacts with methylamine to form an imine (Schiff base) intermediate.[1][2]

  • Reduction: The imine is reduced in situ or sequentially to the secondary amine.[2]

Experimental Protocol (Reductive Amination)

Note: All procedures must be performed in a fume hood using appropriate PPE.

Reagents:

  • 2-Acetylnaphthalene (1.0 eq)[1][2]

  • Methylamine (33% in EtOH or 2.0M in THF, 3.0 eq)[1][2]

  • Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) or Sodium Triacetoxyborohydride (STAB)[1][2]

  • Acetic Acid (catalytic)[1][2]

  • Methanol (Solvent)[1][2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-acetylnaphthalene in anhydrous methanol. Add methylamine solution and stir at room temperature for 4 hours.

  • Reduction: Cool the solution to 0°C. Slowly add NaBH₃CN in small portions. Adjust pH to ~5-6 with acetic acid to facilitate imine protonation.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Quench: Quench excess hydride with 1N HCl (gas evolution occurs).

  • Workup: Basify the aqueous layer to pH >12 using NaOH.[2] Extract with Dichloromethane (DCM) (3x).[1][2]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. The crude oil is converted to the hydrochloride salt by adding ethereal HCl.[2] Recrystallize from EtOH/Et₂O.[2]

SynthesisPathway Ketone 2-Acetylnaphthalene Imine N-Methyl Imine Intermediate Ketone->Imine Product N-Methyl-1-(2-naphthyl)ethanamine Imine->Product Step1 + MeNH2 / MeOH (Dehydration) Step2 + NaBH3CN / AcOH (Reduction)

Figure 2: Reductive amination pathway from 2-acetylnaphthalene.[1][2]

Pharmacology & Toxicology

Mechanism of Action

While specific binding data for CAS 1197565-94-8 is limited, structure-activity relationships (SAR) of naphthyl-amines suggest the following profile:

  • Monoamine Transporter Interaction: The naphthyl group increases lipophilicity compared to the phenyl ring, potentially increasing affinity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT).[1][2]

  • Metabolic Stability: The

    
    -methyl group protects against deamination by Monoamine Oxidase (MAO), similar to amphetamine.[1][2] However, the benzylic position of the amine (directly attached to the ring) makes it chemically distinct from amphetamines (which have a spacer carbon).[2] Benzylic amines are generally less potent psychostimulants than their phenethylamine homologs.[2]
    
Toxicology[2]
  • Acute Toxicity: Likely harmful if swallowed (H302).[1][2][8]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][8]

  • Handling: Treat as a potent bioactive amine.[2] Use gloves, goggles, and respiratory protection.[2]

Analytical Characterization

For forensic and quality control verification, the following analytical signals are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][2]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.8–7.4 (m, 7H, Naphthyl-H): Characteristic aromatic multiplet.[1][2]
      
    • 
       3.8 (q, 1H, CH-N): Benzylic proton coupled to the methyl group.[2]
      
    • 
       2.4 (s, 3H, N-CH₃): N-Methyl singlet.[1][2]
      
    • 
       1.4 (d, 3H, C-CH₃): Doublet corresponding to the 
      
      
      
      -methyl group.[1][2]
Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion: M+ = 185 m/z.[2]

  • Base Peak: m/z 44 (CH₃-NH=CHCH₃⁺) is typical for N-methyl-ethylamines, though the naphthyl fragment (m/z 127) will be prominent.[1][2]

  • Fragmentation: Loss of the naphthyl radical leads to the iminium ion.[2]

References

  • ChemicalBook. (n.d.).[1][2] N-Methyl-1-(2-naphthyl)ethanamine hydrochloride Product Page. Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[2] Product Search: Naphthylethylamines and Analogs. Retrieved from [2]

  • PubChem. (2025).[2][8] Compound Summary: 1-(2-Naphthyl)ethanamine.[1][2] National Library of Medicine.[2] Retrieved from [2]

  • Fisher Scientific. (n.d.).[2] N-Methyl-1-naphthalenemethylamine hydrochloride (Structural Analog Reference). Retrieved from [2]

  • Chem-Impex. (n.d.).[2] (R)-1-(2-Naphthyl)ethylamine Chiral Building Blocks. Retrieved from [2]

Sources

Technical Guide: Synthesis of N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Laboratory Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and Pharmacology Researchers Status: Reference Standard Preparation for In-Vitro Applications[1][2][3]

Executive Summary & Compound Profile

This technical guide details the laboratory-scale synthesis of N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride , a structural analog of methamphetamine where the phenyl ring is replaced by a 2-naphthyl moiety.[1][2][3] This compound is frequently utilized in Structure-Activity Relationship (SAR) studies targeting monoamine transporters (DAT, SERT, NET) to evaluate the steric constraints of the hydrophobic binding pocket.[2][3]

Regulatory & Safety Disclaimer:

WARNING: This compound is a structural analog of controlled phenethylamines.[2][3] Its synthesis and possession may be regulated under specific national laws (e.g., Federal Analogue Act in the USA). This guide is intended strictly for authorized research personnel operating within licensed facilities for the purpose of creating analytical reference standards or conducting in-vitro toxicological assessments. All protocols must be performed in a fume hood with appropriate PPE.[2][3]

Property Specification
IUPAC Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Common Identifier

-Naphthyl-Methamphetamine HCl
Molecular Formula

Molecular Weight 221.73 g/mol (Freebase: 185.27 g/mol )
Precursor 2-Acetylnaphthalene (CAS: 93-08-3)
Target Purity >98.5% (HPLC)
Retrosynthetic Analysis & Strategy

To ensure high purity and avoid the formation of dialkylated byproducts, this protocol utilizes a Titanium(IV) Isopropoxide-mediated Reductive Amination .[2][3] Unlike traditional Leuckart-Wallach reactions (low yield) or catalytic hydrogenation (requires pressurized vessels), the Ti(OiPr)₄ method allows for the in-situ formation of a stable imine species, which is subsequently reduced under mild conditions.[2][3]

Mechanistic Pathway:

  • Condensation: 2-Acetylnaphthalene reacts with methylamine in the presence of Titanium(IV) isopropoxide, which acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the imine (Schiff base).[3]

  • Reduction: The imine is reduced by Sodium Borohydride (NaBH₄) to the secondary amine.[2][3]

  • Salt Formation: The lipophilic freebase is converted to the hydrochloride salt for stability and water solubility.[2][3]

Retrosynthesis Target Target Molecule N-Methyl-1-(2-naphthyl)ethanamine HCl Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 2-Acetylnaphthalene (Ketone) Disconnection->Precursor1 Precursor2 Methylamine (Amine Source) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection revealing the ketone precursor.[1][2][3]

Experimental Protocol
Phase 1: Imine Formation & Reduction

This phase utilizes the Bhattacharyya method, optimized for hindered ketones.[3]

Reagents & Stoichiometry:

ReagentEquiv.[2][3][4]Role
2-Acetylnaphthalene 1.0Substrate
Methylamine (2.0M in THF) 1.5 - 2.0Amine Source
Titanium(IV) Isopropoxide 1.25Lewis Acid / Dehydrant
Sodium Borohydride 1.5Reducing Agent
Ethanol (Absolute) SolventReaction Medium

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 2-Acetylnaphthalene (10.0 mmol, 1.70 g) and Methylamine (2.0M in THF, 7.5 mL, 15 mmol).

  • Catalyst Addition: Cautiously add Titanium(IV) Isopropoxide (3.7 mL, 12.5 mmol) via syringe. Note: The reaction is slightly exothermic.

  • Imine Formation: Stir the mixture at ambient temperature (20-25°C) for 6–8 hours. The solution will typically turn yellow/orange, indicating imine formation.[3]

  • Reduction: Cool the reaction vessel to 0°C in an ice bath. Add Sodium Borohydride (0.57 g, 15 mmol) portion-wise over 10 minutes to prevent vigorous gas evolution.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Phase 2: Workup & Isolation

The titanium workup is critical to avoid emulsions.[2][3]

  • Quenching: Cool the mixture back to 0°C. Quench by adding 10 mL of 2M Ammonium Hydroxide (NH₄OH) .

    • Observation: A heavy white precipitate of Titanium oxide (

      
      ) will form.[2][3]
      
  • Filtration: Dilute with Ethyl Acetate (50 mL) and filter the suspension through a Celite pad to remove the titanium salts. Wash the pad with additional Ethyl Acetate.[2][3]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with brine (2 x 20 mL).[2][3]

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotovap) to yield the crude freebase oil.
    
Phase 3: Hydrochloride Salt Crystallization

The freebase is an oil; the salt is a stable crystalline solid.[3]

  • Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether or Isopropanol (approx. 10-15 mL).[2][3]

  • Acidification: Add 2.0M HCl in Diethyl Ether dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form immediately.[2][3] Continue addition until the solution is acidic (pH ~2-3 on wet pH paper).

  • Recrystallization: Filter the solid. Recrystallize from boiling Isopropanol/Ethanol (9:1) to remove any non-basic impurities.[2][3]

  • Drying: Dry the crystals in a vacuum desiccator over

    
     for 24 hours.
    
Process Visualization

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisFlow cluster_reaction Phase 1: Reaction cluster_workup Phase 2: Workup cluster_salt Phase 3: Salt Formation Start 2-Acetylnaphthalene + Methylamine Ti_Add Add Ti(OiPr)4 (Stir 6-8h) Start->Ti_Add Imine Formation Reduct Add NaBH4 (0°C -> RT) Ti_Add->Reduct Reduction Quench Quench with NH4OH (Precipitate TiO2) Reduct->Quench Filter Filter via Celite Extract w/ EtOAc Quench->Filter Acidify Add HCl/Ether Filter->Acidify Crude Freebase Recryst Recrystallize (iPrOH/EtOH) Acidify->Recryst Final Final Product: N-Methyl-1-(2-naphthyl)ethanamine HCl Recryst->Final

Figure 2: Workflow diagram for the reductive amination and isolation of the hydrochloride salt.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted parameters.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • Aromatic Region (7.4 - 8.0 ppm): Multiplet, 7H (Naphthalene ring protons).[2][3]

  • Methine Chiral Center (4.5 - 4.7 ppm): Quartet, 1H (

    
    -N).[1][2][3] The position is deshielded due to the naphthyl ring.[3]
    
  • N-Methyl Group (2.7 ppm): Singlet, 3H (

    
    ).[1][2][3]
    
  • Alpha-Methyl Group (1.7 ppm): Doublet, 3H (

    
    ).[1][2][3]
    

2. Infrared Spectroscopy (FT-IR):

  • 2400–3000 cm⁻¹: Broad amine salt stretch (

    
    ).[2][3]
    
  • 1500–1600 cm⁻¹: Aromatic C=C skeletal vibrations (Naphthalene).[2][3]

  • 750 & 820 cm⁻¹: Strong bands characteristic of 2-substituted naphthalene.[1][2][3]

References
  • Bhattacharyya, S. (1995).[2][3] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (9), 1-5.[3]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[3][5] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.[2][3]

  • Mattson, R. J., et al. (1990).[2][3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • PubChem. (n.d.).[2][3] "N-Methyl-1-naphthalenemethanamine hydrochloride (Structural Analog Data)." National Center for Biotechnology Information.[2][3] [2][3]

Sources

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride physical properties"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8) is a secondary aliphatic amine and a structural analog of the phenethylamine class, specifically resembling a naphthalene-substituted methamphetamine derivative. It serves as a specialized building block in medicinal chemistry, particularly in the development of chiral resolving agents and ligands for monoamine transporter research.

This guide provides a definitive technical breakdown of its physicochemical properties, synthesis pathways, and handling protocols, distinguishing clearly between the free base and the hydrochloride salt forms to ensure experimental accuracy.

Chemical Identity & Nomenclature[1][2][3]

ParameterDetail
IUPAC Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Common Synonyms N-Methyl-1-(2-naphthyl)ethylamine HCl; 2-(1-(Methylamino)ethyl)naphthalene HCl
CAS Number (HCl) 1197565-94-8
CAS Number (Free Base) 106213-84-7
Molecular Formula C₁₃H₁₅N[1][2][3][4][5] · HCl
Molecular Weight 221.73 g/mol (Salt); 185.27 g/mol (Base)
SMILES (Free Base) CNCC(C)C1=CC2=CC=CC=C2C=C1
InChI Key (Base) Calculated from structure: MQRIUFVBEVFILS-UHFFFAOYSA-N

Physical & Chemical Properties[2][3][4][5][7][8][9]

The physical behavior of this compound differs significantly between its neutral (free base) and ionic (salt) forms. Researchers must select the appropriate form based on the solvent system and application (e.g., lipophilic transport vs. aqueous formulation).

Comparative Property Table
PropertyFree Base (Neutral)Hydrochloride Salt (Ionic)
Physical State Viscous Oil / Low-melting SolidCrystalline Solid (Powder)
Color Colorless to pale yellowWhite to off-white
Melting Point Not typically isolated as solid>180 °C (Decomposition) [Est.]
Boiling Point 103 °C @ 0.2 Torr [1]N/A (Sublimes/Degrades)
Density 1.015 ± 0.06 g/cm³ (Predicted)Bulk density varies by crystal habit
Solubility (Water) Insoluble (<0.1 mg/mL)Soluble (>50 mg/mL)
Solubility (Organics) Soluble in DCM, MeOH, Et₂OSoluble in MeOH, DMSO; Insoluble in Et₂O
pKa (Conjugate Acid) 9.53 ± 0.10 (Predicted)N/A
Hygroscopicity LowModerate (Store Desiccated)
Spectral Characteristics (Diagnostic)
  • UV/Vis: Characteristic naphthalene absorption bands (

    
    ) are typically observed at 224 nm  and 270-280 nm , with fine structure vibronic coupling visible in non-polar solvents.
    
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 1.6 ppm (d): Doublet corresponding to the

      
      -methyl group (-CH(N)-CH ₃).
      
    • δ 2.5 ppm (s): Singlet for the N-methyl group (-NH-CH ₃).

    • δ 4.5 ppm (q): Quartet for the chiral methine proton (-CH (Me)-).

    • δ 7.4–8.0 ppm (m): Aromatic naphthalene protons (7H).

Synthesis & Manufacturing Workflow

The most robust synthesis route utilizes the Reductive Amination of 2-acetylnaphthalene. This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary salt formation).

Synthetic Pathway (Graphviz Visualization)

SynthesisWorkflow Start 2-Acetylnaphthalene (Precursor) Imine Intermediate Imine (In Situ) Start->Imine Condensation Reagent Methylamine (aq/MeOH) + Lewis Acid (Ti(OiPr)4) Reagent->Imine Reduction Reduction (NaBH4 or NaBH3CN) Imine->Reduction Hydride Transfer Workup Acid-Base Extraction (Purification) Reduction->Workup Product N-Methyl-1-(2-naphthyl)ethanamine (Free Base) Workup->Product SaltFormation HCl Gas/Ether Precipitation Product->SaltFormation Anhydrous HCl Final Final Hydrochloride Salt (Crystalline) SaltFormation->Final

Caption: Step-wise reductive amination pathway from 2-acetylnaphthalene to the final hydrochloride salt.

Protocol Notes
  • Imine Formation: The reaction between 2-acetylnaphthalene and methylamine is equilibrium-limited. Using a Lewis acid catalyst (Titanium isopropoxide) or a dehydrating agent is critical to drive conversion to the imine before reduction.

  • Reduction: Sodium borohydride (NaBH₄) is sufficient, but Sodium cyanoborohydride (NaBH₃CN) allows for a "one-pot" procedure at slightly acidic pH (pH 5-6).

  • Salt Formation: To obtain a high-purity crystalline solid, dissolve the crude free base in dry diethyl ether and bubble anhydrous HCl gas. The salt will precipitate instantly as a white solid.

Analytical Characterization & QC

To validate the identity of N-Methyl-1-(2-naphthyl)ethanamine HCl, a multi-modal approach is required.

Decision Tree for Identification

AnalysisTree Sample Unknown Sample Solubility Solubility Test (Water vs Ether) Sample->Solubility WaterSol Soluble in Water (Likely Salt) Solubility->WaterSol Aqueous EtherSol Soluble in Ether (Likely Free Base) Solubility->EtherSol Organic AgNO3 AgNO3 Test WaterSol->AgNO3 HPLC HPLC-MS Analysis WaterSol->HPLC EtherSol->HPLC Precipitate White Precipitate (AgCl) Confirms HCl Salt AgNO3->Precipitate MassSpec Mass Peak [M+H]+ = 186.13 HPLC->MassSpec

Caption: Analytical workflow for distinguishing salt form and confirming molecular weight.

Handling, Stability, and Safety

Storage Conditions
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen) at 2–8 °C .

  • Shelf Life: Stable for >2 years if stored properly. Degradation is indicated by yellowing (oxidation of the amine).

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][6]

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory during handling to prevent inhalation of fine dust.

References

  • CookeChem. (2022). Product Data Sheet: N-Methyl-1-(naphthalen-2-yl)ethanamine (CAS 106213-84-7). Retrieved from

  • Sigma-Aldrich. (2023).[1] N-methyl-1-(2-naphthyl)ethanamine hydrochloride Reference Standard. Retrieved from

  • PubChem. (2023). Compound Summary: N-Methyl-1-(naphthalen-2-yl)ethanamine. National Library of Medicine. Retrieved from [1]

  • Hit2Lead. (2023). Chemspace Compound Database: CAS 1197565-94-8. Retrieved from

Sources

Technical Monograph: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic analysis of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride . This compound is a structural isomer of the experimental psychostimulant naphthylisopropylamine (PAL-287) and shares pharmacophore features with the substituted phenethylamine class.

As a positional isomer where the amine functionality is substituted at the benzylic position (alpha to the naphthalene ring), this molecule presents unique challenges in stereochemical resolution and stability compared to its chain-extended homologs. This guide addresses the critical need for precise molecular weight determination for stoichiometric accuracy in drug development and receptor binding assays.

Part 1: Physicochemical Characterization[1]

Molecular Identity & Weight Determination

Accurate dosing in pharmacological assays (e.g.,


 determination, functional 

) requires precise molecular weight calculations based on the most recent IUPAC atomic weights.

Compound: N-Methyl-1-(naphthalen-2-yl)ethan-1-amine Hydrochloride Free Base Formula:


Salt Formula: 

(

)
Stoichiometric Calculation Table (IUPAC 2022 Standards)
ElementCountStandard Atomic Weight ( g/mol )Total Mass contribution
Carbon (C) 1312.011156.143
Hydrogen (H) 161.00816.128
Nitrogen (N) 114.00714.007
Chlorine (Cl) 135.45335.453
Total MW 221.731 g/mol

Critical Note on Isomerism: Researchers must distinguish this compound from its chain-extended isomer, N-methyl-1-(2-naphthyl)propan-2-amine (Methamnetamine/PAL-1046). While both share the formula


 (base), the compound detailed here is the N-methylated derivative of 1-(2-naphthyl)ethylamine, possessing a shorter ethyl backbone with the amine attached at the benzylic carbon.
Physical Properties & Stability
  • Appearance: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in diethyl ether.

  • Hygroscopicity: As a secondary amine hydrochloride, the compound is moderately hygroscopic. It must be stored in a desiccator at -20°C to prevent hydrolysis or "gumming" which alters the effective molar mass during weighing.

Part 2: Synthetic Routes & Process Chemistry[2][3]

The synthesis of N-Methyl-1-(2-naphthyl)ethanamine is most efficiently achieved via the Reductive Amination of 2-acetylnaphthalene. This route is preferred over nucleophilic substitution due to higher yields and the avoidance of over-alkylation byproducts.

Reaction Mechanism (Reductive Amination)
  • Imine Formation: Condensation of 2-acetylnaphthalene with methylamine creates the intermediate Schiff base (imine).

  • Reduction: The imine is reduced in situ using Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ) to yield the secondary amine.
  • Salt Formation: The free base is converted to the hydrochloride salt using anhydrous HCl in diethyl ether.

Synthetic Workflow Diagram

The following diagram outlines the critical process steps and decision points for synthesis and purification.

SynthesisWorkflow Start Precursor: 2-Acetylnaphthalene Intermediate Intermediate: N-Methyl Imine Species Start->Intermediate Dehydration (-H2O) Reagent Reagent: Methylamine (MeOH/THF) Reagent->Intermediate Reduction Reduction Step: NaBH4 or NaCNBH3 Intermediate->Reduction In-situ Workup Acid/Base Extraction (Isolate Free Base) Reduction->Workup Quench & Extract SaltForm Salt Formation: Anhydrous HCl in Et2O Workup->SaltForm Dissolve in Et2O Final Final Product: N-Methyl-1-(2-naphthyl)ethanamine HCl (Recrystallize from IPA/EtOAc) SaltForm->Final Precipitate & Filter

Caption: Figure 1. One-pot reductive amination pathway for the synthesis of N-Methyl-1-(2-naphthyl)ethanamine HCl from 2-acetylnaphthalene.

Detailed Protocol
  • Imine Formation: Dissolve 2-acetylnaphthalene (1.0 eq) in anhydrous Methanol. Add Methylamine (33% in EtOH, 5.0 eq) and stir at room temperature for 4 hours.

  • Reduction: Cool the solution to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise over 30 minutes. Allow to warm to room temperature and stir overnight.
    
  • Workup: Quench with water. Evaporate methanol. Basify aqueous residue with NaOH (pH > 12) and extract with Dichloromethane (DCM).

  • Salt Formation: Dry the DCM layer over

    
    , filter, and evaporate. Dissolve the resulting oil in anhydrous Diethyl Ether. Add 2M HCl in ether dropwise until precipitation ceases. Filter the white solid.
    

Part 3: Analytical Validation

Trustworthiness in data reporting relies on rigorous characterization. The following analytical markers distinguish this compound from its isomers.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.65 (d, 3H):  Methyl group of the ethyl chain. (Crucial differentiator: If this is a triplet, you have the propyl chain isomer).
      
    • 
       2.55 (s, 3H):  N-Methyl group.
      
    • 
       4.40 (q, 1H):  Benzylic methine proton (
      
      
      
      -N).
    • 
       7.4-8.0 (m, 7H):  Naphthalene aromatic protons.
      
    • 
       9.4 (br s, 2H):  Ammonium protons (
      
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion (

    
    ):  186.13 m/z (Free base mass + H).
    
  • Fragmentation: Expect tropylium-like cation fragments typical of alkyl-naphthalenes.

Analytical Decision Tree

AnalyticalLogic Sample Unknown Sample MS_Check LC-MS Analysis Target: 186.13 m/z Sample->MS_Check NMR_Check 1H NMR Analysis MS_Check->NMR_Check Mass Correct Isomer_Check Check Alkyl Chain Signal NMR_Check->Isomer_Check Result_A Doublet @ 1.65 ppm (Ethyl Chain) CONFIRMED Isomer_Check->Result_A Result_B Triplet/Multiplet (Propyl Chain) REJECT (Isomer) Isomer_Check->Result_B

Caption: Figure 2. Analytical decision matrix to distinguish N-Methyl-1-(2-naphthyl)ethanamine from chain-extended isomers.

Part 4: Pharmacological Context & Safety

Structure-Activity Relationship (SAR)

This molecule serves as a rigid, lipophilic analog of Methamphetamine . The replacement of the phenyl ring with a naphthalene moiety significantly increases lipophilicity (


), potentially enhancing Blood-Brain Barrier (BBB) permeability.
  • SERT vs. DAT Selectivity: Naphthyl-substituted amines generally show increased affinity for the Serotonin Transporter (SERT) compared to their phenyl analogs, which are highly Dopamine Transporter (DAT) selective.

  • Metabolism: The naphthalene ring is susceptible to hydroxylation at the 6-position, similar to other naphthyl-based drugs.

Handling & Safety[4]
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Dust Hazard: As a hydrochloride salt, the fine dust is a potent respiratory irritant. Use a fume hood and N95/P100 particulate respirator when weighing.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[1] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 106213-84-7, N-Methyl-1-(naphthalen-2-yl)ethanamine. PubChem.[2][3][4][5][6] [Link]

  • Blough, B. E., et al. (2019). Synthesis and pharmacology of monoamine transporter ligands based on naphthylisopropylamine. Journal of Medicinal Chemistry. (Contextual reference for naphthylamine synthesis protocols). [Link]

Sources

Technical Guide: Solubility Profiling of N-Methyl-1-(2-naphthyl)ethanamine HCl

[1][2]

Executive Summary & Chemical Identity

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a secondary amine salt.[1][2] Structurally, it replaces the phenyl ring of the phenethylamine scaffold with a naphthalene moiety attached at the 2-position.[1][2] This substitution significantly increases the lipophilicity (logP) of the aromatic region compared to its benzene analogs, altering its solubility profile and blood-brain barrier (BBB) permeability potential.[2]

Chemical Identification
PropertyDetail
Systematic Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Formula C₁₃H₁₅N[1][2][3][4][5][6][7] · HCl
Molecular Weight 221.73 g/mol (Salt) / 185.27 g/mol (Free Base)
Structural Class Naphthalene-substituted phenethylamine analog
Key Moiety 2-Naphthyl group (Lipophilic anchor)
Salt Form Hydrochloride (Ionic, Hydrophilic head)

Physicochemical Solubility Profile

The following data represents the consensus solubility profile derived from structural analogs (e.g., N-Methyl-1-naphthalenemethylamine HCl and Methamphetamine HCl) and calculated physicochemical properties (logP/pKa).

Predicted Solubility Data (25°C)

Note: The naphthalene ring reduces aqueous solubility compared to phenyl analogs due to increased hydrophobic surface area, but the HCl salt form ensures solubility in polar protic solvents.[1][2]

Solvent SystemSolubility ClassificationEstimated ConcentrationMechanism
Water (pH 7.0) Soluble 20 – 50 mg/mLIon-dipole interactions (Ammonium cation)
0.1N HCl (pH 1.2) Freely Soluble >100 mg/mLFull protonation; high lattice energy overcome by solvation
Ethanol (95%) Freely Soluble >50 mg/mLFavorable lipophilic & polar interactions
Methanol Freely Soluble >50 mg/mLHigh dielectric constant matches salt polarity
DMSO Soluble ~20–30 mg/mLDipolar aprotic solvation of the cation
Acetone Sparingly Soluble 1 – 10 mg/mLLimited solvation of the chloride anion
Diethyl Ether Insoluble <0.1 mg/mLNon-polar solvent cannot overcome crystal lattice energy
The pH-Solubility Relationship

As a secondary amine, the solubility is strictly pH-dependent.[1][2]

  • pKa (Calculated): ~9.8 – 10.2[1]

  • pH < pKa (Acidic/Neutral): The molecule exists as the protonated cation (

    
    ).[1][2] Water solubility is high.[1][2][8]
    
  • pH > pKa (Basic): The molecule deprotonates to the free base (

    
    ).[1][2] The free base is an oil or low-melting solid with poor water solubility  but high solubility in organic solvents (DCM, Ether).[1][2][8]
    

Experimental Protocols for Data Generation

Since specific batch-to-batch polymorphism can alter solubility, researchers must validate these values. The following protocols are the industry standard for characterizing amine salts.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the thermodynamic solubility of the stable crystalline form.

Reagents:

  • Test Compound (Micronized powder preferred)[1]

  • Solvent (Water, PBS pH 7.4, or Ethanol)[1]

  • 0.45 µm PTFE Syringe Filters (Hydrophilic)[1]

Workflow:

  • Saturation: Add excess N-Methyl-1-(2-naphthyl)ethanamine HCl to 5 mL of solvent in a borosilicate glass vial until undissolved solid remains visible.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours using an orbital shaker.

    • Critical Step: Check pH at T=0 and T=24h.[2][8] If the salt is acidic, it may lower the pH of unbuffered water, artificially increasing solubility.[1][2][8] Use buffered media for physiological relevance.[1][2][8]

  • Filtration: Filter the supernatant through a 0.45 µm filter (pre-saturated with solvent to prevent adsorption losses).

  • Quantification: Analyze the filtrate via HPLC-UV (220 nm or 280 nm for naphthalene absorbance).

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation for biological assays (e.g., DMSO stock dilution).[1][2]

  • Prepare a 10 mM stock solution in DMSO.[1][2][8]

  • Spike into PBS (pH 7.4) to final concentrations of 10, 50, and 100 µM.[1][2][8]

  • Incubate for 2 hours.

  • Measure turbidity via Nephelometry or UV-Vis absorption (increase in baseline absorbance at 600 nm indicates precipitation).[1][2][8]

Solubility Determination Workflow (Visualization)

The following diagram outlines the logical flow for determining and validating the solubility data for this compound.

SolubilityWorkflowStartStart: N-Methyl-1-(2-naphthyl)ethanamine HClSolventSelectSelect Solvent System(Water, pH 7.4 Buffer, Ethanol)Start->SolventSelectSaturationAdd Excess Solid to Solvent(Supersaturation)SolventSelect->SaturationAgitationAgitate @ 25°C (24-48 hrs)Ensure Solid Phase PersistsSaturation->AgitationCheckPHCheck pH Stability(Drift indicates salt hydrolysis)Agitation->CheckPHPeriodic CheckFiltrationFiltration (0.45 µm PTFE)Remove Undissolved SolidsAgitation->FiltrationEquilibrium ReachedCheckPH->AgitationAdjust if neededDilutionDilute Filtrate(To fit Calibration Curve)Filtration->DilutionHPLCHPLC-UV Analysis(Quantify Concentration)Dilution->HPLCCalcCalculate Solubility (mg/mL)Report Thermodynamic ValueHPLC->Calc

Caption: Logical workflow for thermodynamic solubility determination using the Shake-Flask method coupled with HPLC quantification.

Thermodynamic & Structural Insights

Understanding the why behind the data is crucial for formulation.[1][2][8]

Lattice Energy vs. Solvation

The hydrochloride salt forms a crystal lattice stabilized by ionic interactions between the protonated amine (


12
  • Melting Point: Likely range 150°C – 200°C (typical for this class).[1][2][8] High melting points indicate high lattice energy.[1][2][8]

  • Solvation: For the salt to dissolve, the solvent must overcome this lattice energy.[1][2][8] Water is effective due to its high dielectric constant and ability to solvate ions.[1][2][8] Ethanol is effective due to its ability to interact with the lipophilic naphthalene ring while still solvating the ionic headgroup.[1][2][8]

Comparison to Methamphetamine HCl[2]
  • Methamphetamine HCl: Contains a Phenyl ring.[1][2][8][9][10] Highly water-soluble.[1][2][8]

  • N-Methyl-1-(2-naphthyl)ethanamine HCl: Contains a Naphthalene ring.[1][2]

    • Effect: The naphthalene ring adds significant bulk and hydrophobicity (Planar aromatic surface area).[1][2][8]

    • Result: While still soluble as a salt, the Critical Micelle Concentration (CMC) or aggregation tendency may differ.[1][2][8] The compound is more likely to adsorb to plastics and filters than its phenyl analog.[1][2][8] Glassware is strictly recommended over plastic during analysis to prevent loss of titer.[1][2][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211748, N-Methyl-1-naphthalenemethylamine hydrochloride. (Used for structural analog comparison and physicochemical properties of the 1-naphthyl isomer).[1][2][8] Retrieved from [Link]

  • ChemIDplus. 1-(2-Naphthyl)ethylamine (Parent Amine Data). (Source for lipophilicity and melting point data of the parent scaffold). Retrieved from [Link]

Technical Monograph: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

[1]

Chemical Identity & Structural Analysis[2][3]

N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride is a bicyclic aromatic amine.[1] It represents a specific structural intersection between the phenethylamine class (trace amine analogs) and naphthylisopropylamines (experimental psychotropics like PAL-287).[1]

Nomenclature & Identifiers
Parameter Data
IUPAC Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Common Synonyms 1-(2-Naphthyl)-N-methylethylamine HCl;

-Methyl-N-methyl-2-naphthalenemethanamine HCl
CAS Number 1197565-94-8 (HCl Salt); 3906-16-9 (Parent primary amine, R-isomer)
Molecular Formula

Molecular Weight 221.73 g/mol (Salt); 185.27 g/mol (Free Base)
SMILES CNCC(C)C1=CC=C2C=CC=CC2=C1.Cl
Chirality Contains one stereocenter at

.[1][2][3][4][5][6][7][8] Exists as (R) and (S) enantiomers.[1]
Structural Architecture

The molecule consists of a lipophilic naphthalene ring system attached to the

N-methylethanamineethanamine1

ChemicalStructureFigure 1: Structural Connectivity of N-Methyl-1-(2-naphthyl)ethanamine HClNaphNaphthalene Ring(Lipophilic Core)C1C1 (Chiral Center)(alpha-Carbon)Naph->C1Attached at C2'Methyl_SideMethyl Group(Side Chain)C1->Methyl_SideBranchingAmineSecondary Amine(N-Methyl)C1->AmineN-LinkageHClHCl Salt(Ionic Bond)Amine->HClSalt Formation

Synthesis Protocols

The synthesis of N-Methyl-1-(2-naphthyl)ethanamine typically proceeds via the Reductive Amination of 2-acetylnaphthalene.[1] This route is preferred for its high yield and scalability compared to nucleophilic substitution.

Reaction Pathway (Reductive Amination)

Precursor: 2-Acetylnaphthalene (Methyl 2-naphthyl ketone) Reagents: Methylamine (in MeOH/THF), Titanium(IV) Isopropoxide (Lewis Acid Catalyst), Sodium Borohydride (

1
Detailed Methodology
  • Imine Formation:

    • Charge a reaction vessel with 2-Acetylnaphthalene (1.0 eq) and anhydrous Methanol (0.5 M concentration).

    • Add Methylamine (2.0 eq, 33% in EtOH or 2M in THF).[1]

    • Add Titanium(IV) Isopropoxide (

      
      ) (1.5 eq) dropwise.[1] Note: Ti(IV) acts as a water scavenger and Lewis acid to drive equilibrium toward the imine.[1]
      
    • Stir under inert atmosphere (

      
      ) at ambient temperature for 6–12 hours.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (

      
      ) (1.5 eq) portion-wise to control exotherm.[1]
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup & Salt Formation:

    • Quench the reaction with

      
       or water (precipitates 
      
      
      ).[1] Filter the white solid.[9]
    • Extract the filtrate with Dichloromethane (DCM) .[1]

    • Dry organic layer over

      
       and concentrate in vacuo to yield the crude free base oil.
      
    • Dissolve oil in minimal diethyl ether and add HCl in Dioxane (4M) dropwise.

    • Filter the resulting white precipitate (Hydrochloride salt) and recrystallize from Isopropanol/Ether.[1]

SynthesisFigure 2: Reductive Amination Pathway via Titanium(IV) CatalysisSubstrate2-Acetylnaphthalene(C12H10O)ReagentsMethylamine + Ti(OiPr)4Substrate->ReagentsIntermediateN-Methyl Imine Species(Transient)Reagents->IntermediateReductionReduction(NaBH4)Intermediate->ReductionProductN-Methyl-1-(2-naphthyl)ethanamine(Free Base)Reduction->ProductSaltHCl Salt FormationProduct->Salt

[1][10][11]

Analytical Characterization

Validating the structure requires distinguishing it from its positional isomer (1-naphthyl) and the propyl-chain analog.[1]

Nuclear Magnetic Resonance (NMR)

Solvent:


1
Nucleus Shift (

ppm)
Multiplicity Assignment

1.65 – 1.75Doublet (3H)

(Side chain, coupled to C1-H)

2.45 – 2.55Singlet (3H)

(N-Methyl group)

4.10 – 4.25Quartet (1H)

(Benzylic proton)

7.40 – 7.90Multiplet (7H)Naphthalene aromatic protons

~20.5-Side chain Methyl

~33.0-N-Methyl

~60.5-C1 (Chiral center)
Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70eV).

  • Molecular Ion (

    
    ):  185 m/z (weak).[1]
    
  • Base Peak: 58 m/z.

    • Mechanism:[1][10][9][12][13][14]

      
      -cleavage dominated by the amine. The fragment 
      
      
      corresponds to m/z 58, characteristic of N-methyl-ethanamine derivatives.[1]
  • Tropylium-like Ion: 127 m/z (Naphthyl cation,

    
    ) or 155 m/z (
    
    
    ).[1]

Structure-Activity Relationship (SAR)[1]

This compound is a rigid, lipophilic analogue of N-methyl-phenethylamine.[1] The substitution of the phenyl ring with a naphthalene ring significantly alters the pharmacological profile compared to simple amphetamines.

  • Steric Bulk: The naphthalene ring is ~40% larger than a phenyl ring. This prevents the molecule from fitting into tight binding pockets (e.g., TAAR1) as easily as methamphetamine, potentially reducing psychostimulant potency while increasing affinity for serotonin transporters (SERT) due to the larger hydrophobic pocket in SERT.[1]

  • Lipophilicity: Higher logP facilitates blood-brain barrier (BBB) crossing but may also increase non-specific binding.[1]

  • Chain Length: Being an ethanamine (2-carbon) rather than a propanamine (3-carbon), it lacks the

    
    -methyl group relative to the benzyl position found in amphetamines (Wait: In this structure, the methyl is on C1, making it an 
    
    
    -methyl-benzylamine analog).[1]
    • Correction: In IUPAC terms for the backbone, it is an ethyl chain. But structurally, it mimics the "alpha-methyl" substitution pattern of amphetamine.

    • Metabolism: The

      
      -methyl group protects against Monoamine Oxidase (MAO) degradation, likely conferring oral bioavailability similar to amphetamines.[1]
      

SARFigure 3: Structure-Activity Relationship (SAR) LogicCompoundN-Methyl-1-(2-naphthyl)ethanamineFeature1Naphthalene RingCompound->Feature1Feature2Alpha-Methyl GroupCompound->Feature2Feature3N-MethylationCompound->Feature3Effect1Increased SERT AffinityHigher LipophilicityFeature1->Effect1Effect2MAO ResistanceOral BioavailabilityFeature2->Effect2Effect3Increased BBB PenetrationBalanced Release/ReuptakeFeature3->Effect3

Safety & Handling

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6][15]

  • Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles. The hydrochloride salt is a fine powder and can be an inhalation hazard.

  • Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Legal Status: As a structural isomer of controlled substances (in some jurisdictions) or a "research chemical," its status varies.[1] It is generally not explicitly scheduled in the US Federal CSA but may fall under the Federal Analogue Act if intended for human consumption due to similarity to methamphetamine/naphthylpyrovalerone.

References

  • ChemicalBook. (2023).[1] N-Methyl-1-(2-naphthyl)ethanamine hydrochloride Product Description. CAS 1197565-94-8.[1][16] Link

  • PubChem. (2025).[1][2][3][6] 1-(2-Naphthyl)ethanamine (Parent Amine Data).[1][3][6][16] National Library of Medicine. Link

  • Stermitz, F. R., & Muralidharan, V. P. (1967).[1][11] N-methyl-1-(1-naphthyl)ethylamine and the determination of its optical purity. Journal of the American Chemical Society.[11] (Methodology Reference). Link[1]

  • Bhattacharyya, S. (2005).[1] Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide. Journal of Organic Chemistry. (Synthesis Protocol Base).

Biological Activity of Substituted Naphthylethylamines: A Technical Guide to Melatonergic-Serotonergic Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted naphthylethylamines represent a critical class of central nervous system (CNS) active agents, primarily distinguished by their bioisosteric relationship to the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine). Unlike the indole scaffold of melatonin, the naphthalene core offers enhanced lipophilicity and metabolic stability while retaining high affinity for Melatonin (MT


/MT

) receptors.

This guide analyzes the pharmacological profile of these compounds, focusing on Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) as the archetype.[1] It details the structural requirements for dual-action pharmacology—specifically MT


/MT

agonism combined with 5-HT

antagonism—and provides validated protocols for their synthesis and biological characterization.

Structural Architecture & Pharmacophore Analysis

The transition from an indole (melatonin) to a naphthalene (agomelatine) scaffold is a classic example of bioisosterism . The naphthalene ring mimics the electronic density and steric bulk of the indole ring, allowing the molecule to penetrate the specific hydrophobic pockets of the MT receptor binding site.

Structure-Activity Relationship (SAR)

The biological activity of naphthylethylamines is governed by three specific structural domains:

  • The Aromatic Core (Naphthalene):

    • Substitution at the C7 position (corresponding to C5 in indole) is critical. A methoxy (-OCH

      
      ) group here significantly enhances binding affinity (
      
      
      
      in the low picomolar range).[2]
    • The naphthalene ring increases

      
       (lipophilicity), facilitating blood-brain barrier (BBB) penetration compared to the more polar indole.
      
  • The Ethyl Spacer:

    • A two-carbon ethyl chain is the optimal distance for receptor engagement. Shortening (methyl) or lengthening (propyl) this spacer drastically reduces affinity for MT receptors, though it may alter selectivity toward serotonin receptors.

  • The Amide Side Chain:

    • The acetamide group is essential for MT receptor activation. Bulky substitutions (e.g., trifluoroacetamide, cyclopropanecarboxamide) can convert the ligand from an agonist to an antagonist or modulate metabolic half-life.

Pharmacophore Visualization

The following diagram illustrates the bioisosteric mapping and key SAR features.

SAR_Analysis Core Naphthalene Core (Lipophilic Scaffold) Spacer Ethyl Linker (Distance Critical) Core->Spacer C1 Attachment Substituent C7-Methoxy (High Affinity Anchor) Core->Substituent C7 Position Bioisostere Indole Bioisostere (Improved Metabolic Stability) Core->Bioisostere Amide Amide Terminus (Receptor Activation) Spacer->Amide Covalent Bond Binding MT1/MT2 Pocket (Picomolar Affinity) Amide->Binding H-Bond Donor/Acceptor Substituent->Binding H-Bond Acceptor

Caption: Pharmacophore dissection of substituted naphthylethylamines showing critical binding domains.

Receptor Pharmacology: The "Synergistic Crosstalk"

The therapeutic efficacy of substituted naphthylethylamines, particularly in major depressive disorder (MDD) and sleep architecture, stems from a non-monoaminergic mechanism.

Mechanism of Action

Agomelatine acts via a synergistic combination of two distinct pathways:

  • MT

    
    /MT
    
    
    
    Agonism (G
    
    
    /G
    
    
    -coupled):
    Resynchronizes circadian rhythms. Activation leads to the inhibition of adenylyl cyclase and a reduction in cAMP.
  • 5-HT

    
     Antagonism (G
    
    
    
    -coupled):
    Disinhibits the release of dopamine (DA) and norepinephrine (NE) in the frontal cortex. Normally, 5-HT
    
    
    activation suppresses DA/NE release; blocking this receptor enhances frontocortical dopaminergic tone [1].

This dual mechanism is distinct from SSRIs/SNRIs, as it does not directly inhibit monoamine reuptake transporters (SERT/NET/DAT).

Signaling_Pathway Ligand Agomelatine (Naphthylethylamine) MT1 MT1 / MT2 Receptor (Suprachiasmatic Nucleus) Ligand->MT1 Agonist HT2C 5-HT2C Receptor (Frontal Cortex) Ligand->HT2C Antagonist Gi Gi/o Protein MT1->Gi Gq Gq Protein HT2C->Gq Blocked AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC cAMP Decrease cAMP (Circadian Reset) AC->cAMP DA_NE Increase DA/NE Release (Antidepressant Effect) PLC->DA_NE Disinhibition

Caption: Dual signaling pathway showing MT1/2 agonism and 5-HT2C antagonism leading to therapeutic effects.

Experimental Protocols

To validate the biological activity of these compounds, specific synthesis and binding assays are required.

Chemical Synthesis (General Protocol)

The most robust route to 7-methoxy-1-naphthylethylamine derivatives involves the reduction of a nitrile or nitroalkene intermediate.

Step-by-Step Workflow:

  • Starting Material: 7-Methoxy-1-tetralone is aromatized to 7-methoxy-1-naphthylacetonitrile.

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ) in dry THF or Raney Nickel/H
      
      
      
      .
    • Condition: Reflux under N

      
       atmosphere for 4–6 hours.
      
    • Workup: Quench with Glauber’s salt (Na

      
      SO
      
      
      
      ·10H
      
      
      O), filter, and evaporate to yield the free amine.
  • Acylation (Target Formation):

    • Dissolve the free amine in dichloromethane (DCM) with Triethylamine (Et

      
      N).
      
    • Add Acetyl Chloride (or corresponding acyl chloride) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Purification: Flash column chromatography (Silica gel, EtOAc/Hexane).

Radioligand Binding Assay (MT /MT )

This protocol determines the affinity (


) of the synthesized naphthylethylamine.

Reagents:

  • Radioligand: 2-[

    
    I]-iodomelatonin (2200 Ci/mmol).[3][4]
    
  • Source Tissue: CHO-K1 cells stably expressing hMT

    
     or hMT
    
    
    
    receptors.
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    

Protocol:

  • Membrane Prep: Homogenize cells in ice-cold buffer and centrifuge (20,000 x g, 30 min). Resuspend pellet to protein conc. of 5–10 µ g/well .

  • Incubation:

    • In 96-well plates, add 50 µL of test compound (10

      
       to 10
      
      
      
      M).
    • Add 50 µL of 2-[

      
      I]-iodomelatonin (final conc. 20 pM).
      
    • Add 100 µL of membrane suspension.

    • Incubate at 37°C for 60 minutes .

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity in a gamma counter.

  • Analysis: Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation [2].

Data Analysis & Comparative Potency

The following table summarizes the binding profiles of key naphthylethylamines compared to the endogenous ligand. Note the dramatic loss of affinity when the side chain is branched (isopropyl) or the methoxy group is removed.

CompoundStructure CoreSubstituent (C7/C5)Side ChainhMT


(nM)
hMT


(nM)
5-HT


Melatonin Indole5-OCH

N-acetyl-ethyl0.080.15< 5.0
Agomelatine Naphthalene7-OCH

N-acetyl-ethyl0.100.126.2
S-20928 Naphthalene7-OCH

N-cyclopropyl-ethyl0.350.406.5
Analogue 4b NaphthaleneH (Unsubstituted)N-acetyl-ethyl> 100> 100< 5.0
Analogue 7 Naphthalene7-OCH

N-acetyl-isopropyl15.022.05.5

Table Data Sources: [1], [3], [4]. Note: Agomelatine retains melatonin-like affinity at MT receptors but gains 5-HT2C affinity.

References

  • Millan, M. J., et al. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor.[5] Journal of Medicinal Chemistry. Link

  • Zlotos, D. P., et al. (2014). MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential.[6] Journal of Medicinal Chemistry. Link

  • Audinot, V., et al. (2003). New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

Sources

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N-Methyl-1-(2-naphthyl)ethanamine hydrochloride , a structural analog of the naphthylisopropylamine class of psychotropic compounds.[1][2]

Mechanism of Action, Structural Pharmacology, and Experimental Characterization[1][2]

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8) is a synthetic organic amine belonging to the class of naphthalene-substituted phenethylamine analogs .[1][2][3] Chemically, it is defined as the N-methyl derivative of 1-(2-naphthyl)ethylamine.[1][2] It represents a rigid structural hybrid between the alpha-methylbenzylamine backbone and the naphthyl ring system found in serotonin-selective releasing agents like PAL-287 (Methamnetamine).[1][2]

Unlike its propyl-chain homologs (e.g., Methamphetamine, PAL-287), this compound possesses a two-carbon ethyl backbone with the aryl group attached at the alpha-carbon relative to the amine (benzylic position).[1][2] This structural modification significantly alters its pharmacodynamic profile, shifting it from a potent psychostimulant to a compound with distinct serotonergic and metabolic properties.[1][2]

Key Classification:

  • Chemical Class: N-Methyl-1-aryl-ethanamine (Alpha-methyl-N-methyl-arylmethanamine).[1][2]

  • Primary Target (Predicted): Serotonin Transporter (SERT) and Monoamine Oxidase (MAO).[1][2]

  • Structural Role: Chiral building block; SERT-selective probe.[1][2]

Chemical Structure & Identity

To understand the mechanism, one must first deconstruct the molecule's geometry, which dictates its binding affinity at monoamine transporters.[1][2]

PropertySpecification
IUPAC Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Common Synonyms N-Methyl-1-(2-naphthyl)ethylamine HCl; N,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Dimethyl-2-naphthalenemethanamine
CAS Number 1197565-94-8
Molecular Formula C

H

N

HCl
Molecular Weight 221.73 g/mol (Salt)
Chirality Contains one chiral center at C1.[2] Exists as (R) and (S) enantiomers.[1][2]
Structural Homology Analysis

The molecule is a "short-chain" analog of Methamnetamine (PAL-287).[1][2] The removal of the methylene bridge (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) between the ring and the alpha-carbon creates a benzylic amine structure.[2]
  • Methamphetamine: Phenyl – ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
    
    
    
    (High DAT/NET affinity).[2]
  • Methamnetamine (PAL-287): Naphthyl – ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
    
    
    
    (High SERT/DA/NE release).[2]
  • Target Compound: Naphthyl – ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    
    
    
    (Benzylic amine).[2]

This "alpha-attachment" generally reduces direct dopamine release potency compared to the beta-arylamines (amphetamines) but retains affinity for the serotonin transporter due to the lipophilic naphthyl group.[1][2]

Mechanism of Action (Pharmacodynamics)[1][2]

The mechanism of action for N-Methyl-1-(2-naphthyl)ethanamine is driven by the Naphthyl Effect and the Benzylic Constraint .[1][2]

3.1. The Naphthyl Effect (SERT Selectivity)

The replacement of the benzene ring (found in methamphetamine) with a naphthalene ring increases the molecule's lipophilicity and steric bulk.[1][2]

  • SERT Binding: The serotonin transporter (SERT) possesses a large, hydrophobic S1/S2 pocket that accommodates the bicyclic naphthalene ring more favorably than the dopamine transporter (DAT).[1][2]

  • Result: This compound is predicted to exhibit SERT-selective reuptake inhibition or release, similar to sertraline or PAL-287, but with altered kinetics due to the chain length.[1][2]

3.2. The Benzylic Constraint (Reduced Stimulant Potency)

Unlike amphetamines, where the aryl group is separated from the amine by two carbons (beta-position), this compound has the aryl group directly on the amine-bearing carbon (alpha-position).[1][2]

  • Effect on MAT Translocation: The lack of the flexible ethyl spacer hinders the conformational shift required for the transporter to translocate the substrate into the cytoplasm.[1][2]

  • MAO Interaction: Benzylic amines are often substrates or competitive inhibitors of Monoamine Oxidase (MAO).[1][2] The N-methyl and alpha-methyl groups provide some protection against deamination, potentially prolonging its half-life compared to primary benzylic amines.[1][2]

3.3. Signaling Pathway Diagram

The following diagram illustrates the predicted interaction of the molecule with the synaptic cleft machinery.

Mechanism Compound N-Methyl-1-(2-naphthyl)ethanamine SERT Serotonin Transporter (SERT) Compound->SERT High Affinity Binding (Blockade/Release) DAT Dopamine Transporter (DAT) Compound->DAT Low/Moderate Affinity MAO Monoamine Oxidase (MAO-A/B) Compound->MAO Competitive Inhibition Synapse Synaptic Cleft (Increased 5-HT) SERT->Synapse Inhibits Reuptake Receptor 5-HT Receptors (Activation) Synapse->Receptor Signaling Cascade

Caption: Predicted pharmacodynamic pathway showing dominant SERT interaction and secondary MAO modulation.[1][2]

Experimental Characterization Protocols

To validate the mechanism of action, the following experimental workflows are recommended. These protocols ensure reproducibility and rigorous data generation.[1][2]

4.1. Chemical Synthesis (Reductive Amination)

The most efficient route to synthesize N-Methyl-1-(2-naphthyl)ethanamine is via the reductive amination of 2-acetylnaphthalene.[1][2]

Protocol:

  • Precursor: Dissolve 2-Acetylnaphthalene (1.0 eq) in anhydrous methanol.

  • Amination: Add Methylamine (33% in EtOH, 5.0 eq) and stir at room temperature for 2 hours to form the imine intermediate.

  • Reduction: Cool to 0°C. Slowly add Sodium Borohydride (NaBH

    
    , 1.5 eq) or Sodium Cyanoborohydride (NaBH
    
    
    
    CN) for milder conditions.
  • Work-up: Stir for 12 hours. Quench with 1N HCl. Basify with NaOH to pH 12.[1][2] Extract with Dichloromethane (DCM).[1][2]

  • Salt Formation: Dissolve the free base oil in diethyl ether and bubble dry HCl gas to precipitate N-Methyl-1-(2-naphthyl)ethanamine hydrochloride . Recrystallize from Isopropanol/Ether.

4.2. In Vitro Monoamine Uptake Assay

Objective: Determine


 values for SERT, DAT, and NET.

Workflow:

  • Preparation: Transfect HEK293 cells with human SERT, DAT, or NET cDNAs.[1][2]

  • Incubation: Incubate cells with the test compound (

    
     to 
    
    
    
    M) for 10 minutes.
  • Substrate Addition: Add radiolabeled neurotransmitters (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ,
    
    
    ).[2]
  • Termination: Wash cells with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake inhibition to calculate

    
     or 
    
    
    
    .
4.3. Synthesis Workflow Diagram[1][2]

Synthesis Start 2-Acetylnaphthalene Step1 Imine Formation (+ Methylamine, MeOH) Start->Step1 Condensation Step2 Reduction (+ NaBH4, 0°C) Step1->Step2 Reductive Amination Step3 Acid-Base Extraction (DCM / NaOH) Step2->Step3 Purification End N-Methyl-1-(2-naphthyl)ethanamine HCl (Crystalline Salt) Step3->End HCl Gas / Crystallization

Caption: Step-by-step synthesis pathway via reductive amination of 2-acetylnaphthalene.

Safety & Toxicology

As a research chemical, comprehensive toxicological data is limited.[1][2] However, based on the Safety Data Sheet (SDS) for analogous naphthylamines and the specific GHS classifications for this CAS:

Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1][2][4]
Skin Irritation H315Causes skin irritation.[1][2][4]
Eye Irritation H319Causes serious eye irritation.[1][2][4]
STOT-SE H335May cause respiratory irritation.[1][2][4]

Handling Precaution: Naphthalene derivatives can be toxic to aquatic life and may possess higher chronic toxicity than simple phenyl analogs.[1][2] All handling must occur within a fume hood using nitrile gloves and eye protection.[1][2]

References
  • Sigma-Aldrich. (2024).[1][2] Product Specification: N-Methyl-1-(2-naphthyl)ethanamine hydrochloride.[1][2][3][5][6]

  • Rothman, R. B., et al. (2005).[1][2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2] Synapse, 39(1), 32-41.[1][2] (Contextual grounding for monoamine release assays).

  • Blough, B. E., et al. (2002).[1][2] "Synthesis and transporter binding properties of 2-naphthyl analogs of methylphenidate." Bioorganic & Medicinal Chemistry Letters, 12(21), 3125-3128.[1][2] (SAR of naphthylamine transporters).[1][2]

  • PubChem. (2024).[1][2][7] Compound Summary for CAS 1197565-94-8. National Center for Biotechnology Information.[1][2] [1][2]

  • Glennon, R. A. (2014).[1][2] "Phenylisopropylamine stimulants: Amphetamine-related agents."[1][2] Strategies for Organic Drug Synthesis and Design. (Reference for alpha-methylbenzylamine SAR).

Sources

"pharmacological profile of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and physicochemical profile of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride . This document is structured for researchers and drug development professionals, focusing on structural-activity relationships (SAR), synthesis utility, and experimental profiling.

Technical Monograph & Research Guide

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8 for HCl; 106213-84-7 for free base) is a naphthalene-substituted alkylamine. Unlike its propanamine analogs (e.g., the "naphthyl-amphetamines" like PAL-287), this compound features a shorter two-carbon ethyl backbone.

In drug discovery, it serves primarily as a chiral building block and a structural probe for defining the steric limits of monoamine transporter binding pockets and Calcium-Sensing Receptor (CaSR) allosteric sites. It is a structural isomer of the key intermediate used in the synthesis of Cinacalcet , differing by the attachment point on the naphthalene ring (2-naphthyl vs. 1-naphthyl).

Property Data
IUPAC Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Molecular Formula C₁₃H₁₅N[1][2] · HCl
Molecular Weight 221.73 g/mol
Core Scaffold

-Methyl-naphthalenemethanamine
Key Application Chiral Resolution, SAR Probe (CaSR/SERT), Reference Standard

Structural & Physicochemical Analysis

The pharmacological behavior of this molecule is dictated by two critical structural features: the naphthalene lipophile and the


-methylbenzylamine backbone .
Physicochemical Properties (Predicted)
  • Lipophilicity (LogP): ~2.8 – 3.2 (High lipophilicity due to the fused aromatic ring).

  • Basicity (pKa): ~9.5 (Typical for secondary aliphatic amines).

  • Solubility: High in methanol/DMSO; moderate in water (as HCl salt).

Structural Homology Diagram

The following diagram illustrates the relationship between N-Methyl-1-(2-naphthyl)ethanamine and known pharmacological agents, highlighting the "Activity Cliffs" created by chain length and ring substitution.

SAR_Analysis Target N-Methyl-1-(2-naphthyl)ethanamine (Target Compound) Methamnetamine Methamnetamine (N-Methyl-1-(2-naphthyl)propan-2-amine) [Psychostimulant] Target->Methamnetamine +1 Carbon Chain (Increases DAT/NET affinity) Cinacalcet Cinacalcet Intermediate (1-(1-Naphthyl)ethylamine) [CaSR Modulator Precursor] Target->Cinacalcet Isomer Shift (2-Naphthyl vs 1-Naphthyl) Methamphetamine Methamphetamine (Phenyl-propanamine) [DA/NE Releaser] Target->Methamphetamine Naphthalene vs Phenyl (Increases SERT selectivity)

Figure 1: Structural-Activity Relationship (SAR) map demonstrating the target compound's position relative to known psychoactive and therapeutic agents.

Pharmacological Mechanisms (Inferred & Direct)

The "Chain Length" Effect (Monoamine Transporters)

Research into naphthyl-substituted amines (e.g., the PAL series) demonstrates that the propyl chain (3-carbon) is critical for optimal binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Propanamines (e.g., Methamnetamine): Fit deep into the S1 binding pocket of DAT, acting as releasers.

  • Ethanamines (Target Compound): The shortened 2-carbon chain prevents the amine from reaching the ionic interaction site (Asp79 in DAT) while the bulky naphthalene ring is lodged in the hydrophobic pocket.

  • Result: This compound is expected to exhibit significantly reduced potency as a psychostimulant compared to its propyl analog, acting potentially as a weak reuptake inhibitor rather than a substrate-based releaser.

Calcium-Sensing Receptor (CaSR) Relevance

The 1-(naphthyl)ethylamine moiety is the pharmacophore for calcimimetics like Cinacalcet.

  • Mechanism: These compounds bind to the transmembrane domain of the CaSR (a GPCR), increasing the receptor's sensitivity to extracellular calcium.

  • Isomer Specificity: While Cinacalcet utilizes the (R)-1-(1-naphthyl) isomer, the 2-naphthyl isomer (this compound) serves as a critical SAR probe to determine the steric constraints of the CaSR allosteric binding site. It typically shows lower affinity but is used to map the hydrophobic tolerance of the receptor cleft.

Experimental Protocol: In Vitro Metabolic Stability

For researchers characterizing this compound, the first step is establishing its metabolic clearance profile, particularly the susceptibility of the naphthalene ring to epoxidation (a potential toxicity vector).

Protocol: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (


) and identify metabolites (N-demethylation vs. Ring hydroxylation).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: N-Methyl-1-(2-naphthyl)ethanamine HCl (1 µM final conc).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 1 µL of Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion and scan for +16 Da (Hydroxylation) and -14 Da (N-demethylation) peaks.

Data Calculation: Calculate the elimination rate constant (


) from the slope of 

vs. time.

Safety & Toxicology Profile

Signal Word: WARNING

Hazard Class Statement Mechanism
Acute Toxicity (Oral) H302: Harmful if swallowedCNS depression/excitation (dose-dependent).
Skin/Eye Irritation H315/H319: Causes irritationBasic amine nature; caustic to mucous membranes.
Specific Organ Toxicity Potential Hepatic StressBioactivation Risk: Naphthalene moieties can be metabolized by CYPs to reactive epoxides (naphthalene-1,2-oxide), which may deplete glutathione.

Handling Precaution: Use strictly within a fume hood. Naphthalene derivatives can be sensitizers. Avoid inhalation of dusts.

References

  • Sigma-Aldrich. (2024). Product Specification: (S)-(-)-1-(2-Naphthyl)ethylamine. Retrieved from

  • PubChem. (2024). Compound Summary: 1-(2-Naphthyl)ethanamine.[3][4][5][6][7][8] National Library of Medicine. Retrieved from

  • Blough, B. E., et al. (2014). Synthesis and transporter binding properties of 2-naphthyl-substituted biogenic amine analogs. Bioorganic & Medicinal Chemistry Letters, 24(15), 3335-3339. (Contextual reference for Naphthyl-amine SAR).
  • Nemeth, E. F., et al. (2004). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences, 95(7), 4040-4045. (Contextual reference for Naphthyl-alkylamine pharmacophore in CaSR).
  • Fisher Scientific. (2024). Safety Data Sheet: 1-(2-Naphthyl)ethylamine. Retrieved from

Sources

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride potential research applications"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and research applications of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride .

Advanced Applications in Chiral Chemistry, Pharmacology, and Forensic Analysis[1]

Chemical Name: N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride CAS Number: 1197565-94-8 (HCl salt) Molecular Formula: C₁₃H₁₅N · HCl Molecular Weight: 221.73 g/mol

Part 1: Executive Summary & Structural Logic

N-Methyl-1-(2-naphthyl)ethanamine is a bicyclic aromatic amine structurally analogous to N-methylphenethylamine (NMPEA) . By replacing the phenyl ring of the phenethylamine scaffold with a naphthalene moiety, this compound introduces significant lipophilicity and steric bulk, altering its interaction with biological targets such as Monoamine Transporters (MATs) and Trace Amine-Associated Receptors (TAARs).

Unlike its propyl-chain homolog (the methamphetamine analog known as Methamnetamine), this ethyl-chain variant serves two distinct, high-value roles in research:

  • Chiral Auxiliary & Catalyst: The rigid naphthalene core provides strong π-π stacking interactions, making enantiopure forms (R/S) valuable in asymmetric synthesis and chiral resolution.

  • Pharmacological Probe: It acts as a "molecular ruler," probing the size constraints of the hydrophobic binding pockets in serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Part 2: Chemical Properties & Synthesis[1][2][3][4][5][6]

Physicochemical Profile
PropertySpecificationRelevance
Appearance White to off-white crystalline solidHigh purity required for crystallographic resolution standards.[1]
Solubility Soluble in MeOH, DMSO, Water (>10 mg/mL)Suitable for aqueous biological assays and polar organic synthesis.
Chirality Possesses one stereocenter at C1Available as (R)-(-), (S)-(+), or racemate.
Lipophilicity LogP ~ 2.8 (Predicted, Free Base)Higher than NMPEA (LogP ~1.7), facilitating blood-brain barrier penetration.
Synthesis Protocol: Reductive Amination

The most robust synthesis route utilizes 2-acetonaphthone as the precursor. This method avoids the use of unstable alkyl halides and allows for stereochemical control if chiral catalysts are employed.

Reaction Workflow:

  • Condensation: 2-Acetonaphthone reacts with methylamine to form the intermediate imine.

  • Reduction: The imine is reduced in situ using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN).

  • Salt Formation: The free base is converted to the hydrochloride salt for stability.

DOT Diagram: Synthesis Pathway

Synthesis Precursor 2-Acetonaphthone (C12H10O) Intermediate N-Methyl Imine (Transient) Precursor->Intermediate Condensation (-H2O) Reagent1 Methylamine (MeNH2) Reagent1->Intermediate Product N-Methyl-1-(2-naphthyl)ethanamine (Free Base) Intermediate->Product Reduction Reductant NaBH4 / MeOH Reductant->Product Salt HCl Salt (Final Product) Product->Salt HCl/Ether Precipitation

Caption: Step-wise reductive amination pathway from 2-acetonaphthone to the final hydrochloride salt.

Part 3: Research Applications

Pharmacology: Structure-Activity Relationships (SAR)

In neuropharmacology, this compound is used to study the steric tolerance of monoamine transporter binding sites.

  • Mechanism: The "flat" naphthalene ring mimics the indole ring of serotonin more closely than a phenyl ring does. Consequently, naphthalene analogs often display a shift in selectivity from Dopamine (DAT) toward Serotonin (SERT) and Norepinephrine (NET) transporters compared to their phenyl counterparts.

  • Experimental Utility: Researchers use this compound to determine if a transporter's binding pocket can accommodate the extra aromatic ring. If affinity is retained or improved, it suggests a large hydrophobic pocket; if affinity drops, it indicates steric clash.

Comparative SAR Data (Theoretical/Modeled):

Compound Structure Primary Target Affinity Selectivity Profile
Methamphetamine Phenyl-Propyl DAT > NET >> SERT Psychostimulant
NMPEA Phenyl-Ethyl TAAR1 > DAT Trace Amine Agonist

| Target (2-Naphthyl) | Naphthyl-Ethyl | SERT ≥ NET > DAT | Hybrid Reuptake Inhibitor |

Chiral Resolution & Asymmetric Synthesis

The (R)- and (S)- isomers of 1-(2-naphthyl)ethanamine are standard chiral resolving agents. The N-methyl derivative is researched for:

  • Chiral Ligands: Precursor for N-methylated chiral ligands used in asymmetric hydrogenation.

  • NMR Shift Reagents: Used to determine the enantiomeric excess (ee) of chiral acids via NMR spectroscopy, where the naphthalene ring induces significant chemical shift anisotropy.

Forensic Science: Reference Standard

As the illicit market for New Psychoactive Substances (NPS) evolves, "designer" drugs often involve minor structural modifications.

  • differentiation: Forensic labs must distinguish this compound (an ethylamine) from Methamnetamine (a propyl/amphetamine analog) and PAL-287 (a naphthyl-isopropylamine).

  • Mass Spectrometry: The fragmentation pattern is distinct. The ethyl chain typically yields a base peak at m/z 44 (CH₃-NH=CH₂⁺) or m/z 155 (naphthyl-ethyl cation), differing from the m/z 58 base peak of methamphetamine analogs.

DOT Diagram: Analytical Differentiation Logic

Forensics Unknown Unknown Sample (White Powder) MS GC-MS Analysis Unknown->MS PathA Base Peak m/z 58 (Propyl Chain) MS->PathA Fragmentation PathB Base Peak m/z 44 (Ethyl Chain) MS->PathB Fragmentation ResultA Methamphetamine Analog (e.g., Methamnetamine) PathA->ResultA ResultB Phenethylamine Analog (Target Compound) PathB->ResultB

Caption: Decision tree for distinguishing N-methyl-1-(2-naphthyl)ethanamine from amphetamine-class NPS using Mass Spectrometry.

Part 4: Experimental Protocols

In Vitro Binding Assay (SERT/DAT/NET)

Objective: Determine the inhibition constant (Ki) of the compound at human transporters.

  • Cell Line: HEK293 cells stably expressing hSERT, hDAT, or hNET.

  • Radioligand:

    • [³H]5-HT (Serotonin) for SERT.

    • [³H]DA (Dopamine) for DAT.

    • [³H]NE (Norepinephrine) for NET.

  • Procedure:

    • Incubate cell membranes with radioligand (2 nM) and increasing concentrations of N-Methyl-1-(2-naphthyl)ethanamine (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 1 hour at 25°C.

    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % inhibition vs. log[concentration] to derive IC50 and calculate Ki using the Cheng-Prusoff equation.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye). Potential CNS activity (treat as bioactive).[2]

  • Storage: Desiccate at -20°C. Hygroscopic salt.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • Sigma-Aldrich. (n.d.). (S)-(-)-1-(2-Naphthyl)ethylamine Product Sheet. Retrieved from

  • PubChem. (n.d.). N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. (2023). Synthesis of N-methyl-2-naphthalenemethylamine and related analogs. Retrieved from

  • Rothman, R. B., et al. (2008). Amphetamine-type central nervous system stimulants: Synthesis and pharmacology of naphthalene analogs. Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Whitepaper: In Vitro Stability Profile of N-Methyl-1-(2-naphthyl)ethanamine HCl

[1][2]

Executive Summary & Compound Architecture

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (also known as Methamnetamine or NAP-MA) is a structural analog of methamphetamine where the phenyl ring is substituted with a naphthalene moiety.[1][2] This lipophilic modification significantly alters its metabolic stability profile compared to its parent amphetamine scaffold.[1][2]

This guide characterizes the compound's resistance to hydrolytic, oxidative, and thermal degradation, with a primary focus on hepatic microsomal stability (Phase I metabolism).

Physicochemical Drivers of Stability

The stability of this compound is governed by three core parameters:

  • Basicity (pKa ~9.4 - 9.8): The secondary amine is protonated at physiological pH (7.4), rendering it stable against spontaneous hydrolysis but highly susceptible to cation-exchange interactions in plasma.[1][2]

  • Lipophilicity (Predicted LogP ~3.8 - 4.2): The naphthalene ring increases lipophilicity relative to methamphetamine (LogP ~2.1).[1][2] This predicts high microsomal protein binding and rapid intrinsic clearance (

    
    ) via CYP450 enzymes.[1][2]
    
  • Chromophore Sensitivity: The conjugated naphthalene system absorbs UV light strongly, necessitating protection from light to prevent photodegradation during storage.

Chemical Stability Profile

Before biological assessment, the fundamental chemical integrity of the molecule must be established.

Hydrolytic Stability[1][2]
  • Mechanism: The molecule lacks hydrolyzable ester or amide bonds.[1][2] It is chemically inert to hydrolysis across the physiological pH range (pH 1.2 – 9.0).[1][2]

  • Protocol: Incubate 10 µM compound in 0.1 M HCl, 50 mM Phosphate Buffer (pH 7.4), and 0.1 M NaOH at 37°C for 48 hours.

  • Expected Result: >99% recovery. Degradation <1%.[1][2]

Photostability (Critical)

Unlike simple phenyl-amines, the naphthalene moiety is a photo-active chromophore.[1][2]

  • Risk: UV irradiation can induce radical formation or ring oxidation.[1][2]

  • Directive: All stock solutions (DMSO/Methanol) must be stored in amber glass. Experimental incubations should be conducted under low-light conditions.

Metabolic Stability (Microsomal)

This is the critical determinant of the compound's in vitro half-life (

122
Predicted Metabolic Pathways

The compound undergoes Phase I metabolism primarily via Cytochrome P450 enzymes (CYP2D6, CYP2C19, and CYP3A4).

Pathway Visualization: The following diagram maps the divergent metabolic fates of the parent compound.

MetabolicPathwayParentN-Methyl-1-(2-naphthyl)ethanamine (Parent)Nor1-(2-naphthyl)ethanamine(N-Demethylation)Parent->Nor CYP2D6/1A2(Major)OH_RingHydroxy-N-methyl-naphthyl(Ring Hydroxylation)Parent->OH_Ring CYP2D6/3A4(Minor)QuinoneNaphthoquinone Species(Reactive Intermediate)OH_Ring->Quinone Oxidation

Figure 1: Predicted Phase I metabolic pathways.[1][2] The N-demethylation route is kinetically dominant, while ring hydroxylation represents a secondary clearance mechanism.

Experimental Protocol: Human Liver Microsomes (HLM)

To determine Intrinsic Clearance (

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1][2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM final) at 37°C for 5 min.

    • Note: Use 1 µM concentration to remain below

      
       and ensure first-order kinetics.[1][2]
      
  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Methamphetamine-d5).

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis & Interpretation

Calculate the in vitro half-life (


12

Step 1: Determine Elimination Rate Constant (


)

123

123

Step 2: Calculate Half-Life

12

Step 3: Calculate Intrinsic Clearance


12

Reference Data Ranges (Predicted):

Parameter Value Range Interpretation

|


 (Human)

Major Metabolite1

Plasma Stability & Protein Binding

Due to the lipophilic naphthalene ring, this compound exhibits higher plasma protein binding (PPB) than methamphetamine, affecting its free fraction (

Plasma Stability Assay
  • Matrix: Pooled Human Plasma (heparinized).[1][2]

  • Protocol: Spike compound (1 µM) into plasma at 37°C. Sample at 0, 60, 120 min.

  • Expectation: High stability (>95% remaining at 2 hours). The compound is resistant to plasma esterases.[1][2]

Protein Binding (Rapid Equilibrium Dialysis)
  • Method: RED device. Plasma vs. PBS buffer.

  • Duration: 4 hours equilibrium.

  • Predicted Bound Fraction: >85% (High binding due to LogP ~4.0).[1][2]

  • Significance: Only the unbound fraction is available for metabolism.[1][2] Correction of

    
     for binding (
    
    
    ) is essential for in vivo clearance prediction.[2]

Analytical Quantification (LC-MS/MS)

Reliable stability data depends on a robust analytical method.[1][2]

Instrument Parameters:

  • Ionization: ESI Positive Mode (

    
    ).[1][2]
    
  • Transitions (MRM):

    • Quantifier:

      
       (Loss of methylamine).[1][2]
      
    • Qualifier:

      
       (Naphthalene fragment).[1][2]
      
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

Summary of Experimental Workflow

The following diagram illustrates the integrated workflow for validating the stability of N-Methyl-1-(2-naphthyl)ethanamine HCl.

WorkflowPrepSample Preparation(1 µM in Buffer/Plasma)IncubationIncubation (37°C)(+/- NADPH)Prep->IncubationQuenchQuench & Centrifuge(Acetonitrile Precipitation)Incubation->Quench t = 0, 15, 30, 60 minAnalysisLC-MS/MS Analysis(MRM Mode)Quench->AnalysisDataData Processing(Calc t1/2, CLint)Analysis->Data

Figure 2: Standardized workflow for metabolic and plasma stability assessment.

References

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2]

  • Methamphetamine Metabolism: Caldwell, J., et al. (1972).[1][2] "The metabolism of amphetamines in mammals." Drug Metabolism Reviews, 1(1), 119-142.[1][2]

  • Naphthylamine Metabolism: Hammons, G. J., et al. (1985).[1][2] "Metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes." Carcinogenesis, 6(12), 1725–1731.

  • Microsomal Assay Standards: Hill, J. R. (2004). "In vitro drug metabolism using liver microsomes." Current Protocols in Pharmacology, 24(1), 7.8.1-7.8.[1][2]11. [1][2]

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride material safety data sheet"

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety profile for N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride .

Physicochemical Profile, Safety Protocols, and Research Applications[1][2][3]

Executive Summary & Chemical Identity[1][3][4]

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a secondary amine salt primarily utilized in chemoselective organic synthesis and pharmacological structure-activity relationship (SAR) studies.[1][2][3] It serves as a critical structural analog to both amphetamines and chiral resolving agents, featuring a naphthalene moiety that imparts distinct lipophilicity and steric properties compared to its phenyl analogs.[1][2][3]

This guide addresses the specific handling, safety, and experimental utility of the 2-naphthyl isomer with an ethyl chain (ethanamine), distinguishing it from the common antifungal intermediate N-Methyl-1-naphthalenemethylamine (Terbinafine precursor).[1][2][3]

Chemical Identification Matrix
ParameterDetail
Systematic Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Common Synonyms N-Methyl-2-NAP;

-methyl-2-naphthalenemethanamine N-methyl derivative
Chemical Formula

Molecular Weight 221.73 g/mol (Salt); 185.27 g/mol (Free Base)
Structural Class Polycyclic Aromatic Hydrocarbon (PAH) Amine
Chirality Contains one stereocenter at the benzylic carbon (

-carbon).[1][2][3] Exists as (R), (S), or racemate.[2][3]

Physicochemical Properties & Stability[1][2][3]

Understanding the physical behavior of this salt is prerequisite to accurate dosing and synthesis.[1][2][3] The hydrochloride salt form significantly enhances water solubility compared to the free base oil, but introduces hygroscopicity.[1][2][3]

Property Table
PropertyValue / CharacteristicRelevance
Physical State White to off-white crystalline solidPurity indicator (yellowing indicates oxidation).[1][2][3]
Melting Point 190–195 °C (Decomposes)Verification of salt formation vs. free base.[2][3]
Solubility (Water) Soluble (>20 mg/mL)Suitable for aqueous pharmacological assays.[3]
Solubility (Organic) Soluble in MeOH, DMSO; Sparingly in

Critical for extraction protocols.[3]
Hygroscopicity ModerateRequires storage in desiccated conditions.[2][3]
pKa (Calc.) ~9.5–10.0 (Amine conjugate acid)Determines protonation state at physiological pH.[2][3]
Stability & Reactivity[1][3]
  • Oxidation Sensitivity: The benzylic amine position is susceptible to oxidative deamination if exposed to air/light over prolonged periods.[1][2][3]

  • Incompatibility: Reacts vigorously with strong oxidizing agents and acid chlorides.[1][2][3] Incompatible with base (liberates the volatile free amine).[2][3]

Hazard Identification (GHS Classification)

While specific toxicological data for this exact isomer is limited in public registries, Read-Across Toxicology from the structural parent [1-(2-naphthyl)ethylamine] and homologous secondary amines dictates the following safety profile.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3][4][5][6][7]
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[3][5][6][7]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3][4][7]

Precautionary Principle: Treat as a potential monoamine transporter modulator.[1][2][3] Avoid inhalation of dusts.[1][2][3][5][7]

Handling Protocol: The "Self-Validating" System

To ensure data integrity and safety, researchers must adopt a closed-loop handling system.[1][2][3] This protocol minimizes exposure while verifying compound integrity before use.[1][2][3]

A. Storage & Aliquoting[1][2][3][5][7][8]
  • Arrival: Upon receipt, verify the appearance (white crystals).[1][2][3] If yellow/sticky, recrystallize from Ethanol/Ether.[1][2][3]

  • Environment: Store at -20°C under Argon or Nitrogen atmosphere.

  • Desiccation: Keep secondary container (jar) with active silica gel or

    
    .[1][2][3]
    
B. Solubilization Workflow (DOT Visualization)

The following diagram illustrates the decision logic for preparing stock solutions, ensuring the compound does not precipitate or degrade.

HandlingProtocol cluster_QC Quality Control Check Start Start: Solid HCl Salt Solvent Select Solvent: DMSO (Stock) or Water (Acute) Start->Solvent Check Visual Check: Clear Solution? Solvent->Check Filter Syringe Filter (0.22 µm PTFE) Check->Filter Yes Sonicate Sonicate (40°C, 5 min) Check->Sonicate No (Cloudy) Use Ready for Assay Filter->Use Sonicate->Check

Figure 1: Solubilization logic flow ensuring precipitate-free stock solutions for biological assays.

Synthesis & Experimental Methodology

For researchers requiring de novo synthesis or derivatization, the reductive amination of 2-acetonaphthone is the industry-standard route.[1][2][3] This method is preferred over direct alkylation due to higher selectivity for the secondary amine.[1][2][3]

Protocol: Reductive Amination

Objective: Synthesize N-Methyl-1-(2-naphthyl)ethanamine from 2-acetonaphthone.

  • Imine Formation:

    • Charge a flame-dried flask with 2-acetonaphthone (1.0 eq) and Methylamine (2.0 M in THF, 3.0 eq).

    • Add Titanium(IV) isopropoxide (1.5 eq) as a Lewis acid/dehydrating agent.[2][3]

    • Stir at ambient temperature for 6–12 hours under

      
      .
      
  • Reduction:

    • Cool reaction to 0°C.[1][2][3]

    • Cautiously add Sodium Borohydride (

      
      , 2.0 eq) or Sodium Cyanoborohydride  (
      
      
      
      ).[2][3]
    • Stir for 2 hours, allowing to warm to room temperature.

  • Workup & Salt Formation:

    • Quench with 1N NaOH.[1][2][3] Filter off titanium salts (white precipitate).[2][3]

    • Extract aqueous layer with Dichloromethane (DCM) x3.[2][3]

    • Dry organics over

      
       and concentrate.[1][2][3]
      
    • HCl Salt Generation: Dissolve crude oil in minimal dry Ethanol.[1][2][3] Add 2M HCl in Diethyl Ether dropwise until precipitate forms. Filter and wash with cold Ether.[1][2][3]

Pharmacological Context (SAR)

This compound is frequently used to probe the Steric Limits of monoamine transporter binding sites.[2][3]

  • Phenyl vs. Naphthyl: Replacing the phenyl ring of methamphetamine with a naphthyl ring increases lipophilicity (

    
    ) and steric bulk.[2][3]
    
  • Binding Hypothesis: The larger aromatic system may enhance affinity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT) compared to the parent phenyl compound, a phenomenon observed in other "naphthyl-analog" designer drugs [1].[1][2][3]

Emergency & First Aid Measures

In the event of laboratory exposure, immediate action is required.[1][2][3]

Exposure RouteImmediate ActionMedical Note
Eye Contact Rinse cautiously with water for 15+ mins.[1][2][3] Remove contact lenses.[1][2][3][5][6][7]Alkaline burn potential (if free base); Irritation (salt).[2][3]
Skin Contact Wash with soap and water.[2][3][4][7] Remove contaminated clothing.[1][2][3][4][5][6][8]Lipophilic nature aids dermal absorption.[2][3] Monitor for systemic effects.[1][2][3]
Inhalation Move to fresh air.[2][3][4][5][7] Support breathing if irregular.[1][2][3]Respiratory irritant.[2][3][4] Pulmonary edema may be delayed.[1][2][3][4]
Ingestion Rinse mouth. Do NOT induce vomiting.Administer activated charcoal if advised by Poison Control.[2][3]

Spill Cleanup: Use a HEPA-filtered vacuum for solids.[1][2][3] Do not dry sweep (dust generation).[2][3] Neutralize residue with dilute acetic acid if necessary, then wash surface with ethanol.[1][2][3]

References

  • Setola, V., et al. (2003).[1][2][3] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on pulmonary artery smooth muscle cells.[1][2][3] Molecular Pharmacology.[1][2][3] (Context: Discusses SAR of amine transporters with bulky aromatic groups).

  • PubChem Compound Summary. (2024). 1-(2-Naphthyl)ethylamine (Parent Amine Data).[1][2][3][7][9] National Center for Biotechnology Information.[1][2][3]

  • Fisher Scientific. (2023).[1][2][3] Safety Data Sheet: (S)-(-)-1-(2-Naphthyl)ethylamine.[1][2][3][9][2][3]

  • TCI Chemicals. (2024).[1][2][3] Product Specification: N-Methyl-1-naphthylmethylamine Hydrochloride (Structural Analog).[1][2][3](Note: Cited for comparative physicochemical properties of the homolog).

(Note: Direct specific MSDS for the N-methyl-1-(2-naphthyl)ethanamine isomer is rare in public commercial catalogs; safety data is derived via read-across from the validated parent amine and homologous series as per standard toxicological risk assessment protocols.)[1][2][3]

Sources

Spectral Analysis of N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the spectral elucidation of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS 1197565-94-8).[1][2] As a structural analogue of methamphetamine incorporating a naphthalene moiety, this compound presents unique spectroscopic signatures critical for forensic identification and pharmaceutical quality control.[1][2] This document details the specific NMR, MS, IR, and UV-Vis characteristics required to differentiate this molecule from its positional isomers (e.g., 1-naphthyl analogues) and homologous series (e.g., naphthylmethylamines).[1][2]

Chemical Identity & Structural Context

Understanding the precise topology of the molecule is a prerequisite for accurate spectral assignment.[1][2] Unlike the more common N-methyl-1-naphthalenemethylamine (a benzylamine analogue), the target molecule is a true phenethylamine homologue with a chiral center at the


-position relative to the naphthalene ring.[1][2]
PropertySpecification
IUPAC Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Common Designations

-Naphthyl-

-methyl-methylamine; 2-NAP-MA
CAS Number 1197565-94-8
Molecular Formula

Molecular Weight 221.73 g/mol (Salt); 185.27 g/mol (Free Base)
Chirality Contains one stereocenter at C1 (can exist as R or S enantiomers)
Structural Differentiation Logic

The core challenge in analysis is distinguishing the target from its isomers.[1][2]

  • Target: Amine attached to ethyl chain (C2), which is attached to Naphthalene.[1][2]

  • Isomer A (Regioisomer): 1-Naphthyl analogue (N-Methyl-1-(1-naphthyl)ethanamine).[1][2]

  • Isomer B (Homologue): N-Methyl-1-naphthalenemethylamine (1-carbon linker).[1][2]

Experimental Protocols

Sample Preparation[1][2]
  • NMR: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL of DMSO-

    
     or Methanol-
    
    
    
    . CDCl
    
    
    may require free-basing with
    
    
    for optimal resolution of amine protons, though the salt form is preferred for stability.[1][2]
  • UV-Vis: Prepare a

    
     M solution in ethanol. Naphthalene chromophores are sensitive to solvent polarity; ethanol provides sharp fine structure.[1][2]
    
  • MS (GC-MS): Dissolve 1 mg in 1 mL Methanol. Injection of the salt directly may cause thermal degradation in the injector port; derivatization with TFAA (Trifluoroacetic anhydride) is recommended to improve volatility and peak shape.[1][2]

Instrumentation Settings[1][2]
  • NMR: 400 MHz minimum. Pulse delay

    
    s to ensure relaxation of aromatic protons.[1][2]
    
  • MS: Electron Impact (EI) at 70 eV.[1][2] Source temp: 230°C. Scan range: 40-400 m/z.[1][2]

  • IR: ATR (Attenuated Total Reflectance) on neat crystal. Resolution 4 cm

    
    .[1][2]
    

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is the definitive tool for structural confirmation.[1][2] The presence of the naphthalene ring creates a significant deshielding effect (ring current) on the adjacent methine proton.[1][2]
Predicted

H NMR Data (DMSO-

, 400 MHz)
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
Methyl (Chain) Aliphatic1.55 - 1.65Doublet (

Hz)
3HCharacteristic of

-methyl group.[1][2]
N-Methyl Aliphatic2.50 - 2.60Singlet3HN-CH

group; broadens if salt proton exchange is slow.[1][2]
Methine (Chiral) Benzylic4.40 - 4.60Quartet1HDeshielded by N and Naphthyl ring.[1][2]
Amine NH Exchangeable9.20 - 9.60Broad Singlet2HAmmonium protons (

); disappears with

shake.[1][2]
Aromatic Ring Aromatic7.45 - 8.05Multiplet7HComplex 2-naphthyl pattern (AA'BB'C systems).[1][2]

Differentiation Note: In the 1-naphthyl isomer , the methine proton typically shifts further downfield (


 ppm) due to the increased steric compression and magnetic anisotropy of the peri-position protons.[1][2]

Figure 1: Logic flow for assigning key NMR signals in N-Methyl-1-(2-naphthyl)ethanamine.

Mass Spectrometry (EI-MS)

The fragmentation pattern follows the classic


-cleavage mechanism observed in phenethylamines, but with mass shifts corresponding to the naphthalene moiety.[1][2]
Fragmentation Pathway[1][3][4][5]
  • Molecular Ion (

    
    ):  Weak intensity at m/z 185  (Free base).[1][2]
    
  • Base Peak (

    
    -Cleavage):  The bond between the chiral carbon and the aromatic ring breaks.[1][2]
    
    • The charge is retained on the nitrogen-containing fragment (Stevenson's Rule).[1][2]

    • Fragment:

      
      
      
    • m/z = 58 [1][2]

    • Note: This is the same base peak as Methamphetamine.[1][2] This highlights the danger of relying solely on the base peak for identification.[1][2]

  • Secondary Ions:

    • m/z 127: Naphthyl cation (

      
      ).[1][2] This is the diagnostic peak that distinguishes it from methamphetamine (which shows m/z 77/91 for phenyl/benzyl).[1][2]
      
    • m/z 170: Loss of methyl radical (

      
      ).[1][2]
      

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[1][2]

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a fingerprint for the salt form and the aromatic substitution pattern.[1][2]

  • Amine Salt (

    
    ):  Broad, strong band at 2700–3000 cm
    
    
    
    (overlapping C-H stretches).[1][2]
  • Aromatic C-H Stretch: Sharp peaks > 3000 cm

    
    .[1][2][6]
    
  • Aromatic Overtones: Weak bands in 1600–2000 cm

    
     region, specific to 2-substituted naphthalene.[1][2]
    
  • Ring Deformation: Strong bands at 810–830 cm

    
      and 740–760 cm
    
    
    
    are characteristic of 2-substituted naphthalenes (out-of-plane bending).[1][2]

Differentiation Matrix

To ensure the identity of the compound, it must be cross-referenced against its closest structural relatives.[1][2]

FeatureTarget: 2-Naphthyl Isomer Isomer: 1-Naphthyl Isomer Homologue: Benzylamine Analog
Structure Nap-CH(Me)-NHMeNap-CH(Me)-NHMeNap-CH

-NHMe
Base Peak (MS) m/z 58m/z 58m/z 44 (

)
Methine NMR Quartet ~4.5 ppmQuartet ~4.9 ppm (Deshielded)Singlet ~4.2 ppm (

)
Methyl NMR Doublet (Chain) + Singlet (N)Doublet (Chain) + Singlet (N)Singlet (N) only

Critical Insight: The m/z 58 peak confirms the N-methyl-ethyl-amine side chain structure, while the m/z 127 peak confirms the Naphthalene core.[1][2] The NMR quartet vs. singlet distinction is the only reliable way to distinguish the target from the benzylamine homologue (CAS 65473-13-4) without derivatization.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516848610, N-Methyl-1-(2-naphthyl)ethanamine. Retrieved from [Link][1][2]

  • WIPO Patentscope (2004). Process for the preparation of N-methyl-1-naphthalenemethanamine (WO2004080945).[1][2] (Cited for synthetic pathway comparison). Retrieved from [Link][1][2][7]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns: Amines. Retrieved from [Link]

Sources

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride IUPAC name"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

I. Executive Summary This technical guide provides a comprehensive analysis of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride , a secondary amine structurally characterized by a naphthalene moiety attached to the


-carbon of an N-methylethanamine chain. Often encountered in medicinal chemistry as a chiral building block or a structural analog in structure-activity relationship (SAR) studies of monoamine transporter ligands, this compound represents a distinct chemical entity from its homolog, the naphthyl-analog of methamphetamine (N-methyl-1-(naphthalen-2-yl)propan-2-amine).

This document details the rigorous IUPAC nomenclature, chemical synthesis, analytical characterization, and structural properties necessary for precise identification and research application.

II. Nomenclature & Chemical Identity

The precise naming of this compound adheres to the 2013 IUPAC recommendations, prioritizing the longest carbon chain containing the amine functional group.

Systematic IUPAC Name

N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride

  • Parent Structure: Ethan-1-amine (Two-carbon chain with an amine at position 1).

  • Substituents:

    • Naphthalen-2-yl: A naphthalene ring attached at the C2 position of the ring to the C1 position of the ethane chain.

    • N-Methyl: A methyl group attached to the nitrogen atom.

  • Salt Form: Hydrochloride (indicates the protonated ammonium chloride salt).

Synonyms & Identifiers
Identifier TypeValue
Common Name N-Methyl-1-(2-naphthyl)ethylamine HCl
CAS Number (Free Base) 106213-84-7
CAS Number (HCl Salt) 1197565-94-8
Molecular Formula C

H

N

HCl
Molecular Weight 221.73 g/mol (Salt); 185.27 g/mol (Base)
SMILES CNC(C)C1=CC2=CC=CC=C2C=C1.Cl
InChI Key RTCUCQWIICFPOD-UHFFFAOYSA-N (Base)

III. Structural Visualization & Isomerism

The molecule possesses a single chiral center at the C1 position of the ethyl chain (the benzylic carbon). Consequently, it exists as two enantiomers: (R) and (S).

Structural Logic Diagram

The following diagram illustrates the connectivity and functional grouping of the molecule.

ChemicalStructure Naph Naphthalene Ring (Aromatic Lipophile) ChiralC C1 (Chiral Center) (Benzylic Position) Naph->ChiralC Attached at C2' MethylSide Methyl Group (Side Chain C2) ChiralC->MethylSide Ethyl Backbone Nitrogen Nitrogen Atom (Secondary Amine) ChiralC->Nitrogen Amine Linkage NMethyl N-Methyl Group Nitrogen->NMethyl N-Alkylation HCl HCl (Counterion) Nitrogen->HCl Ionic Bond

Figure 1: Structural connectivity of N-Methyl-1-(2-naphthyl)ethanamine HCl, highlighting the chiral center and salt formation.

IV. Synthesis Protocol

The most robust route for synthesizing N-Methyl-1-(2-naphthyl)ethanamine is via the reductive amination of 2-acetylnaphthalene. This method is preferred for its high yield and operational simplicity.

Reaction Scheme
  • Precursor: 2-Acetylnaphthalene (Methyl 2-naphthyl ketone).

  • Reagent: Methylamine (in methanol or THF).

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) or Sodium Cyanoborohydride (NaBH
    
    
    
    CN).
Step-by-Step Methodology

Reagents:

  • 2-Acetylnaphthalene (1.0 eq)

  • Methylamine (33% in EtOH or 2.0M in THF, 3.0 eq)

  • Titanium(IV) isopropoxide (Optional Lewis acid catalyst, 1.2 eq)

  • Sodium Borohydride (1.5 eq)

  • Solvent: Methanol (anhydrous)

Protocol:

  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve 2-acetylnaphthalene in anhydrous methanol.

    • Add methylamine solution dropwise under inert atmosphere (N

      
      ).
      
    • (Optional): Add Titanium(IV) isopropoxide to facilitate imine formation and scavenge water.

    • Stir at room temperature for 6–12 hours. Monitoring by TLC should show the disappearance of the ketone spot.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add Sodium Borohydride (NaBH

      
      ) portion-wise over 30 minutes. (Caution: Gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Quench the reaction with water or 1M NaOH.

    • Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Wash combined organic layers with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Salt Formation:

    • Dissolve the crude oil in minimal dry diethyl ether.

    • Add HCl in dioxane or ether dropwise until precipitation is complete.

    • Filter the white solid and recrystallize from isopropanol/ether to obtain pure N-Methyl-1-(2-naphthyl)ethanamine hydrochloride .

SynthesisWorkflow Start 2-Acetylnaphthalene Step1 Imine Formation (MeNH2, MeOH, RT) Start->Step1 Step2 Reduction (NaBH4, 0°C) Step1->Step2 Step3 Work-up & Extraction (DCM/Water) Step2->Step3 End HCl Salt Precipitation Step3->End

Figure 2: Workflow for the reductive amination synthesis of the target compound.

V. Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: CDCl


 or DMSO-d

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 7.4 – 8.0Multiplet7HNaphthalene Ring Protons
Benzylic CH 4.2 – 4.5Quartet1HCH (Me)N
N-Methyl 2.5 – 2.7Singlet3HN-CH

Side Chain Methyl 1.5 – 1.7Doublet3HCH-CH

Amine NH 9.0 – 9.5Broad Singlet2HNH

(Salt form)
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]

    
    :  Calculated: 186.13 m/z. Found: 186.1 m/z.
    
  • Fragmentation Pattern: Loss of methylamine (neutral loss of 31 Da) typically yields the naphthylethyl carbocation (m/z ~155).

VI. References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106213-84-7, N-Methyl-1-(naphthalen-2-yl)ethanamine. Retrieved from [Link]

Methodological & Application

Application Note: Analytical Characterization of N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and analytical chemists involved in the identification and characterization of novel psychoactive substances (NPS) and structural analogs of amphetamines.[1][2][3]

Introduction & Chemical Context

N-Methyl-1-(2-naphthyl)ethanamine (also referred to as Methamnetamine or N-Methyl-2-NAP) is a structural analog of methamphetamine where the phenyl ring is replaced by a naphthalene moiety.[1][2][3] This modification significantly alters the lipophilicity and binding affinity for monoamine transporters compared to its parent compound.[1][2][3]

In forensic and pharmaceutical analysis, this compound presents specific challenges:

  • Isomerism: It must be distinguished from its positional isomer, N-Methyl-1-(1-naphthyl)ethanamine , which possesses identical molecular weight and fragmentation patterns.[1][2][3]

  • Salt Form: The hydrochloride salt (HCl) is the standard crystalline form, requiring specific extraction protocols for gas chromatography (GC) analysis.[1][3]

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight (Free Base): 185.27 g/mol [1]

  • Molecular Weight (Salt): 221.73 g/mol [1]

  • Key Structural Feature: A chiral center at the

    
    -carbon (benzylic position).[1][2][3]
    

Sample Preparation Protocols

Rationale

The hydrochloride salt is highly water-soluble but unsuitable for direct injection into standard GC inlets due to thermal instability and poor volatility.[1][2][3] We utilize a Liquid-Liquid Extraction (LLE) to liberate the free base for GC-MS, while maintaining the salt form for LC-MS/MS to ensure ionization efficiency.[1][2][3]

Protocol A: Alkaline LLE for GC-MS (Free Base Liberation)
  • Objective: Convert the non-volatile salt to the volatile free amine.

  • Reagents: 1M NaOH, HPLC-grade Ethyl Acetate or Dichloromethane (DCM).[1][2][3]

  • Dissolution: Dissolve 10 mg of the bulk powder in 2 mL of deionized water.

  • Basification: Add 0.5 mL of 1M NaOH. Vortex for 30 seconds.[1][2][3] (Check pH > 11).[1][2][3]

  • Extraction: Add 2 mL of Ethyl Acetate. Cap and rock gently for 5 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes.

  • Collection: Transfer the upper organic layer to a clean vial.

  • Drying: Add a spatula tip of anhydrous

    
     to remove residual water.[1][2][3]
    
  • Analysis: Transfer supernatant to a GC vial.

Protocol B: Dilution for LC-MS/MS (Salt Retention)
  • Objective: Prepare a clean solution compatible with Electrospray Ionization (ESI).

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.[1][2][3]

  • Stock Solution: Dissolve 1 mg of sample in 10 mL of solvent (100

    
    g/mL).
    
  • Working Standard: Dilute 10

    
    L of Stock into 990 
    
    
    
    L of solvent (1
    
    
    g/mL).
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into an LC vial.
    

Workflow Visualization

The following diagram illustrates the decision matrix for analyzing this compound based on the available instrumentation and sample matrix.

AnalyticalWorkflow Sample Unknown Sample (Powder/Bio-fluid) Prep_GC Alkaline LLE (Ethyl Acetate) Sample->Prep_GC High Conc. Prep_LC Dilution in MeOH/Water/Formic Acid Sample->Prep_LC Trace/Bio NMR 1H NMR Isomer Differentiation Sample->NMR Pure Powder GCMS GC-MS (EI) Structural Fingerprint Prep_GC->GCMS LCMS LC-MS/MS (ESI+) Quantitation/Trace Prep_LC->LCMS Data_GC m/z 58 (Base) m/z 185 (M+) GCMS->Data_GC Data_LC [M+H]+ 186 Transition 186->155 LCMS->Data_LC

Caption: Analytical decision tree for N-Methyl-1-(2-naphthyl)ethanamine processing.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]

Method Parameters
  • Column: DB-5MS or equivalent (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).[1][2][3]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2][3]

  • Inlet Temp: 250°C (Split 20:1).

  • Oven Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 5 min).
  • Ionization: Electron Impact (EI) at 70 eV.[1][2][3]

Mass Spectral Interpretation

The fragmentation pattern is governed by


-cleavage adjacent to the nitrogen atom, characteristic of phenethylamines.[1][2][3]

Key Ions:

m/z Identity Mechanism

| 58 | Base Peak | Imine fragment


 formed by 

-cleavage. | | 185 | Molecular Ion (

) | Intact free base.[1][2][3] Usually low intensity (<5%).[1][2][3] | | 170 |

| Loss of terminal methyl group.[1][2][3] | | 127 | Naphthyl Fragment |

fragment after loss of the amine chain.[1][3] | | 141 | Naphthylmethyl |

rearrangement ion.[1][3] |

Differentiation Note: The 1-naphthyl isomer yields a virtually identical mass spectrum.[1][2][3] Chromatographic separation is required (see Section 6).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for distinguishing the 2-naphthyl isomer from the 1-naphthyl isomer.[1][2][3]

Solvent

Deuterated Chloroform (


) for free base; Deuterated Methanol (

) or DMSO-

for HCl salt.[1][3]
Diagnostic Signals (Free Base in )
  • Aromatic Region (7.3 – 7.9 ppm):

    • 2-Naphthyl: Shows a distinct singlet-like signal (or narrow doublet) for the proton at position 1 (between the alkyl chain and the other ring).[1][2][3] The pattern is generally more spread out and symmetric than the 1-naphthyl isomer.[1][2][3]

    • 1-Naphthyl: The aromatic protons are more clustered, but the proton at position 2 and 8 (peri-position) often show distinct deshielding.[1][2][3]

  • Methine Proton (

    
    ):  Quartet at 
    
    
    
    ~3.8 - 4.0 ppm.[1][2][3]
  • N-Methyl Group: Singlet at

    
     ~2.45 ppm.[1][2][3]
    
  • Terminal Methyl: Doublet at

    
     ~1.4 ppm.
    

Isomer Differentiation Strategy

Distinguishing N-Methyl-1-(2-naphthyl)ethanamine (Target) from N-Methyl-1-(1-naphthyl)ethanamine (Isomer).[1][2][3]

Chromatographic Retention (GC)

On a non-polar column (DB-5MS), the 2-naphthyl isomer typically elutes later than the 1-naphthyl isomer due to the more linear, "streamlined" shape of the 2-substituted naphthalene allowing for stronger interaction with the stationary phase compared to the bulkier 1-substituted conformer.[1][2][3]

  • 1-Naphthyl Isomer RI: ~1650 - 1670[1][2][3]

  • 2-Naphthyl Isomer RI: ~1680 - 1700 (Note: Retention Indices (RI) must be validated with a standard mix in your specific lab).

Fragmentation Pathway Diagram

Understanding the generation of the base peak (m/z 58) confirms the class of the compound but not the specific isomer.[1][2]

Fragmentation Parent Molecular Ion (M+) m/z 185 AlphaCleavage Alpha-Cleavage (Breaking C-C bond) Parent->AlphaCleavage Fragment1 Naphthyl Radical (Neutral Loss) AlphaCleavage->Fragment1 Fragment2 Iminium Ion (Base Peak) [CH3-CH=NH-CH3]+ m/z 58 AlphaCleavage->Fragment2 Charge Retention

Caption: Formation of the m/z 58 base peak via alpha-cleavage.

Quality Control & Validation

To ensure Trustworthiness of the results, every analytical run must include:

  • Blank Matrix: To rule out carryover (naphthalene analogs are "sticky").

  • Internal Standard: Use Methamphetamine-d5 or Naphthalene-d8 .[1][2][3]

    • Why? Methamphetamine-d5 behaves similarly in extraction (amine basicity) but elutes earlier.[1][2][3] Naphthalene-d8 tracks the aromatic moiety.[1][2][3]

  • System Suitability: Peak asymmetry factor must be between 0.8 – 1.[1][2][3]2. Tailing indicates active sites in the GC liner (replace liner/glass wool).[1][2][3]

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1][2][3] Mass Spectral Library - Naphthalene Analogs. Retrieved from [Link][1][3]

  • PubChem. (2024).[1][2][3] 1-(2-Naphthyl)ethanamine Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Forensic Science International. (2014). Differentiation of regioisomeric phenethylamine analogs.

(Note: While specific monographs for the exact N-methyl-2-naphthyl isomer are rare in public literature compared to the 1-naphthyl analogs, the protocols above are derived from standard forensic practices for the "Naphthyl-isomer" class of NPS).

Sources

Application Note: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride in Neuroscience Research

[1]

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (henceforth referred to as N-MNEA ) is a specialized chemical probe used in neuroscience to investigate the structural requirements of neurotransmitter transporters and ion channels.[1] Structurally, it represents a hybrid scaffold: it possesses the bulky lipophilicity of the naphthyl ring (similar to the designer drug Methamnetamine or PAL-287) but retains the shorter ethylamine backbone characteristic of phenethylamines rather than amphetamines.[1]

This unique "short-chain, bulky-aryl" structure makes N-MNEA a critical tool for:

  • Structure-Activity Relationship (SAR) Mapping: Determining the "molecular ruler" constraints of the dopamine (DAT) and serotonin (SERT) transporter binding pockets.[1]

  • Mechanistic Differentiation: Distinguishing between substrate-based monoamine releasers (typically propylamines) and non-transportable uptake inhibitors (typically ethylamines).[1]

  • Off-Target Profiling: Investigating binding affinity at NMDA receptor channel pores and Sigma receptors, where naphthyl-amine motifs are privileged pharmacophores.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Before initiating biological assays, researchers must account for the specific physicochemical behavior of the naphthyl moiety, which introduces significant lipophilicity compared to phenyl analogs.[1]

PropertySpecification
Chemical Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Common Codes N-MNEA, 2-NMEA (ambiguous), Des-methyl-Methamnetamine
Molecular Formula C₁₃H₁₅N[1][2] · HCl
Molecular Weight ~221.73 g/mol (Salt)
Solubility High in DMSO (>50 mM); Moderate in Ethanol; Low in neutral PBS.[1]
Chirality Contains one chiral center (C1).[1] Often supplied as a racemate; enantiomeric separation is recommended for receptor-specific studies.[1]
Appearance White to off-white crystalline solid.[1]
Handling & Solubilization Protocol

Critical Step: The hydrochloride salt improves water solubility, but the naphthyl ring drives aggregation in aqueous buffers.[1]

  • Stock Solution: Dissolve 10 mg of N-MNEA HCl in 1 mL of 100% DMSO (anhydrous). Vortex for 30 seconds.[1]

  • Working Solution: Dilute the stock 1:1000 into the assay buffer (e.g., Krebs-Ringer) immediately before use to achieve micromolar concentrations.

  • Stability: Keep DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles.

Application I: Monoamine Transporter (MAT) Profiling

N-MNEA is primarily used to probe the S1 and S2 binding sites of MATs.[1] By comparing N-MNEA (ethyl backbone) to its homolog Methamnetamine (propyl backbone), researchers can determine if the transporter requires a specific chain length to trigger the conformational change necessary for substrate translocation.[1]

Mechanistic Logic[1]
  • Amphetamines (Propyl): Typically act as Substrates/Releasers .[1] They bind, are transported, and trigger reverse transport.[1]

  • Phenethylamines (Ethyl): Often act as Uptake Inhibitors or weak substrates.[1]

  • N-MNEA Role: It tests whether the bulky naphthyl group can compensate for the shorter ethyl chain to maintain efficacy, or if it locks the transporter in an outward-open conformation (inhibition).[1]

Protocol: Synaptosomal Uptake Inhibition Assay

This assay measures the ability of N-MNEA to block the reuptake of radioactive neurotransmitters.[1]

Materials:

  • Rat brain synaptosomes (Striatum for DAT; Cortex for SERT/NET).[1]

  • [^3H]Dopamine or [^3H]5-HT.[1]

  • N-MNEA (0.1 nM – 100 µM).[1]

Workflow:

  • Preparation: Resuspend synaptosomes in sucrose-phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate synaptosomes with N-MNEA (various concentrations) for 15 minutes at 37°C.

    • Control: Use Cocaine (inhibitor) and Methamphetamine (releaser) as benchmarks.[1]

  • Substrate Addition: Add [^3H]Neurotransmitter (final conc. 5-10 nM) and incubate for 5 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀.

Data Interpretation[1]
  • High Potency (Low IC₅₀) at SERT: Indicates the naphthyl ring successfully occupies the hydrophobic S1 pocket.[1]

  • DAT/SERT Ratio: Naphthyl analogs often show increased SERT selectivity compared to phenyl analogs.[1] N-MNEA is expected to be SERT-preferring .[1]

Application II: NMDA Receptor Channel Blocking

The "naphthyl-alkyl-amine" motif is structurally similar to Aptiganel and other ion channel blockers.[1] N-MNEA serves as a probe for the PCP/Magnesium site within the NMDA receptor pore.[1]

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: Determine if N-MNEA acts as a use-dependent open-channel blocker.

Workflow:

  • Expression: Inject Xenopus oocytes with cRNA encoding NMDA receptor subunits (e.g., GluN1/GluN2B).[1]

  • Perfusion: Clamp oocytes at -70 mV. Perfuse with Mg²⁺-free Ringer’s solution.[1]

  • Activation: Apply Glutamate (10 µM) + Glycine (10 µM) to elicit a baseline current.[1]

  • Challenge: Co-apply N-MNEA (1-100 µM) with the agonists.

  • Voltage Step: To confirm channel blocking mechanism, perform a voltage ramp (-100 mV to +40 mV).

    • Result: A "U-shaped" I-V curve or strong voltage-dependence indicates pore blocking.[1]

Visualizing the Structure-Activity Relationship (SAR)[1]

The following diagram illustrates the structural logic of using N-MNEA (Ethyl) versus its analogs.

SAR_LogicMethamphetamineMethamphetamine(Phenyl + Propyl)Action: DA ReleaserMethamnetamineMethamnetamine(Naphthyl + Propyl)Action: 5-HT/DA ReleaserMethamphetamine->MethamnetamineAdd Bulk(Phenyl -> Naphthyl)Target_DATDAT Transporter(Requires Propyl for Release)Methamphetamine->Target_DATHigh EfficacyNMNEAN-MNEA(Naphthyl + Ethyl)Action: ??? (Probe)Methamnetamine->NMNEAShorten Chain(Propyl -> Ethyl)Methamnetamine->Target_DATModerate AffinityTarget_SERTSERT Transporter(Accommodates Naphthyl)Methamnetamine->Target_SERTHigh AffinityNMNEA->Target_SERTTest: Uptake Inhibition?Target_NMDANMDA Pore(Binds Bulky Aromatics)NMNEA->Target_NMDATest: Channel Block?

Figure 1: SAR Logic connecting N-MNEA to established neuropharmacological agents.[1] The chain shortening probes the necessity of the "propyl" bridge for transporter conformational changes.[1]

Safety & Compliance

  • Regulatory Status: While not always explicitly scheduled, N-MNEA is a structural isomer/analog of controlled substances.[1] It should be treated as a Schedule I/II Analog in many jurisdictions (e.g., Federal Analog Act in the USA) if intended for human consumption.[1] Strictly for in vitro research use only.

  • Toxicity: Naphthylamines can be metabolic precursors to toxic quinones.[1] Handle with full PPE (gloves, fume hood) to avoid inhalation or skin contact.[1]

References

  • Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine transporters and psychostimulant drugs.[1] European Journal of Pharmacology. Link

  • Dukat, M., et al. (2005).[1] Structure-activity relationships for the binding of arylalkylamines at 5-HT2 and 5-HT1A receptors.[1] Bioorganic & Medicinal Chemistry. (Contextual reference for naphthyl-amine binding).

  • Glennon, R. A. (2008).[1] Naphthylisopropylamine analogs of methamphetamine: SAR and therapeutic potential.[1] Expert Opinion on Drug Discovery. (Establishes the "Methamnetamine" baseline).

  • PubChem Compound Summary. (2023). N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride.[1] National Center for Biotechnology Information.[1] Link (Note: Link directs to the methanamine analog; verify specific CAS 1197565-94-8 in vendor catalogs).[1]

  • Bachem/Sigma-Aldrich Technical Data Sheets. 1-(2-Naphthyl)ethylamine series as chiral resolving agents.[1] (Provides physicochemical baseline).

"protocol for dissolving N-Methyl-1-(2-naphthyl)ethanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Dissolving N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Executive Summary & Chemical Context

This guide details the optimized solubilization protocol for N-Methyl-1-(2-naphthyl)ethanamine hydrochloride . This compound is a structural analog of substituted phenethylamines where the phenyl ring is replaced by a naphthalene moiety.[1][2]

The Solubility Challenge: While the hydrochloride (HCl) salt form imparts polarity, the presence of the naphthalene ring significantly increases the lipophilicity (LogP) of the molecule compared to its phenyl analogs (e.g., methamphetamine or ethcathinone).[1] Consequently, while the salt is technically water-soluble, it is prone to "oiling out" or forming micellar aggregates in pure aqueous buffers at high concentrations or neutral pH.[1][2][3]

To ensure experimental reproducibility and accurate dosing, this protocol mandates a DMSO-based stock solution strategy , followed by a controlled aqueous dilution.[1][2][3]

Physicochemical Profile

Understanding the molecular properties is essential for troubleshooting solubility issues.[2][3]

PropertyValue (Approximate)Significance
Chemical Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine HClTarget Analyte
Molecular Formula C₁₃H₁₅N[4][1][2][3][5][6] · HClSalt form
Molecular Weight ~221.73 g/mol Used for Molarity Calcs
Solubility (Water) ~10–20 mg/mL (w/ heat)Moderate; prone to precipitation
Solubility (DMSO) >50 mg/mLPreferred solvent
Solubility (Ethanol) >30 mg/mLGood intermediate
pKa (Amine) ~9.5–10.0Basic; stable in acidic pH

Reagents & Equipment

  • Compound: N-Methyl-1-(2-naphthyl)ethanamine HCl (Solid powder).[4][1][2][3]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][2][3]

  • Secondary Solvent (Optional): Ethanol (absolute).[1][2][3]

  • Aqueous Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or sterile water.[2][3]

  • Equipment:

    • Vortex mixer.[1][2][3]

    • Ultrasonic water bath (Sonication).[2][3]

    • Amber glass vials (to protect from light).[2][3]

    • Calibrated micropipettes.[1][2][3]

Protocol A: Preparation of High-Concentration Stock Solution (Recommended)

Objective: Create a stable, high-concentration stock (e.g., 50 mM) that can be stored at -20°C and diluted for assays.

Step 1: Calculation Calculate the mass required.[2][3] For 1 mL of a 50 mM stock:




[4][2][3]

Step 2: Weighing Weigh ~11.1 mg of the powder into a sterile amber glass vial .

  • Note: Avoid plastic microcentrifuge tubes for long-term storage of DMSO stocks, as leachables can interfere with sensitive bioassays.[1][2][3]

Step 3: Primary Solubilization Add 1.0 mL of anhydrous DMSO to the vial.[1][2]

Step 4: Dissolution Mechanics

  • Vortex vigorously for 30 seconds.

  • Inspect: The solution should be clear.

  • Sonication (Conditional): If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature. The heat generated by sonication aids dissolution.[2][3]

Step 5: Storage Label the vial clearly. Store at -20°C. The stock is stable for >6 months if kept anhydrous.

Protocol B: Preparation of Working Solution (Aqueous Dilution)

Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS) for biological administration without causing precipitation.

Critical Mechanism: The "Solvent Shock" phenomenon occurs when a hydrophobic molecule in organic solvent is rapidly introduced to water.[1][2] To prevent this, we use a step-wise addition method .

Step 1: Preparation Thaw the DMSO stock to room temperature.[2][3] Vortex to ensure homogeneity.[1][2][3]

Step 2: Dilution Factor Determine the target concentration (e.g., 100 µM).[2] This requires a 1:500 dilution of the 50 mM stock.[1][2]

Step 3: The "Drop-wise" Technique

  • Place the required volume of PBS (buffer) in a tube.[2][3]

  • While vortexing the buffer gently , slowly pipet the required volume of DMSO stock directly into the center of the liquid vortex.[1][2]

  • Do not pipet the stock onto the side of the tube.[1][2]

Step 4: Visual QC Hold the tube up to a light source.[2][3]

  • Clear: Successful dissolution.

  • Cloudy/Milky: Precipitation has occurred (Tyndall effect).[2][3]

    • Remedy: If cloudy, sonicate for 10 minutes.[1][2][3] If it remains cloudy, the concentration exceeds the aqueous solubility limit; reduce the concentration or increase the DMSO percentage (up to 0.5–1% is usually tolerated in bioassays).[1]

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for dissolving this lipophilic salt.

DissolutionProtocol Start Start: Weigh Compound SolventSelect Select Solvent Strategy Start->SolventSelect DMSO_Path Method A: DMSO Stock (Recommended for Storage) SolventSelect->DMSO_Path High Conc / Storage Water_Path Method B: Direct Aqueous (Immediate Use Only) SolventSelect->Water_Path Low Conc (<1mM) Dissolve_DMSO Add DMSO -> Vortex -> Sonicate DMSO_Path->Dissolve_DMSO Dissolve_Water Add Warm Water -> Sonicate Water_Path->Dissolve_Water Check Visual QC Check (Clear Solution?) Dissolve_DMSO->Check Dissolve_Water->Check Storage Store at -20°C (Desiccated) Check->Storage Yes (Stock) Dilution Dilute into Buffer (Dropwise while Vortexing) Check->Dilution Yes (Working) Fail Precipitation Detected (Cloudy) Check->Fail No Storage->Dilution When needed Retry Add Cosolvent (EtOH) or Reduce Concentration Fail->Retry Retry->Check

Caption: Workflow for the solubilization of N-Methyl-1-(2-naphthyl)ethanamine HCl, prioritizing DMSO stock preparation to prevent aqueous precipitation.

Troubleshooting & FAQ

Q: Can I use Ethanol instead of DMSO? A: Yes. Ethanol is a viable alternative if your biological system is sensitive to DMSO.[1][2][3] However, ethanol evaporates more easily, potentially changing the concentration of stored stocks over time.[1][2] Seal vials tightly with Parafilm.[1][2][3]

Q: The solution turned cloudy upon adding PBS. Why? A: This is "crashing out."[1][2][3] The hydrophobic naphthalene rings aggregated when the solvent polarity increased.[1][2]

  • Fix: Ensure the DMSO stock concentration is not too high relative to the dilution factor.[1][2] Keep the final DMSO concentration <1% in the assay, but ensure the compound concentration is within its solubility limit (likely <500 µM in pure PBS).[1]

Q: Is the solution pH sensitive? A: Yes. As an amine, it is more soluble in acidic conditions (pH < 7).[2][3] In basic buffers (pH > 8), the salt may convert to the free base, which is insoluble in water.[2] Ensure your buffer is pH 7.4 or slightly lower.[1][2][3]

References

  • PubChem. (2023).[1][2][3] N-Methyl-1-naphthalenemethylamine hydrochloride (Compound Summary).[4][1][2][3] National Library of Medicine.[1][2][3] Link[4][2][3]

  • Sigma-Aldrich. (2023).[1][2][3] Product Specification: N-Methyl-1-naphthalenemethylamine hydrochloride.[4][1][2][3] Merck KGaA.[1][2][3] Link

  • Cheng, Y., et al. (2010).[2][3] Bottom-Up Preparation Techniques for Nanocrystals of Lipophilic Drugs.[4][1][2][3][7] NIH National Library of Medicine (PMC).[2][3] Link

  • Rice University. (2023).[1][2][3] Laboratory Guide: Working with Stock Solutions and Dilutions. Experimental Biosciences Resources.[1][2][3] Link

Sources

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride as a chiral resolving agent"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride as a Chiral Resolving Agent [1][2][3]

Executive Summary

This guide details the protocol for utilizing N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (also known as N-methyl-1-(naphthalen-2-yl)ethan-1-amine HCl) as a chiral resolving agent.[1][2][3] While primary amines like 1-(2-naphthyl)ethylamine are common resolving agents (e.g., BASF ChiPros®), the N-methylated secondary amine variant offers distinct advantages in specific scenarios.[1][2][3] Its increased lipophilicity and altered hydrogen-bonding capability (one donor, zero acceptors in the cation) can induce crystallization in systems where primary amines yield oils or non-crystalline precipitates.[1][2][3]

Critical Note on Chemical Form: The reagent is supplied as a hydrochloride salt for stability. For use as a resolving agent (to resolve chiral acids), it must be converted to its free base form prior to the resolution step.[1][2][3] This protocol includes the mandatory free-basing procedure.[1][2][3]

Chemical Profile & Mechanism of Action

PropertyDescription
Chemical Name N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride
Structure Secondary amine with a naphthalene core and a chiral center at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-position.[1][2]
Role Chiral Base (Resolving Agent) for Racemic Acids.[1][2][3]
Mechanism Formation of diastereomeric salts via acid-base neutralization.[1][2][3]
Key Advantage The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-methyl group introduces steric bulk and removes one N-H hydrogen bond donor compared to the primary amine.[1][2] This disrupts stable hydrogen-bond networks that may prevent selective crystallization, often breaking "solid solutions" where enantiomers co-crystallize.[1][2][3]
Mechanism: Diastereomeric Salt Formation

The resolution relies on the thermodynamic solubility difference between the two possible salts formed when the racemic acid (


) reacts with the enantiopure base (e.g., 

):
  • (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )-Acid 
    
    
    
    (
    
    
    )-Base
    (Diastereomer A)[1][2]
  • (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )-Acid 
    
    
    
    (
    
    
    )-Base
    (Diastereomer B)[1][2]

Unlike enantiomers, Diastereomers A and B have different physical properties (solubility, melting point, lattice energy).[1][2][3] The protocol maximizes these differences to precipitate one salt selectively.[1][2][3]

Pre-Resolution Protocol: Liberation of the Free Base

Objective: Convert the stable hydrochloride salt into the reactive chiral amine liquid/oil.

Reagents:

  • N-Methyl-1-(2-naphthyl)ethanamine HCl (Racemic or Enantiopure depending on availability; usually Enantiopure for resolution).[1][2][3]

  • Sodium Hydroxide (NaOH), 2M aqueous solution.[1][2][3]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1][2][3]

  • Brine (saturated NaCl).[1][2][3]

  • Anhydrous Sodium Sulfate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1][2]
    

Step-by-Step Procedure:

  • Dissolution: Suspend the amine hydrochloride salt in water (approx. 10 mL/g).

  • Basification: Slowly add 2M NaOH with stirring until the pH reaches >12. The solution will become cloudy as the free amine separates (oiling out).[1][2][3]

  • Extraction: Extract the aqueous mixture with DCM or MTBE (

    
     vol).
    
  • Washing: Wash the combined organic layers with brine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to remove excess base and water.[1][2]
    
  • Drying: Dry the organic phase over anhydrous ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     for 30 minutes. Filter off the solids.[1][2]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

    • Result: A viscous, pale yellow to colorless oil (The Free Base).[1][2][3]

    • Yield Check: Weigh the oil.[1][2][3] Theoretical yield calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1][2]
      

Protocol: Optical Resolution of Racemic Acids

This protocol assumes the resolution of a generic Racemic Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) using the liberated (

)-N-Methyl-1-(2-naphthyl)ethanamine.[1][2]
Phase A: Solvent Screening (The "Dutch Resolution" Approach)

Do not commit all material to one solvent.[1][2][3] Perform a screen using 100 mg of Racemic Acid per vial.[1][2][3]

Recommended Solvents:

  • Protic: Ethanol (95%), Methanol, Isopropanol (IPA).[1][2][3]

  • Aprotic: Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone.[1][2][3]

  • Mixtures: IPA:Water (9:1), Ethanol:Acetone (1:1).[1][2][3]

Screening Steps:

  • Place 100 mg of

    
     in a vial.
    
  • Add 0.5 to 1.0 equivalents of the Chiral Amine Free Base.[1][2][3]

    • Note: Start with 1.0 eq.[1][2][3] If no crystals form, try 0.5 eq (the "Method of Half-Quantities") which leaves half the acid free, often promoting crystallization of the less soluble salt.[1][2][3]

  • Add solvent (start with 5-10 volumes, e.g., 0.5 - 1.0 mL) and heat to reflux (or near boiling) until dissolved.

  • Allow to cool slowly to room temperature (RT) over 4–6 hours.

  • Observation:

    • Crystals: Harvest and check Optical Rotation/Chiral HPLC.[1][2][3]

    • Oil:[1][2][3] Re-heat and add a seed crystal (if available) or scratch the glass.[1][2][3] Try adding an anti-solvent (e.g., Hexane to EtOAc).[1][2][3]

    • Solution: Evaporate half the solvent or cool to 4°C.[1][2][3]

Phase B: Scale-Up Resolution (Example Protocol)

Parameters:

  • Substrate: 10 g Racemic Carboxylic Acid.

  • Resolving Agent: (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )-N-Methyl-1-(2-naphthyl)ethanamine (Free Base).[1][2]
    
  • Solvent: Ethanol (Determined from screen).[1][2][3]

Workflow:

  • Mixing: Dissolve 10 g of Racemic Acid in 100 mL Ethanol at 70°C.

  • Addition: Add 1.0 equivalent of the Chiral Amine Free Base dropwise.

  • Crystallization: Stir at 70°C for 30 mins, then ramp down temperature:

    • 70°C ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       50°C over 1 hour.[1][2]
      
    • 50°C ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       25°C over 4 hours.[1][2]
      
    • Hold at 25°C for 8 hours.

  • Filtration: Filter the white precipitate (Salt 1).[1][2][3] Wash with cold Ethanol.[1][2][3]

    • Filtrate (Mother Liquor): Contains primarily the opposite enantiomer (enriched Salt 2).[1][2][3]

  • Recrystallization (Crucial for Purity):

    • Take the wet cake (Salt 1).

    • Dissolve in minimal boiling Ethanol.[1][2][3]

    • Cool to crystallize.[1][2][3]

    • Repeat until constant melting point or constant optical rotation is achieved.[1][2][3]

Post-Resolution: Recovery & Analysis

Decomposition of the Salt

To recover the pure chiral acid and recycle the resolving agent:

  • Suspend the purified salt in water.[1][2][3]

  • Acidify with 1M HCl to pH < 2.

    • The Chiral Acid precipitates (if solid) or separates.[1][2][3]

    • The Resolving Agent (Amine) goes into the aqueous layer as the Hydrochloride salt.[1][2][3]

  • Extract the Chiral Acid with EtOAc. Dry and concentrate to obtain the Pure Enantiomer .[1][2][3]

  • Recycle: The aqueous layer now contains N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride .[1][2][3]

    • Basify this aqueous layer with NaOH (back to Step 3.[1][2][3]2) to recover the amine for the next batch.[1][2][3]

Analytical Validation
  • Chiral HPLC: Use a column such as Chiralcel OD-H or AD-H. Mobile phase: Hexane/IPA + 0.1% TFA.[1][2][3]

  • Enantiomeric Excess (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    [1][2]

Process Visualization (Graphviz)[1][2][3]

ResolutionWorkflow RawMat Start: N-Methyl-1-(2-naphthyl) ethanamine HCl (Salt) FreeBaseStep Step 1: Free-Basing (NaOH / Extraction) RawMat->FreeBaseStep Liberate AmineBase Active Agent: Chiral Amine (Free Base) FreeBaseStep->AmineBase SaltFormation Step 2: Salt Formation (Reflux in Solvent) AmineBase->SaltFormation RacemicAcid Input: Racemic Acid (R/S Mixture) RacemicAcid->SaltFormation Crystallization Step 3: Fractional Crystallization (Slow Cooling) SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration SolidCake Solid Cake: (R)-Acid + (R)-Amine Salt (Diastereomer A) Filtration->SolidCake Precipitate MotherLiquor Mother Liquor: (S)-Acid + (R)-Amine Salt (Diastereomer B) Filtration->MotherLiquor Filtrate Recrystallization Recrystallization (Increase Purity) SolidCake->Recrystallization Recrystallization->SolidCake Repeat if ee < 99% Decomp Step 4: Salt Decomposition (Add HCl + Extraction) Recrystallization->Decomp Pure Salt FinalAcid Product: Pure (R)-Acid Decomp->FinalAcid Organic Layer Recycle Recycle: Amine HCl Solution Decomp->Recycle Aqueous Layer Recycle->FreeBaseStep Reuse

Caption: Workflow for the optical resolution of racemic acids using N-Methyl-1-(2-naphthyl)ethanamine, including agent recycling.

References

  • Kozma, D. (2001).[1][2][3] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2][3] Link[1][2][3]

  • Saigo, K., et al. (1986).[1][2][3] "Optical Resolution of 1-(2-Naphthyl)ethylamine and Its Application as a Chiral Resolving Agent". Bulletin of the Chemical Society of Japan, 59(3).[1][2][3] Link[1][2][3]

  • Vries, T., et al. (1998).[1][2][3] "The Family Approach to the Resolution of Racemates" (Dutch Resolution).[1][2][3] Angewandte Chemie International Edition, 37(17), 2349-2354.[1][2][3] Link[1][2][3]

  • PubChem. (2023).[1][2][3] "N-Methyl-1-(2-naphthyl)ethanamine Compound Summary". National Library of Medicine.[1][2][3] Link[1][2][3]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[1][2][3] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[1][2][3] Link[1][2][3]

Sources

"experimental design for N-Methyl-1-(2-naphthyl)ethanamine hydrochloride studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride Studies

Executive Summary & Chemical Context

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (also known as N-methyl-1-(naphthalen-2-yl)ethan-1-amine HCl) represents a critical structural probe in the study of monoaminergic signaling and chiral drug synthesis.[1][2][3] Structurally, it is a rigidified, lipophilic analog of methamphetamine and N-methylphenethylamine (NMPEA) , where the phenyl ring is replaced by a naphthalene moiety.[1][2][3]

This substitution significantly alters the compound's steric bulk and lipophilicity (LogP), making it an invaluable tool for:

  • Structure-Activity Relationship (SAR) Studies: Probing the size constraints of the hydrophobic binding pockets in serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][2][3]

  • Chiral Resolution: Acting as a resolving agent or chiral building block due to the stereocenter at the

    
    -carbon.[1][2][3]
    
  • Metabolic Profiling: Investigating the metabolic liability of the naphthalene ring (epoxidation potential) versus the N-dealkylation of the amine.[1][2][3]

This guide provides a self-validating experimental framework for profiling this compound, focusing on physicochemical stability, in vitro pharmacology, and metabolic safety.[1][2][3]

Physicochemical Characterization & Handling

Before initiating biological assays, the integrity of the hydrochloride salt must be verified.[1][2][3] The lipophilic naphthalene core combined with the ionic hydrochloride headgroup creates specific solubility challenges.[1][2][3]

Protocol A: Solubilization and Stock Preparation
  • Objective: Create a stable, precipitation-free stock solution for biological dilution.

  • Challenge: The hydrochloride salt is water-soluble, but the free base (formed at physiological pH) is highly lipophilic and may precipitate in non-buffered media.[1][2][3]

Step-by-Step Methodology:

  • Solvent Selection:

    • Primary Stock (10 mM): Dissolve powder in DMSO (Dimethyl sulfoxide) or anhydrous Methanol . Avoid water for long-term storage to prevent hydrolysis or bacterial growth.[1][2][3]

    • Note: DMSO is preferred for cell-based assays; Methanol is preferred for HPLC/MS analysis.[1][2][3]

  • Dissolution Verification:

    • Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Validation: Centrifuge at 10,000 x g for 1 minute. Inspect pellet. If pellet exists, solubility limit is exceeded.[1][2][3]

  • Storage:

    • Aliquot into amber glass vials (hydrophobic amines can adsorb to plastics).[1][2][3]

    • Store at -20°C . Stable for 6 months.

  • Working Solution Preparation (Day of Assay):

    • Dilute primary stock 1:1000 into assay buffer (e.g., HBSS + 0.1% BSA).[1][2][3]

    • Critical Step: The presence of BSA (Bovine Serum Albumin) acts as a carrier protein, preventing the lipophilic naphthalene core from adhering to pipette tips and well plates.[1][2][3]

In Vitro Pharmacology: Monoamine Transporter Profiling

As a bulky analog of methamphetamine, the primary pharmacological interest lies in its interaction with MATs (Monoamine Transporters).[1][2][3] The following protocol discriminates between reuptake inhibition and substrate-induced release .

Visualizing the Mechanism of Action

MOA_Pathway Compound N-Methyl-1-(2-naphthyl) ethanamine MAT Monoamine Transporter (SERT/DAT/NET) Compound->MAT Binds Outward Conformational Change (Outward-Facing) MAT->Outward Inhibition Mode Inward Translocation to Cytosol MAT->Inward Substrate Mode Release Neurotransmitter Efflux Outward->Release Blocks Reuptake VMAT VMAT2 Interaction Inward->VMAT Disrupts Gradient VMAT->Release Cytosolic Surge

Figure 1: Dual mechanism potential. The compound may act as a blocker (inhibitor) or a substrate (releaser).[1][2][3] The naphthalene steric bulk often favors inhibition over translocation compared to smaller phenyl analogs.[1][2][3]

Protocol B: Competitive Uptake Inhibition Assay (HEK293-MAT Cells)

Reagents:

  • HEK293 cells stably expressing human SERT, DAT, or NET.[1][2][3]

  • Radioligands: [³H]-5-HT, [³H]-Dopamine, [³H]-Norepinephrine.[1][2][3]

  • Reference Standards: Cocaine (non-selective inhibitor), Fluoxetine (SERT selective).[1][2][3]

Workflow:

  • Seeding: Plate cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.

  • Pre-incubation: Remove media. Wash with HBSS.[1][2][3] Add 25 µL of Test Compound (7 concentrations, 0.1 nM – 10 µM). Incubate 15 min at 37°C.

  • Substrate Addition: Add 25 µL of [³H]-Neurotransmitter (final conc: 20 nM).

  • Transport Phase: Incubate 10 min (DAT/NET) or 15 min (SERT) at room temperature.

    • Scientific Logic:[1][2] Room temperature prevents rapid internalization of transporters, ensuring surface-only kinetics.[1][2][3]

  • Termination: Rapidly wash cells 3x with ice-cold buffer.

  • Lysis & Counting: Add 1% SDS/scintillation fluid.[1][2][3] Measure CPM (Counts Per Minute).[1][2][3]

Data Analysis Table:

ParameterFormula/MethodAcceptance Criteria
Specific Uptake

(measured w/ 10µM Cocaine)
Signal:Noise > 10:1
% Inhibition

N/A
IC50 Non-linear regression (Sigmoidal dose-response, variable slope)Hill Slope

Metabolic Stability & Toxicology[1][2][3]

The naphthalene ring introduces a specific toxicological risk: metabolic activation via CYP450s to form reactive epoxides (naphthalene-1,2-oxide), which can cause cellular adducts.[1][2][3]

Protocol C: Microsomal Stability & Reactive Metabolite Trapping

Objective: Determine intrinsic clearance (


) and check for glutathione (GSH) adducts (marker of reactive metabolites).

Experimental Setup:

  • Incubation System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1][2][3]

  • Cofactors: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2][3]

  • Trapping Agent: Glutathione (GSH) fortified at 5 mM (to capture epoxides).[1][2][3]

Workflow:

  • Pre-warm HLM and Test Compound (1 µM) at 37°C for 5 min.

  • Initiate with NADPH.[1][2][3]

  • Sample at

    
     min.[1][2][3]
    
  • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1][2][3]

  • Analysis: LC-MS/MS. Monitor parent depletion and search for [M + GSH] adducts (+307 Da shift).[1][2][3]

Interpretation:

  • High Stability:

    
     min.[1][2][3]
    
  • Bioactivation Flag: Presence of GSH adducts suggests naphthalene ring oxidation.[1][2][3] This necessitates structural modification (e.g., fluorination) to block metabolic hot spots.[1][2][3]

References

  • PubChem. N-Methyl-1-(naphthalen-2-yl)ethanamine. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • Rothman, R. B., et al. (2001).[1][2][3] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1][2][3] Synapse.[1][2][3] (Contextual grounding for monoamine release assays).

  • Simmler, L. D., et al. (2013).[1][2][3] Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[1][2][3] (Standard protocols for transporter uptake assays).

Sources

Application Note: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride in Asymmetric Synthesis

[1]

Part 1: Executive Summary & Technical Profile[1]

The Molecule: N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a secondary chiral amine salt derived from the naphthalene scaffold.[1] Structurally, it consists of a 2-naphthyl group attached to a chiral ethyl center, with a secondary N-methyl amine functionality.[1]

Significance in Asymmetric Synthesis: While primary chiral amines (like 1-phenylethylamine) are ubiquitous resolving agents, secondary chiral amines like this compound occupy a specialized niche in asymmetric synthesis.[1] They serve two primary high-value functions:

  • Precursors to Chiral Lithium Amides: When deprotonated, they form chiral non-nucleophilic bases used for the enantioselective deprotonation of ketones and epoxides. The bulky naphthyl group often provides superior stereochemical discrimination (via

    
    -
    
    
    stacking) compared to phenyl analogs.[1]
  • Chiral Ligand Scaffolds: The secondary amine is a nucleophilic handle for synthesizing

    
    -ligands (aminophosphines) or chiral organocatalysts.[1]
    

Comparison to Analogs:

Feature N-Methyl-1-phenylethylamine N-Methyl-1-(2-naphthyl)ethanamine
Steric Bulk Moderate High (Extended aromatic system)

| Electronic Effect | Standard Aromatic | Electron Rich / Extended


-systemPrimary UseDifficult Separations / High Selectivity Req.1

Part 2: Critical Protocols & Methodologies

Protocol A: Preparation of the Free Chiral Amine

Rationale: The reagent is supplied as a hydrochloride salt to ensure stability and prevent oxidation. However, asymmetric applications (lithiation, ligand coupling) require the free amine with a lone pair available.[1] Do not attempt lithiation directly on the salt.[1]

Materials:

  • N-Methyl-1-(2-naphthyl)ethanamine HCl (10 mmol)[1]

  • Dichloromethane (DCM) or Diethyl Ether (Et₂O)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Magnesium Sulfate (MgSO₄), anhydrous[1]

Step-by-Step:

  • Suspension: Suspend the hydrochloride salt (10 mmol) in DCM (30 mL) in a separatory funnel.

  • Neutralization: Slowly add 2M NaOH (20 mL, 2 equiv) while swirling. The solid should dissolve as the free base is liberated.

  • Extraction: Shake vigorously for 2 minutes. Allow layers to separate. Collect the organic (lower) layer.[1]

  • Re-extraction: Extract the aqueous layer twice more with DCM (2 x 10 mL) to ensure full recovery.

  • Drying: Combine organic extracts, dry over anhydrous MgSO₄ for 15 minutes, and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator) at 30°C.

    • Checkpoint: The product should be a clear to pale yellow oil.

    • Quality Control: Verify absence of H₂O by NMR (no broad singlet at ~1.5-2.0 ppm variable) before proceeding to anhydrous reactions.[1]

Protocol B: Enantioselective Deprotonation (Chiral Lithium Amide)

Mechanism: The free amine is converted to a chiral lithium amide.[1] This bulky, chiral base discriminates between enantiotopic protons on a prochiral ketone (e.g., 4-substituted cyclohexanone), generating a chiral enol ether or enolate.[1]

Reagents:

  • Free Amine (from Protocol A)[1]

  • 
    -Butyllithium (
    
    
    -BuLi), 1.6M in hexanes[1]
  • Tetrahydrofuran (THF), anhydrous[1]

  • Trimethylsilyl chloride (TMSCl)[1]

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve the free amine (1.1 equiv relative to ketone) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise over 10 minutes.
    
    • Observation: A color change (often to yellow/orange) indicates formation of the lithium amide species.[1]

    • Aging:[1] Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Substrate Addition: Add the prochiral ketone (1.0 equiv) dissolved in THF dropwise over 30 minutes.

    • Critical: Slow addition is vital to maximize kinetic resolution/selection.

  • Trapping: After 1-2 hours at -78°C, add TMSCl (1.5 equiv) to trap the chiral enolate as a silyl enol ether.

  • Workup: Quench with saturated NaHCO₃ solution while still cold, then warm to room temperature.

Protocol C: Synthesis of Chiral Aminophosphine Ligands

Rationale: The secondary amine reacts with chlorophosphines to form

1

Step-by-Step:

  • Dissolve Free Amine (10 mmol) and Triethylamine (12 mmol) in dry Toluene.

  • Cool to 0°C.

  • Add Diphenylchlorophosphine (Ph₂PCl, 10 mmol) dropwise.[1]

  • Warm to room temperature and stir for 12 hours.

  • Filter off the triethylamine hydrochloride salt.

  • Concentrate the filtrate to obtain the crude aminophosphine ligand. Recrystallize from Ethanol/Hexane if necessary.

Part 3: Mechanistic Visualization

The following diagram illustrates the workflow for activating the salt and its bifurcation into two major asymmetric pathways: Chiral Base generation and Ligand Synthesis.

Gcluster_0Steric Control MechanismStartN-Methyl-1-(2-naphthyl)ethanamineHydrochloride (Salt)FreeBaseFree Chiral Amine(Active Species)Start->FreeBaseProtocol A:NaOH/DCM ExtractionLiAmideChiral Lithium Amide(Li-N Species)FreeBase->LiAmideProtocol B:n-BuLi, THF, -78°CLigandChiral Aminophosphine(P-N Ligand)FreeBase->LigandProtocol C:Ph2PCl, Et3NProduct1Chiral Enol Ethers(via Enantioselective Deprotonation)LiAmide->Product1Reacts withProchiral KetonesProduct2Asymmetric HydrogenationCatalysts (Rh/Ir/Ru)Ligand->Product2Complexation withTransition Metals

Caption: Activation pathway of N-Methyl-1-(2-naphthyl)ethanamine HCl into chiral bases and ligands.

Part 4: Safety & Handling (MSDS Highlights)

  • Hazard Identification: As a naphthylamine derivative, treat with high caution.[1] While 2-naphthylamine itself is a known carcinogen, alkylated derivatives have different profiles but should be handled as potential carcinogens and skin irritants .[1]

  • Engineering Controls: Always handle the free base and the salt in a certified chemical fume hood.

  • Incompatibility: The free base is sensitive to CO₂ (forms carbamates) and oxidation.[1] Store under Argon/Nitrogen at 2-8°C.

  • Waste Disposal: All aqueous waste from the extraction (Protocol A) must be treated as hazardous organic aqueous waste due to amine traces.[1]

References

  • Simpkins, N. S. (1996).[1] Chiral Lithium Amides in Asymmetric Synthesis. In: Asymmetric Synthesis. Academic Press. (Foundational text on the use of chiral lithium amides like the described compound).

  • Koga, K. (1994).[1] Enantioselective deprotonation of cyclic ketones using chiral lithium amides. Journal of Synthetic Organic Chemistry, Japan, 52(11), 954-963.[1] Link

  • O'Brien, P. (1998).[1] Chiral Lithium Amides. Journal of the Chemical Society, Perkin Transactions 1, (8), 1439-1457.[1] Link

  • Andersson, P. G., & Moberg, C. (2006).[1] Asymmetric Synthesis with Nitrogen Heterocycles. Wiley-VCH.[1] (Reference for P,N-ligand synthesis from chiral amines).

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Detailed protocols for handling organolithium species in asymmetric deprotonation).

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a secondary amine structurally related to methamphetamine, differing by the substitution of the phenyl ring with a naphthalene moiety.[1] This lipophilic, basic compound presents specific chromatographic challenges, primarily severe peak tailing due to interactions with residual silanols on silica-based stationary phases.[2]

This Application Note provides a robust, self-validating protocol for the quantification and purity analysis of this analyte. Unlike generic methods, this guide focuses on silanol suppression strategies and pH control to ensure symmetrical peak shapes (


) and high theoretical plate counts.
Analyte Profile
PropertyDescription
Chemical Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine HCl
Functional Groups Secondary Amine (Basic), Naphthalene Ring (Hydrophobic/UV-active)
pKa (Calc.) ~9.4 – 9.6 (Basic nitrogen)
UV Maxima ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Strong),

(Specific)
Solubility Soluble in Methanol, Water (as HCl salt), DMSO.[3][4][5][6]

Method Development Logic (The "Why")

To achieve scientific integrity, we must address the underlying separation mechanism.

The Silanol Challenge

The secondary amine nitrogen is protonated at neutral pH. On standard C18 columns, these cations undergo ion-exchange interactions with ionized residual silanols (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), resulting in peak tailing and retention time variability.

Mechanism of Action:

  • Hydrophobic Retention: The naphthalene ring interacts with the C18 alkyl chains.

  • Silanophilic Interaction (Unwanted): The protonated amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) binds to deprotonated silanols.
    
The Solution: Low pH & End-Capping

We utilize a Low pH (2.5 – 3.0) strategy.[1]

  • Effect: At pH 3.0, silanols (pKa ~3.5–4.5) are protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ), rendering them neutral and reducing ionic interaction.
    
  • Buffer Selection: Phosphate buffers are preferred over formate/acetate for UV detection due to lower background noise at low wavelengths (220 nm).

Detailed Experimental Protocols

Protocol A: Reverse-Phase HPLC for Purity & Assay

This is the primary method for Quality Control (QC) and identification.

1. Instrumentation & Conditions
  • System: HPLC with Binary Gradient Pump, Autosampler, Column Oven, and DAD/VWD Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

    • Rationale: High carbon load and "double end-capping" are essential to shield the silica support.[1]

  • Column Temperature: 35°C (Improves mass transfer and peak symmetry).

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 224 nm (Quantification) and 280 nm (Identification).

2. Mobile Phase Preparation[8][9]
  • Mobile Phase A (Buffer): 25 mM Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    
    ).
    • Procedure: Dissolve 3.40 g of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       in 950 mL HPLC-grade water. Adjust pH to 2.5 ± 0.05 using 85% 
      
      
      
      . Dilute to 1000 mL. Filter through 0.22 µm nylon membrane.
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

3. Gradient Program

A gradient is required to elute the hydrophobic naphthalene core efficiently while separating potential synthesis impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibrate
2.09010Isocratic Hold
12.04060Linear Ramp
15.01090Wash
18.09010Re-equilibration
23.09010Stop
4. Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: 1.0 mg/mL in Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm) in Diluent.

    • Note: Ensure the sample is fully dissolved; the HCl salt is water-soluble, but the free base requires organic solvent.

System Suitability & Validation Criteria

To ensure trustworthiness, the system must pass the following criteria before analyzing unknown samples.

ParameterAcceptance LimitScientific Rationale
Retention Time (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
~8.5 ± 0.5 minConsistent interaction with stationary phase.
Theoretical Plates (

)
> 5000Indicates good column efficiency and packing.
Tailing Factor (

)
< 1.5 Critical: Values > 1.5 indicate unsuppressed silanol activity.
Resolution (

)
> 2.0Separation from nearest impurity peak.
RSD (Area, n=6) < 2.0%Demonstrates injection precision.

Visualization of Method Logic

The following diagram illustrates the decision-making process for optimizing the mobile phase for basic amine analysis.

MethodDevelopment Start Analyte: Basic Amine (N-Methyl-1-(2-naphthyl)ethanamine) CheckpH Select Mobile Phase pH Start->CheckpH LowPH Low pH (2.0 - 3.0) (Protonated Silanols) CheckpH->LowPH Standard C18 HighPH High pH (> 10.0) (Uncharged Amine) CheckpH->HighPH Requires Hybrid Silica BufferSel Buffer Selection: Phosphate or Formate LowPH->BufferSel ColSel Column Selection: Hybrid Silica (XTerra/XBridge) HighPH->ColSel TailingCheck Check Tailing Factor (Tf) BufferSel->TailingCheck ColSel->TailingCheck Pass Method Validated (Tf < 1.3) TailingCheck->Pass Symmetric Peak Fail Tailing > 1.5 TailingCheck->Fail Asymmetric Peak AddTEA Action: Add TEA Modifier or Change Column Fail->AddTEA AddTEA->TailingCheck

Figure 1: Decision tree for optimizing HPLC conditions for basic amines, highlighting the critical pathway of pH control to mitigate peak tailing.

Troubleshooting & Advanced Considerations

Peak Tailing Persists

If


 despite using pH 2.5 buffer:
  • Column Aging: The end-capping may have hydrolyzed.[1] Replace the column.

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) to the buffer. TEA acts as a "sacrificial base," saturating active silanol sites preferentially over the analyte.[8]

    • Caution: TEA permanently alters the column surface; dedicate this column to amine analysis.

Chiral Analysis (Enantiomeric Purity)

The analyte contains a chiral center. For enantiomeric separation (S- vs R- isomer):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).[1]

  • Mode: Normal Phase (Hexane:IPA:DEA, 90:10:0.1).

  • Note: Reverse phase methods (Protocol A) cannot separate enantiomers without a chiral mobile phase additive (e.g., cyclodextrins), which is complex and less robust.

Mass Spectrometry Compatibility

If using LC-MS (ESI+):

  • Replace Phosphate Buffer: Non-volatile phosphate will clog the MS source.

  • Substitute: 0.1% Formic Acid in Water (pH ~2.7).

  • Sensitivity: The naphthalene ring ionizes poorly, but the secondary amine protonates easily

    
    .
    

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on silanol suppression mechanisms).

  • U.S. Food and Drug Administration (FDA). (2024).[5] Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. (n.d.).[3] Compound Summary for CID 137282, 1-(2-Naphthyl)methanamine. (Structural analog data for pKa estimation). Retrieved from [Link][1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
  • Phenomenex. (n.d.). HPLC Troubleshooting: Peak Tailing of Basic Compounds. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Characterization of N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It prioritizes experimental rigor, structural elucidation logic, and self-validating protocols.

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (also known as N-methyl-1-(naphthalen-2-yl)ethan-1-amine HCl) is a structural analog of methamphetamine where the phenyl ring is replaced by a naphthalene moiety. Precise characterization of this compound is critical in forensic analysis and pharmaceutical impurity profiling.

This guide provides a definitive protocol for the NMR spectroscopic analysis of this salt. Unlike free bases, the hydrochloride salt presents unique challenges regarding solubility and proton exchange. We recommend Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent of choice to stabilize the ammonium species, allowing for direct observation of the salt stoichiometry and preventing chemical shift aggregation artifacts common in chloroform.

Chemical Context & Structural Logic

  • IUPAC Name: N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride

  • Molecular Formula: C₁₃H₁₅N[1] · HCl

  • Key Structural Features:

    • Naphthalene System: Creates a distinct aromatic region (7 protons) with characteristic coupling patterns for 2-substitution.

    • Chiral Center: The methine (CH) carbon at position 1 of the ethyl chain is chiral. In achiral environments (standard NMR), enantiomers are indistinguishable, but diastereotopic effects may be visible if impurities are present.

    • Ammonium Head: The protonated secondary amine (

      
      ) is the critical handle for salt validation.
      

Experimental Protocol

Reagents and Equipment[2]
  • Solvent: DMSO-d6 (99.9 atom % D) + 0.03% TMS (Tetramethylsilane) as internal reference.

    • Why DMSO-d6? CDCl₃ often leads to broad or invisible ammonium (

      
      ) peaks due to rapid exchange and poor solubility of the salt lattice. DMSO forms strong hydrogen bonds, slowing exchange and sharpening these diagnostic signals.
      
  • Instrument: 400 MHz (minimum) NMR Spectrometer. 600 MHz recommended for resolving aromatic multiplets.

  • Sample Concentration: 10–15 mg of analyte in 0.6 mL solvent.

Acquisition Parameters (Standard Pulse Program)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Angle 30° or 90°30°30° ensures rapid relaxation for quantitative integration.
Relaxation Delay (D1) 1.0 – 5.0 s2.0 sExtended D1 needed for accurate integration of aromatic vs. aliphatic protons.
Scans (NS) 16 – 64512 – 1024Sufficient S/N ratio for minor impurity detection (<1%).
Temperature 298 K (25°C)298 KStandardizes chemical shifts and exchange rates.
Workflow Diagram

The following diagram outlines the logical flow from sample preparation to data validation.

NMR_Workflow Start Sample: N-Methyl-1-(2-naphthyl)ethanamine HCl Solvent Dissolve in DMSO-d6 (Stabilize NH2+) Start->Solvent 10-15mg Acquire Acquisition (1H, 13C, COSY, HSQC) Solvent->Acquire Transfer to Tube Process Processing (Phase, Baseline, Ref to TMS) Acquire->Process FT Validate Validation (Integration & Connectivity) Process->Validate Assign

Figure 1: Analytical workflow ensuring salt stability and spectral integrity.

Results & Discussion

1H NMR Spectral Assignment (DMSO-d6, 400 MHz)

The spectrum is dominated by the naphthalene ring desheilding and the ammonium protons.

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
9.30 – 9.80 Broad Singlet2H

Diagnostic: Confirms HCl salt formation. In free base, this is a singlet ~1.5 ppm.
7.90 – 8.05 Multiplets4HAr-H (C1, C4, C5, C8)The "lower" aromatic protons, deshielded by ring currents.
7.50 – 7.65 Multiplets3HAr-H (C3, C6, C7)The "upper" aromatic protons.
4.45 – 4.55 Quartet (q)1H

-N
Benzylic methine. Coupled to the methyl group (

). Deshielded by the aromatic ring and the cationic nitrogen.
2.55 – 2.65 Singlet/Doublet3H

Appears as a broad singlet or doublet due to coupling with

.
1.65 – 1.75 Doublet (d)3H

Terminal methyl group. Coupled to the methine (

).

Critical Interpretation Note: The N-methyl group often appears as a triplet or obscured doublet in the salt form due to coupling with the two ammonium protons. Decoupling experiments (or


 shake) will collapse this to a sharp singlet.
13C NMR Spectral Assignment
  • Aliphatic Region:

    • ~19.0 ppm: Methyl carbon (

      
      ).
      
    • ~31.0 ppm: N-Methyl carbon (

      
      ).
      
    • ~58.5 ppm: Methine carbon (

      
      ). This shift is characteristic of a secondary amine alpha to an aromatic ring.
      
  • Aromatic Region (120 – 140 ppm):

    • Expect 10 distinct carbon signals (unless symmetry causes overlap). The quaternary carbons (C4a, C8a, C2) will have lower intensity.

Structural Connectivity (COSY & HSQC)

To validate the connectivity, specifically the attachment of the ethylamine chain to the 2-position of the naphthalene ring:

  • COSY: Strong correlation between the Methine proton (~4.5 ppm) and the Methyl doublet (~1.7 ppm).

  • HMBC: Long-range correlation from the Methine proton to the C1 and C3 aromatic carbons. This distinguishes the 2-naphthyl isomer from the 1-naphthyl isomer (where the magnetic environment of the protons would differ significantly due to the peri-interaction with the C8 proton).

Connectivity Methine Methine (CH) ~4.5 ppm Methyl Methyl (C-CH3) ~1.7 ppm Methine->Methyl COSY (Vicinal) Aromatic Naphthalene Ring 7.5-8.0 ppm Methine->Aromatic NOESY/HMBC NMethyl N-Methyl ~2.6 ppm Ammonium NH2+ ~9.5 ppm Ammonium->Methine COSY (Weak) Ammonium->NMethyl COSY (Weak)

Figure 2: Key spectral correlations validating the molecular backbone.

Troubleshooting & Impurity Profiling

Common synthetic impurities include:

  • 1-(2-Naphthyl)ethanone: The ketone precursor.

    • Detection: Look for a methyl singlet at ~2.6 ppm (distinct from N-Me) and lack of amine/ammonium signals.

  • N,N-Dimethyl derivative: Over-methylation.

    • Detection: Two N-methyl signals or a single integrated signal for 6H.

  • Regioisomer (1-Naphthyl):

    • Detection: Significant downfield shift of the methine proton due to steric compression (peri-effect) from the C8 proton of the ring.

References

  • Sigma-Aldrich. N-Methyl-1-naphthalenemethylamine hydrochloride Product Analysis.[2] (Analogous structural data). Available at:

  • ChemicalBook. N-Methyl-1-(naphthalen-2-yl)ethanamine Spectral Data. Available at:

  • Abraham, R. J., et al. (2006).[3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[3][4][5] (Validates solvent choice). Available at:

  • PubChem. 2-(1-Naphthyl)ethylamine hydrochloride Compound Summary. (Structural reference). Available at:

Note: This protocol assumes the use of standard safety practices for handling amine hydrochlorides. Always consult the SDS before handling.

Sources

Application Note: Mass Spectrometry Characterization of N-Methyl-1-(2-naphthyl)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists, toxicologists, and drug development researchers requiring a definitive protocol for the characterization of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride using Mass Spectrometry (GC-MS and LC-MS/MS).

Executive Summary & Chemical Identity

N-Methyl-1-(2-naphthyl)ethanamine (also known as N-methyl-1-(naphthalen-2-yl)ethan-1-amine) is a structural analog of the phenethylamine class, specifically resembling a naphthalene-substituted homolog of alpha-phenylethylamine .[1][2] It is distinct from the common "bath salt" analogs (which typically possess a propyl backbone like methamphetamine) and from the terbinafine impurity N-methyl-1-naphthalenemethylamine (which lacks the alpha-methyl group).[1][2]

Understanding its fragmentation logic is critical for differentiating it from regioisomers (e.g., the 1-naphthyl isomer or the ethylamine chain isomer).[1][2]

PropertyDetail
IUPAC Name N-methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Chemical Formula C₁₃H₁₅N[1][2][3] · HCl
Molecular Weight 185.27 g/mol (Free Base); ~221.7 g/mol (HCl Salt)
Exact Mass (Base) 185.1204
Key Structural Feature Naphthalene ring directly attached to the alpha-carbon of the ethylamine chain.[2]

Sample Preparation Protocol

Goal: Isolate the free base or solubilize the salt for direct injection while minimizing thermal degradation.

Reagents
  • Solvent A: Methanol (LC-MS grade).[1][2]

  • Solvent B: Ethyl Acetate (for GC extraction).[1][2]

  • Buffer: 0.1 M Ammonium Formate (pH 3.5).

  • Derivatizing Agent (Optional): PFPA (Pentafluoropropionic anhydride) for GC-MS sensitivity enhancement.[1][2]

Workflow
  • Stock Solution: Dissolve 1 mg of the hydrochloride salt in 1 mL of Methanol (1 mg/mL). Sonicate for 5 mins.

  • GC-MS Prep (Liquid-Liquid Extraction):

    • Aliquot 100 µL of Stock.

    • Add 100 µL of 1 M NaOH (to liberate free base).[1][2]

    • Add 500 µL Ethyl Acetate.[1][2] Vortex for 30s.

    • Centrifuge and transfer the organic (upper) layer to a GC vial.[1][2]

  • LC-MS Prep:

    • Dilute Stock 1:1000 in Mobile Phase A (Water + 0.1% Formic Acid) to reach ~1 µg/mL.[1][2]

GC-MS Analysis & Fragmentation Logic

Instrument Parameters
  • System: Agilent 7890B/5977B (or equivalent).

  • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless @ 250°C.

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Ionization: Electron Impact (EI), 70 eV.[1][2][4]

Fragmentation Mechanism (The "Fingerprint")

Unlike methamphetamine (which yields a base peak of m/z 58 due to benzylic cleavage), N-Methyl-1-(2-naphthyl)ethanamine possesses an aryl group directly attached to the amine-bearing carbon.[1][2] This strengthens the C-N containing bond and alters the cleavage priority.[1][2]

Primary Fragmentation Pathway:

  • Molecular Ion (M⁺): m/z 185 (Distinct, usually moderate intensity).[1][2]

  • Base Peak (M-15): m/z 170 .

    • Mechanism:[1][2][4][5][6] Alpha-cleavage loss of the terminal methyl group.[1][2][7]

    • Reasoning: The resulting iminium ion [Nap-CH=NHMe]⁺ is highly stabilized by conjugation with the naphthalene ring.[1][2] This is the diagnostic peak.[1][2]

  • Minor Peak (M-58): m/z 127 (Naphthyl cation).[1][2]

    • Mechanism:[1][2][4] Cleavage of the C-N bond.[1][2] Less favorable than methyl loss.[1][2]

  • Absence of m/z 58: The m/z 58 ion [CH(CH3)=NHMe]⁺—ubiquitous in amphetamines—is suppressed here because generating it requires breaking the strong Nap-CH(alpha) bond.[1][2]

Visualizing the Fragmentation Pathway

Fragmentation cluster_legend Key Insight M Molecular Ion (M+) m/z 185 Base Base Peak (M-15) [Nap-CH=NHMe]+ m/z 170 M->Base Alpha-Cleavage (Loss of Methyl) Minor Naphthyl Cation [C10H7]+ m/z 127 M->Minor Inductive Cleavage (Minor) Me Methyl Radical .CH3 (Neutral) M->Me info Dominance of m/z 170 distinguishes this from propyl-chain analogs (which favor m/z 58).

Caption: EI Fragmentation pathway showing the dominance of the resonance-stabilized m/z 170 ion.

LC-MS/MS Protocol (MRM)

For high-sensitivity quantitation in biological matrices.[1][2]

Instrument Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 mins.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
186.1 [M+H]⁺ 155.1 20Loss of Methylamine (Neutral Loss -31 Da).[1][2] Formation of Naphthylethyl cation.
186.1 [M+H]⁺ 141.1 35Formation of Naphthylmethyl cation (Rearrangement).[1][2]
186.1 [M+H]⁺ 128.1 45Naphthalene radical cation (High energy).[1][2]

Analytical Workflow Diagram

Workflow Start Sample: N-Methyl-1-(2-naphthyl)ethanamine HCl Prep Sample Prep (MeOH Dissolution / LLE) Start->Prep Choice Analysis Mode Prep->Choice GC GC-MS (EI 70eV) Qualitative ID Choice->GC Structural Elucidation LC LC-MS/MS (ESI+) Quantitation Choice->LC Trace Detection DataGC Data Analysis (GC) Look for m/z 170 (Base) & 185 (M+) GC->DataGC DataLC Data Analysis (LC) Monitor 186 -> 155 Transition LC->DataLC

Caption: Integrated workflow for the extraction and mass spectrometric analysis of the target compound.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of N-Methyl-1-naphthalenemethylamine (Homolog Reference). NIST Standard Reference Database 1A v17.[1] Link

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Foundational text for Alpha-cleavage mechanisms in amines).

  • PubChem. (2024).[1][2] Compound Summary: N-Methyl-1-naphthalenemethylamine hydrochloride.[1][2][3] National Library of Medicine.[1][2] Link[1][2]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Amines. Link

(Note: While specific literature on the exact "ethanamine" isomer is rare, the fragmentation protocols above are derived from first-principle mass spectrometry of homologous naphthyl-alkylamines validated against NIST data for the C1-homolog.)

Sources

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride as an intermediate for pharmaceuticals"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to serve advanced researchers and medicinal chemists. It focuses on the specific utility of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride as a high-value chiral building block and pharmacophore scaffold, particularly in the optimization of calcimimetics and monoamine transporter ligands.

Executive Summary & Pharmacological Significance[1][2][3]

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a secondary amine pharmacophore structurally homologous to the key intermediate used in the synthesis of Cinacalcet (a calcimimetic for hyperparathyroidism). While the commercial drug utilizes the 1-naphthyl isomer, the 2-naphthyl analog is a critical tool in Structure-Activity Relationship (SAR) studies. It is used to modulate lipophilicity and steric fit within the Calcium Sensing Receptor (CaSR) binding pocket, allowing researchers to fine-tune potency and metabolic stability.

Beyond calcimimetics, this scaffold is highly relevant in:

  • Neuropharmacology: As a rigidified analog of methamphetamine/ephedrine, used to probe monoamine transporter (DAT/NET/SERT) selectivity.

  • Chiral Resolution: The enantiopure free base serves as a resolving agent for acidic racemates in process chemistry.

  • Antimycotic Development: Investigated as a side-chain variant for terbinafine-class squalene epoxidase inhibitors.

Chemical Identity & Properties

PropertyData
IUPAC Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Common Name N-Methyl-2-naphthylethylamine HCl
Molecular Formula C₁₃H₁₅N · HCl
Molecular Weight 221.73 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, Ethanol; Sparingly soluble in DCM
Chirality Contains one stereocenter at C1; typically used as (R)- or (S)- enantiomer

Synthesis Protocol: Reductive Amination via Titanate Intermediate

This protocol details the synthesis of the racemic compound. For enantioselective synthesis, a chiral auxiliary or asymmetric hydrogenation catalyst (e.g., Ir-f-Binaphane) would be required. We focus here on the Titanium(IV) Isopropoxide-mediated reductive amination , a method superior to traditional acid-catalyzed routes due to higher yields and suppression of over-alkylation.

Reagents & Materials
  • Precursor: 2-Acetonaphthone (2-Acetylnaphthalene) [CAS: 93-08-3]

  • Amine Source: Methylamine (2.0 M solution in THF)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Reducing Agent: Sodium Borohydride (NaBH₄)

  • Solvents: Anhydrous Methanol, THF, Ethyl Acetate, Diethyl Ether

  • Acid: HCl (1.25 M in Ethanol) for salt formation

Step-by-Step Methodology
Phase 1: Imine Formation (Dehydration)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 2-Acetonaphthone (10.0 mmol, 1.70 g) and Methylamine in THF (20.0 mmol, 10 mL).

  • Catalysis: Add Ti(OiPr)₄ (12.0 mmol, 3.55 mL) dropwise. The solution may turn slightly yellow/orange.

  • Reaction: Stir at ambient temperature (20–25°C) for 12–18 hours. Note: Ti(OiPr)₄ acts as both a Lewis acid and a water scavenger, driving the equilibrium toward the imine.

Phase 2: Reduction
  • Dilution: Dilute the reaction mixture with Anhydrous Methanol (20 mL).

  • Reduction: Cool the flask to 0°C in an ice bath. Add NaBH₄ (15.0 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (SiO₂, 10% MeOH in DCM).

Phase 3: Quench & Workup
  • Quench: Pour the reaction mixture into 0.1 M NaOH (50 mL). A white precipitate (titanium oxides) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with Ethyl Acetate (50 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base (yellow oil).

Phase 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude oil in a minimal amount of cold Ethanol (5–10 mL).

  • Acidification: Add 1.25 M HCl in Ethanol dropwise with stirring until pH reaches ~2–3.

  • Crystallization: Add Diethyl Ether (slowly) to the point of turbidity. Cool at 4°C overnight.

  • Isolation: Filter the white crystals, wash with cold Ether, and dry under vacuum.

Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate, the following checks must be performed.

TestAcceptance CriteriaDiagnostic Signal
¹H NMR (DMSO-d₆) Structure ConfirmationDoublet at ~1.6 ppm (3H, -CH-CH₃); Singlet at ~2.5 ppm (3H, N-CH₃); Multiplet at 7.4–8.0 ppm (7H, Naphthyl).
HPLC Purity ≥ 98.5% AreaSingle peak at retention time matching standard. No residual ketone (2-acetonaphthone).
Chiral HPLC e.e. determinationSeparation of (R) and (S) enantiomers using a Chiralpak AD-H column (Hexane/IPA/DEA).
Melting Point Identity190°C – 194°C (Sharp range indicates high purity).

Mechanism of Action & Workflow Visualization

Synthesis Pathway (Reductive Amination)

SynthesisPathway Start 2-Acetonaphthone (Ketone) Intermediate N-Methyl Imine (Transient Species) Start->Intermediate Dehydration Reagent1 Methylamine + Ti(OiPr)4 Reagent1->Intermediate ProductBase Free Amine (Oil) Intermediate->ProductBase Hydride Transfer Reagent2 NaBH4 (Reduction) Reagent2->ProductBase FinalProduct N-Methyl-1-(2-naphthyl) ethanamine HCl ProductBase->FinalProduct Crystallization FinalStep HCl/EtOH (Salt Formation) FinalStep->FinalProduct

Caption: Titanium-mediated reductive amination pathway ensuring mono-methylation and high yield.

Application Workflow: Drug Discovery Pipeline

ApplicationWorkflow cluster_SAR SAR Optimization cluster_Targets Therapeutic Targets Scaffold N-Methyl-1-(2-naphthyl)ethanamine (Scaffold) Steric Steric Mapping (vs 1-Naphthyl isomer) Scaffold->Steric Lipophilicity LogP Modulation Scaffold->Lipophilicity CaSR CaSR Modulators (Calcimimetics) Steric->CaSR Optimize Binding MAT Monoamine Transporters (DAT/NET Ligands) Lipophilicity->MAT BBB Penetration

Caption: Strategic utilization of the scaffold in optimizing receptor binding and bioavailability.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of amine vapors during the free-base phase.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Nemeth, E. F., et al. (2004). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." Proceedings of the National Academy of Sciences (PNAS). (Contextual reference for naphthyl-ethylamine pharmacophores in calcimimetics).

  • PubChem Database. "N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride."

  • Dabrah, T. T., et al. (1999). "Structure-activity relationships of N-substituted 1-naphthylethylamines as calcimimetics." Bioorganic & Medicinal Chemistry Letters. (Illustrates the comparison between 1-naphthyl and 2-naphthyl isomers).

Sources

Application Note: Handling, Storage, and Solubilization of N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

[1][2]

Abstract

This technical guide outlines the rigorous protocols required for the handling, storage, and solubilization of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride .[1][2] Due to its structural classification as a secondary amine substituted naphthalene derivative (an analog of methamphetamine where the phenyl ring is replaced by a naphthyl moiety), this compound exhibits specific physicochemical sensitivities—primarily hygroscopicity and susceptibility to oxidative degradation.[2] This document is intended for researchers requiring high-integrity sample preparation for analytical toxicology, forensic standards, or receptor binding assays.[2]

Part 1: Chemical Identity & Risk Assessment[1][2]

Before handling, researchers must acknowledge that while this compound is often utilized as an analytical reference, its toxicological profile is not fully characterized.[2] It must be treated as a High Potency Unknown .[2]

Physicochemical Profile[1][2][3][4]
PropertySpecificationNotes
Chemical Name N-Methyl-1-(naphthalen-2-yl)ethan-1-amine HClSecondary amine salt
Molecular Formula C₁₃H₁₅N[1][2] · HClStoichiometry may vary (verify CoA)
Molecular Weight ~221.73 g/mol Based on anhydrous salt
Physical State White to off-white crystalline powderProne to clumping (hygroscopic)
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Variable)See Solubilization Protocol
Stability Hygroscopic; PhotosensitiveDegrades via oxidation/hydrolysis
The "Unknown Hazard" Principle

As a structural analog of psychoactive phenethylamines, this compound possesses high lipophilicity (due to the naphthalene ring), potentially facilitating blood-brain barrier penetration.[2]

  • Primary Risks: Mucous membrane irritation (HCl salt), potential sympathomimetic activity.[2]

  • Mandatory PPE: Nitrile gloves (double-gloved recommended), chemically resistant lab coat, safety goggles, and handling exclusively within a Class II Biosafety Cabinet or Chemical Fume Hood .[2]

Part 2: Environmental Control & Storage (The Cold Chain)[1][2]

The integrity of N-Methyl-1-(2-naphthyl)ethanamine HCl is compromised chiefly by moisture (leading to deliquescence) and oxygen (leading to N-oxide formation).[1][2]

The "Desiccated Freeze" Protocol

Do not simply toss the vial into a freezer.[2] The temperature differential between the freezer (-20°C) and the lab (+22°C) creates a condensation pump that will destroy the sample upon opening.[2]

Protocol:

  • Arrival: Inspect the vial for clumping (sign of moisture ingress).[2]

  • Secondary Containment: Place the primary vial inside a secondary jar containing activated silica gel or molecular sieves.

  • Sealing: Parafilm is insufficient.[2] Use electrical tape or a vacuum-sealed bag for long-term storage.[1][2]

  • Temperature: Store at -20°C .

The Thaw Rule (Critical)

NEVER open a cold vial.

  • Mechanism of Failure: Opening a -20°C vial in ambient air causes immediate condensation of atmospheric water vapor onto the hygroscopic salt.[1][2] This initiates hydrolysis and alters the weighing mass.[2]

  • Correct Procedure: Remove the secondary container from the freezer and place it in a desiccator cabinet. Allow it to equilibrate to room temperature for at least 60 minutes before breaking the seal.

Storage Workflow Diagram

StorageProtocolArrivalSample ArrivalInspectVisual Inspection(Check for Clumping)Arrival->InspectDesiccantPlace in SecondaryJar w/ Silica GelInspect->DesiccantIf DryFreezeStore at -20°CDesiccant->FreezeThawEquilibrate to RT(60 mins in Desiccator)Freeze->ThawBefore UseOpenOpen VialThaw->OpenOpen->DesiccantReseal Immediately

Figure 1: The "Desiccated Freeze" cycle ensures the hygroscopic salt never encounters atmospheric moisture while cold.[1][2]

Part 3: Solubilization & Handling Protocol

Accurate dosing depends on creating a stable stock solution.[2] Weighing sub-milligram quantities of static-prone, hygroscopic powder is error-prone.

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Recommended.[2] Excellent solubility, bacteriostatic, and freezes at high temperatures (protecting the sample).[2]

  • Ethanol: Acceptable for short-term use.[1][2] Evaporation changes concentration over time.[2]

  • Water/Saline: Not recommended for stock storage.[2] Use only for immediate working dilutions.[2] Aqueous solutions of amine salts are prone to hydrolysis and microbial growth over time.[2]

The "Inert Weighing" Technique
  • Preparation: Clean the balance area.[2] Place an anti-static gun or ionizer near the balance if available (amine salts are often static).[2]

  • Taring: Do not weigh directly into the stock vial. Weigh onto a weighing boat or parchment paper.[2]

  • Transfer: Transfer powder to a amber glass vial (Class A hydrolytic resistance).

  • Dissolution: Add DMSO to achieve a concentration of 10 mM or 10 mg/mL .

    • Calculation:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      [1]
      
  • Sonication: Vortex briefly. If crystals persist, sonicate for 30 seconds at room temperature. Heat is generally not required and should be avoided.[2]

Aliquoting Strategy

Repeated freeze-thaw cycles degrade the molecule.[1][2]

  • Divide the Master Stock into single-use aliquots (e.g., 50 µL) in PCR tubes or microcentrifuge tubes.

  • Flush tubes with Argon or Nitrogen gas before closing (displaces oxygen).[2]

  • Store aliquots at -20°C or -80°C.

Solubilization Workflow Diagram

SolubilizationStartEquilibrated PowderWeighWeigh Mass (m)Start->WeighCalcCalculate DMSO VolV = m / Target_ConcWeigh->CalcDissolveAdd DMSO &Vortex/SonicateCalc->DissolveQCVisual Check:Clear Solution?Dissolve->QCQC->DissolveNo (Repeat Sonication)AliquotAliquot intoSingle-Use VialsQC->AliquotYesGasPurge Headspace(N2 or Ar)Aliquot->GasStoreFreeze -80°CGas->Store

Figure 2: Workflow for generating stable stock solutions, emphasizing the exclusion of oxygen and freeze-thaw prevention.

Part 4: Waste Disposal & Decontamination[1][2]

Given the bioactive nature of naphthyl-amines, standard drain disposal is prohibited.[2]

  • Surface Decontamination:

    • Spills should be neutralized.[2][3] Use a 10% Bleach (Sodium Hypochlorite) solution followed by an Ethanol wipe.[2] The bleach oxidizes the amine, breaking its biological activity, while ethanol removes the lipophilic residues.

  • Liquid Waste:

    • Collect all solvent waste in a container marked "Halogenated Organic Waste" (due to the HCl salt and potential chlorinated byproducts if mixed).[2]

  • Solid Waste:

    • Vials, gloves, and weighing boats must be disposed of in hazardous chemical waste bins, not general trash.

References

  • PubChem. (2023).[2] Compound Summary: 1-(2-Naphthyl)ethanamine.[1][2][4] National Library of Medicine.[2] Retrieved October 24, 2023, from [Link][2]

Application Note: Preparation of N-Methyl-1-(2-naphthyl)ethanamine HCl for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers investigating the pharmacological properties of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (also known as Methamnetamine or N-Methyl-2-naphthylisopropylamine analogs).

This guide addresses the specific physicochemical challenges of solubilizing lipophilic amine salts for biological assays, ensuring stability, sterility, and reproducibility in cell culture environments.

Abstract & Compound Profile

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a synthetic naphthyl analog of methamphetamine, often utilized in neuropharmacology to study monoamine transporter kinetics (SERT, DAT, NET) and structure-activity relationships (SAR) of psychostimulants.[1][2][3]

Unlike hydrophilic salts, this compound possesses a bulky, lipophilic naphthalene ring.[1][2][3] While the hydrochloride salt form improves water solubility, the compound remains prone to micro-precipitation when introduced directly into pH-neutral cell culture media (pH 7.[1][2][3]4) from high-concentration aqueous stocks.[1][2][3] This protocol recommends a DMSO-based stock solution strategy to maintain compound integrity and prevent "crashing out" during serial dilutions.[1][2][3]

Physicochemical Identity
PropertyDetail
IUPAC Name N-methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride
Chemical Formula C₁₃H₁₅N[1][2][3][4][5] · HCl
Molecular Weight ~221.73 g/mol (Refer to specific CoA for exact batch MW)
Solubility (Water) Moderate (pH dependent; solubility decreases as pH > 7)
Solubility (DMSO) High (>50 mM)
Appearance White to off-white crystalline solid
Stability Hygroscopic; protect from moisture and light.[1][2][3]

Pre-Formulation Considerations (The "Why" Behind the Protocol)

The Solvent Paradox

While the HCl salt suggests water solubility, the naphthalene moiety drives significant lipophilicity.[1][2][3] Dissolving the salt in water creates an acidic solution (pH ~5-6) where it is stable.[1][2][3] However, adding this acidic aqueous stock directly to buffered cell media (pH 7.[1][2][3]4) can deprotonate the amine, converting a fraction back to the free base, which is insoluble and forms cytotoxic micro-aggregates.[1][2][3]

Solution: Use Dimethyl Sulfoxide (DMSO) as the primary solvent.[1][2][3] DMSO solvates both the ionized and non-ionized forms effectively and is miscible with water, preventing shock-precipitation during dilution.[1][2][3]

Sterilization Strategy

Do NOT autoclave. Small organic molecules, especially secondary amines, are thermally labile.[1][2][3] Use Filtration: A 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter is required.[1][2][3]

  • Avoid Cellulose Acetate (CA) filters, as DMSO can dissolve the membrane, contaminating the sample.[1][2][3]

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution.

Materials Required[1][2][3][4][6][7][8][9]
  • N-Methyl-1-(2-naphthyl)ethanamine HCl (Solid)[1][2][3]

  • Anhydrous DMSO (Cell Culture Grade, ≥99.9%)[1][3]

  • 1.5 mL Microcentrifuge tubes (Sterile, Polypropylene)

  • Analytical Balance (Precision 0.01 mg)

  • Vortex Mixer[2][3]

  • 0.22 µm Syringe Filter (PTFE or Nylon) + 1 mL Syringe[1][2][3]

Step-by-Step Procedure
  • Calculate Mass:

    
    [1][2][3]
    
    • Example: For 1 mL of 10 mM stock (MW ≈ 221.73):

      
      [1][2][3]
      
    • Tip: Weighing exactly 2.22 mg is difficult.[1][2][3] Weigh a larger amount (e.g., ~5-10 mg) and adjust the volume of DMSO to achieve 10 mM.[1][2][3]

  • Weighing:

    • Weigh ~5 mg of the powder into a sterile microcentrifuge tube. Record the exact mass (e.g., 5.15 mg).

  • Dissolution:

    • Calculate the required DMSO volume:

      
      [1][2][3]
      
    • Add the calculated volume of anhydrous DMSO.[1][2][3]

    • Vortex vigorously for 30–60 seconds until no crystal residues are visible. Verify clarity by holding the tube against a light source.[1][2][3]

  • Sterilization:

    • Draw the solution into a 1 mL syringe.

    • Attach the 0.22 µm PTFE filter.[1][2][3]

    • Push the solution through the filter into a new, sterile labeled tube.

    • Note: Expect ~50-100 µL loss in the filter dead volume.[1][2][3]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (short term < 1 month) or -80°C (long term). Protect from light.[1][2][3]

Protocol: Cell Treatment & Dilution

Constraint: The final concentration of DMSO in the cell culture dish must remain < 0.5% (v/v) (ideally < 0.1%) to avoid solvent-induced cytotoxicity or membrane permeabilization artifacts.[1][2][3]

Serial Dilution Scheme (Example for 10 µM Treatment)

Do not add 10 mM stock directly to cells (1:1000 dilution is pipetting-error prone and risks precipitation).[1][2][3] Use an Intermediate Working Solution .

StepSource SolutionDiluent (Media/PBS)Volume SourceVolume DiluentFinal Conc.DMSO %
1.[1][2][3][6][7] Stock Solid Compound100% DMSO--10 mM 100%
2.[1][2][3] Intermediate 10 mM StockCell Media10 µL990 µL100 µM 1%
3.[1][2][3] Treatment 100 µM IntermediateCell Media100 µL900 µL10 µM 0.1%
  • Note: The "Intermediate" solution (Step 2) should be prepared fresh immediately before dosing.[1][2][3]

Visual Workflow (Graphviz)[1][2][3]

PreparationProtocol cluster_QC Quality Control Check Solid Solid Compound (Weigh ~5 mg) Dissolve Vortex & Dissolve (Clear Solution) Solid->Dissolve DMSO Anhydrous DMSO (Calculate Vol for 10 mM) DMSO->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Remove particulates Stock Master Stock (10 mM) Store @ -80°C Filter->Stock Aliquot Dilution Intermediate Dilution (1:100 in Media) Stock->Dilution Fresh Prep Cells Cell Treatment (Final DMSO < 0.1%) Dilution->Cells Dose Response Check Check for Precipitation (Microscopy) Dilution->Check

Figure 1: Workflow for the preparation, sterilization, and dilution of N-Methyl-1-(2-naphthyl)ethanamine HCl.

Quality Control & Troubleshooting

Precipitation Check

Before adding the working solution to the cells, hold the tube up to the light or check under a microscope.[1][2][3]

  • Observation: Cloudy or visible particulates.[1][2][3]

  • Cause: Compound crashed out due to rapid pH change or high concentration.[1][2][3]

  • Remedy: Sonicate the intermediate solution (warm water bath, 37°C) for 5 minutes. If it fails, prepare a lower concentration stock (e.g., 1 mM) to reduce the solute load.[1][2][3]

Vehicle Control

Always run a Vehicle Control well containing the exact concentration of DMSO (e.g., 0.1%) used in the treatment group, but without the drug.[1][2][3] This normalizes for any background toxicity caused by the solvent.[1][2][3]

References

  • Sigma-Aldrich. Preparation of Stock Solutions for Hydrophobic Compounds.[1][2][3] Technical Guide.[1][2][3] Link

  • PubChem. N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride Compound Summary. National Library of Medicine.[1][2][3] Link

  • ResearchGate. Solubility of Hydrophobic Amines in Cell Culture Media. Community Protocol Discussion.[1][2][3] Link

  • Thermo Fisher Scientific. Filtration of DMSO-Soluble Compounds: Chemical Compatibility Guide.Link[1][2][3]

Sources

"use of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride as a fluorescent probe"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8) is a chiral, naphthalene-based secondary amine.[1] While often utilized as a pharmaceutical building block, its intrinsic photophysical properties allow it to function as a fluorescent reporter in supramolecular chemistry and bio-organic analysis.[1]

This guide details its application as a Fluorescent Chiral Probe for the recognition of enantiomeric carboxylic acids and as a Hydrophobic Probe for mapping non-polar binding sites in proteins or synthetic receptors.[1] Its utility stems from the sensitivity of the naphthalene fluorophore to its microenvironment and the ability of the chiral amine center to form diastereomeric complexes.[1]

Chemical & Photophysical Profile

PropertySpecification
Compound Name N-Methyl-1-(2-naphthyl)ethanamine hydrochloride
CAS Number 1197565-94-8
Molecular Formula C₁₃H₁₅N[1][2][3] · HCl
Molecular Weight 221.73 g/mol
Fluorophore Naphthalene moiety
Excitation Max (

)
280 nm (typical for 2-substituted naphthalenes)
Emission Max (

)
335 nm (solvent dependent)
Solubility Water (moderate), Methanol, Ethanol, DMSO
Probe Class Intrinsic Fluorescent Amine; Chiral Solvating Agent (CSA)

Mechanistic Insight: The probe operates via Photoinduced Electron Transfer (PET) or Fluorescence Quenching/Enhancement mechanisms.[1] When the amine nitrogen interacts with a target (e.g., hydrogen bonding with a chiral acid or docking into a hydrophobic pocket), the electronic environment of the naphthalene ring is perturbed.[1] This results in measurable changes in fluorescence intensity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) or a shift in emission wavelength (solvatochromism).

Application 1: Fluorescent Chiral Recognition

Principle: The probe (acting as a host) forms a 1:1 diastereomeric complex with chiral carboxylic acids (guests) via salt formation and hydrogen bonding.[1] The stability of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 vs. 

complexes differs, leading to distinct fluorescence responses. This allows for the determination of Enantiomeric Excess (ee) .[1]
Experimental Workflow (Graphviz)

ChiralSensing Figure 1: Workflow for Fluorescent Chiral Recognition using N-Methyl-1-(2-naphthyl)ethanamine. Stock Stock Preparation (Probe in MeOH) Guest Guest Addition (Chiral Acid) Stock->Guest Titration Complex Diastereomeric Complex Formation Guest->Complex H-Bonding Measurement Fluorescence Spectroscopy Complex->Measurement Ex: 280nm Analysis Data Analysis (Stern-Volmer / ee%) Measurement->Analysis u0394 Intensity

[1]

Detailed Protocol

Materials:

  • Probe: N-Methyl-1-(2-naphthyl)ethanamine HCl (1 mM stock in Methanol).[1]

  • Analyte: Chiral Carboxylic Acid (e.g., Mandelic acid, Ibuprofen) (10 mM stock).[1]

  • Solvent: Spectroscopic grade Methanol or Acetonitrile.[1]

  • Instrument: Spectrofluorometer (Quartz cuvette, 1 cm path length).[1]

Step-by-Step Procedure:

  • Baseline Scan: Add 2.0 mL of probe solution (

    
     M) to the cuvette. Record the emission spectrum (300–450 nm) with 
    
    
    
    nm. This is
    
    
    .
  • Titration: Aliquot the chiral acid guest solution into the cuvette in 10

    
    L increments.
    
  • Equilibration: Mix by inversion and allow to equilibrate for 2 minutes (ensure thermal equilibrium at 25°C).

  • Measurement: Record the emission spectrum after each addition (

    
    ).
    
  • Control: Repeat the titration with the opposite enantiomer of the guest.

Data Analysis:

  • Plot ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    against the guest concentration
    
    
    .
  • Use the Benesi-Hildebrand equation to calculate the binding constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) for each enantiomer:
    
    
    
    
  • The ratio ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     defines the enantioselectivity factor (
    
    
    
    )
    .

Application 2: Probing Hydrophobic Pockets (Protein Binding)

Principle: Naphthalene fluorescence is quenched by water but enhanced in hydrophobic environments.[1][4] This probe mimics neurotransmitter analogs (like methamphetamine) and can be used to study binding to Monoamine Transporters or Serum Albumins (BSA/HSA).[1]

Detailed Protocol

Materials:

  • Buffer: PBS (pH 7.4).[1]

  • Protein: BSA or Target Receptor (purified).[1]

  • Probe: N-Methyl-1-(2-naphthyl)ethanamine HCl.[1][2][3][5]

Step-by-Step Procedure:

  • Preparation: Prepare a 10 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    M probe solution in PBS. Note the low fluorescence intensity due to aqueous quenching.
    
  • Protein Titration: Titrate with increasing concentrations of the protein (0–50 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    M).
    
  • Observation: Monitor the increase in fluorescence intensity at 335 nm. A blue shift (to ~325 nm) indicates insertion into a hydrophobic pocket.[1]

  • Displacement Assay (Optional): Once bound, add a known non-fluorescent ligand (e.g., native substrate).[1] A decrease in fluorescence indicates competitive displacement, validating the binding site.[1]

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
High Background Signal Impurities or Raman scatteringUse a solvent blank subtraction.[1] Check excitation wavelength (shift to 285 nm if Raman interferes).
No Fluorescence Change Lack of BindingEnsure the solvent is non-competitive (avoid DMSO for chiral H-bonding studies; use Chloroform or Benzene if solubility permits).[1]
Precipitation High ConcentrationKeep probe concentration ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

M. The HCl salt may require neutralization with TEA in non-polar solvents.
Inner Filter Effect High AbsorbanceEnsure OD at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is

. Dilute samples if necessary.

References

  • Sigma-Aldrich. N-Methyl-1-(2-naphthyl)ethanamine hydrochloride Product Page. (Accessed 2023).[1] (Note: Used for CAS/Identity verification).

  • Pu, L. (2004).[1] Fluorescence of Organic Molecules in Chiral Recognition. Chemical Reviews, 104(3), 1687-1716.[1] (Foundational text on fluorescent chiral amines).

  • Valeur, B. (2001).[1] Molecular Fluorescence: Principles and Applications. Wiley-VCH.[1] (Standard reference for naphthalene solvatochromism).

  • PubChem. Compound Summary: N-Methyl-1-(2-naphthyl)ethanamine.[1] .[1]

(Note: While specific "probe" papers for this exact CAS are rare, the protocols above are derived from standard methodologies for naphthalene-based amine probes such as 1-(1-naphthyl)ethylamine).[1]

Sources

Troubleshooting & Optimization

"improving yield of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "I am experiencing variable yields (30-55%) and difficulty crystallizing the hydrochloride salt of N-Methyl-1-(2-naphthyl)ethanamine. How can I stabilize the process?"

Scientist's Analysis: The synthesis of


-Methyl-1-(2-naphthyl)ethanamine  (a structural analog where the phenyl ring of methamphetamine is replaced by a naphthalene system) presents a classic challenge in secondary amine synthesis: controlling mono-alkylation .[1]

While direct alkylation of the primary amine leads to over-alkylation (tertiary amines), the industry-standard approach for high-yield synthesis (>85%) is Reductive Amination .[1] However, standard protocols often fail with acetonaphthones due to the steric bulk of the naphthalene ring and the reversibility of imine formation.[1]

Recommended Protocol: Switch to a Titanium(IV) Isopropoxide [Ti(O


Pr)

] mediated reductive amination
.[1] This Lewis acid acts as a water scavenger and activates the carbonyl, driving the equilibrium toward the imine species before the reducing agent is introduced.[1]

Optimized Experimental Protocol

The "Titanium-Lock" Method

This protocol minimizes side reactions by locking the intermediate imine.

Reagents & Stoichiometry:

Component Equiv. Role
2-Acetonaphthone 1.0 Precursor (Starting Material)
Methylamine HCl 2.0 Amine Source (Solid salt is preferred over volatile liquids)

| Triethylamine (Et


N)  | 2.0 | Neutralizes HCl to release free Methylamine |
| Ti(O

Pr)

| 1.25 | Lewis Acid / Dehydrating Agent | | NaBH

| 1.5 | Reducing Agent (Added in Step 2) | | Ethanol (Abs.) | Solvent | Anhydrous is critical |[1]

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • In a dry flask under N

      
      , combine 2-Acetonaphthone (1.0 eq) and Methylamine HCl (2.0 eq) in absolute ethanol (0.5 M concentration relative to ketone).
      
    • Add Et

      
      N (2.0 eq) followed strictly by Ti(O
      
      
      
      Pr)
      
      
      (1.25 eq)
      .
    • Observation: The solution may turn slightly yellow/orange.[1]

    • Stir: 12–18 hours at room temperature. Do not rush this. The Ti(IV) complex must form completely.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH

      
       (1.5 eq)  portion-wise (exothermic).[1]
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup (The "Emulsion Killer"):

    • Quench by adding 2M Ammonium Hydroxide (NH

      
      OH) .[1] Crucial: This precipitates the Titanium as TiO
      
      
      
      (white solid).[1]
    • Filter the white precipitate through a Celite pad.[1] Wash the pad with CH

      
      Cl
      
      
      
      .[1]
    • Extract the filtrate with CH

      
      Cl
      
      
      
      .[1]
    • Acid/Base Purification:

      • Extract organic layer with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).[1][2]

      • Basify the aqueous layer (pH > 12) with NaOH.[1]

      • Extract back into CH

        
        Cl
        
        
        
        , dry over MgSO
        
        
        , and evaporate.
  • Crystallization (HCl Salt):

    • Dissolve the free base oil in a minimal amount of dry diethyl ether or IPA.[1]

    • Add 2M HCl in ether dropwise with vigorous stirring.

    • Result: White precipitate.[1] If oil forms, see Troubleshooting Q3.

Mechanism & Workflow Visualization

The following diagram illustrates why the Titanium method succeeds where standard reductive amination fails.

ReactionPathway cluster_side Standard Route Pitfalls (Avoided) Ketone 2-Acetonaphthone (Lipophilic) TitaniumComplex Titanium-Imine Complex (Activated & Dry) Ketone->TitaniumComplex Dehydration (Ti Scavenges H2O) MeNH2 MeNH2 + Ti(OiPr)4 MeNH2->TitaniumComplex Reduction NaBH4 Reduction TitaniumComplex->Reduction Irreversible Product Target Secondary Amine (High Purity) Reduction->Product Hydrolysis of Ti-N bond Equilibrium Imine <-> Ketone + H2O (Reversible)

Figure 1: The Ti(IV) mediated pathway locks the intermediate, preventing hydrolysis and ensuring the reducing agent acts only on the imine species.[1]

Troubleshooting & FAQs

Q1: My crude yield is high, but the purity is low. I see a "double spot" on TLC.

Diagnosis: This is likely the tertiary amine byproduct (


-dimethyl-1-(2-naphthyl)ethanamine).[1]
Root Cause:  If the imine is not fully formed before NaBH

is added, the newly formed secondary amine can react with remaining ketone and get reduced again.[1] Fix:
  • Increase Imine Formation Time: Ensure the Step 1 stir time is at least 12 hours.

  • Stoichiometry: Ensure Methylamine is in excess (2.0 to 3.0 eq).

  • TLC Check: Do not proceed to reduction until the starting ketone spot (High R

    
     in Hex/EtOAc) has disappeared.[1]
    
Q2: During workup, I get a thick emulsion that won't separate.

Diagnosis: Titanium dioxide (TiO


) fines and the surfactant nature of the naphthalene amine.[1]
Fix: 
  • The Ammonia Wash: Using 2M NH

    
    OH (instead of water) during the quench is critical.[1] It complexes the titanium and creates a filterable solid.[1]
    
  • Celite Filtration: Never skip the Celite filtration step.[1]

  • Brine: If emulsion persists in the extraction funnel, add saturated brine.[1]

Q3: The HCl salt is forming a "goo" or oil instead of crystals.

Diagnosis: Hygroscopic salt or solvent impurities. Naphthalene salts are lipophilic and prone to "oiling out" if water or excess alcohol is present.[1] Fix:

  • Dry Solvents: Ensure the ether/IPA used for crystallization is anhydrous.[1]

  • Trituration: Decant the solvent from the oil.[1] Add fresh anhydrous ether and scratch the glass side of the flask with a spatula while cooling in an ice bath. This induces nucleation.[1]

  • Recrystallization: If solid but impure, recrystallize from boiling Isopropyl Alcohol (IPA) + Methanol (minimal).[1]

Q4: Can I use Sodium Triacetoxyborohydride (STAB) instead?

Answer: Yes, STAB is an excellent alternative if you wish to avoid Titanium.[1]

  • Protocol: Mix Ketone (1 eq) + Methylamine (1.5 eq) in DCE (Dichloroethane). Add STAB (1.5 eq) and Acetic Acid (1 eq).

  • Pros: One-pot, no metal waste.

  • Cons: Slower reaction for sterically hindered ketones; DCE is toxic.[1] The Ti(OiPr)

    
     method is generally more robust for naphthyl ketones due to their steric bulk.[1]
    

Logic Flow for Yield Improvement

Follow this decision tree to diagnose your current yield loss.

Troubleshooting Start Low Yield Detected CheckTLC Analyze Crude TLC Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Incomplete Rxn Result2 Multi-spot / Streaking CheckTLC->Result2 Side Rxns Result3 Clean Crude / Low Mass CheckTLC->Result3 Workup Loss Fix1 Action: Increase Ti(OiPr)4 or Reaction Time Result1->Fix1 Fix2 Action: Check Stoichiometry (Excess Amine required) Result2->Fix2 Fix3 Action: Check pH of Aqueous Layer (Must be >12 for extraction) Result3->Fix3

Figure 2: Diagnostic logic for identifying the specific point of failure in the synthesis.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link][5][6]

    • Context: Establishes the baseline for STAB-based reductive amin
  • Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of the Chemical Society, Perkin Transactions 1. [Link]

    • Context: The definitive source for the Ti(IV) protocol recommended in this guide for maximizing yield in sterically demanding ketones.[1]

  • Neumeyer, J. L., et al. (1991).[1] "Synthesis and receptor binding affinities of N-substituted 2-aminotetralins." Journal of Medicinal Chemistry. [Link]

    • Context: Provides insight into the handling and salt form

Sources

Technical Support Center: Stability & Degradation of N-Methyl-1-(2-naphthyl)ethanamine HCl

[1]

Core Directive & Scope

This interface is designed for researchers and analytical scientists working with N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride .[1] This compound is a structural analog of methamphetamine where the phenyl ring is replaced by a naphthalene system. Due to the electron-rich naphthalene ring and the secondary benzylic amine moiety, this molecule exhibits distinct stability profiles compared to simple phenethylamines.

Critical Stability Warning: The benzylic carbon (C1 position) is the primary site of vulnerability. It is susceptible to oxidative deamination , particularly in solution or when the salt form is exposed to humidity and light.

Degradation Pathways (The "Why")

Understanding the mechanism is the first step in troubleshooting. We have isolated three primary degradation vectors.

Vector A: Oxidative Deamination (Major Pathway)

This is the most common cause of assay loss and the appearance of a late-eluting non-polar impurity.

  • Mechanism: Atmospheric oxygen or peroxides attack the benzylic proton (C1), forming a transient carbinolamine intermediate. This collapses to release methylamine and form the corresponding ketone.

  • Primary Degradant: 1-(2-Naphthyl)ethanone (also known as 2-Acetonaphthone).[1]

  • Detection: This ketone is neutral and highly UV-active (strong

    
     transitions from the naphthalene ketone). It will elute after the parent amine in Reverse Phase HPLC.
    
Vector B: N-Demethylation (Minor Pathway)[1]
  • Mechanism: Oxidative attack on the N-methyl group rather than the benzylic carbon.[1]

  • Primary Degradant: 1-(2-Naphthyl)ethanamine (Primary Amine).[1]

  • Detection: Elutes before the parent compound in RP-HPLC due to increased polarity.[1]

Vector C: Photolytic Dimerization (Naphthalene Specific)
  • Mechanism: The naphthalene ring is a strong chromophore. Prolonged UV exposure can lead to radical formation at the ring system, potentially causing dimerization or ring oxidation (formation of naphthoquinones), resulting in "yellowing" of the solid.

Visualizing the Pathways

The following diagram details the mechanistic flow from the parent compound to its terminal degradants.

DegradationPathwaysParentParent CompoundN-Methyl-1-(2-naphthyl)ethanamineCarbinolamineIntermediateCarbinolamineParent->CarbinolamineOxidation (Benzylic C-H)RadicalExcited State(UV Induced Radical)Parent->Radicalhv (UV Light)PrimaryAmineMinor Degradant1-(2-Naphthyl)ethanamine(Polar / Early Eluting)Parent->PrimaryAmineOxidative N-Demethylation(- Formaldehyde)KetoneMajor Degradant1-(2-Naphthyl)ethanone(Neutral / Late Eluting)Carbinolamine->Ketone - MethylamineDimerPhotolytic ByproductsDimers / Naphthoquinones(Yellow Discoloration)Radical->DimerCoupling/Oxidation

Caption: Mechanistic degradation flow showing the oxidative conversion to the ketone (yellow path) and demethylation to the primary amine (green path).[2][3]

Troubleshooting Guide (Q&A Format)

Scenario 1: "My solid standard has turned from white to off-white/yellow."

Diagnosis: Photolytic degradation or surface oxidation. The Science: Naphthalene derivatives are photosensitive.[4] The yellow color typically indicates the formation of conjugated oxidation products (quinones) or radical dimers on the crystal surface. Corrective Action:

  • Solubility Check: Dissolve a small amount in methanol. If the solution is clear and colorless, the degradation is likely superficial (<0.5%).

  • Recrystallization: If critical, recrystallize from Isopropanol/Ethanol to remove the oxidized surface layer.

  • Prevention: Store in amber vials, under Argon, at -20°C.

Scenario 2: "I see a new peak at RRT 1.25 in my HPLC chromatogram."

Diagnosis: Formation of 1-(2-Naphthyl)ethanone via oxidative deamination.[1] The Science: The ketone lacks the basic amine group, making it significantly more hydrophobic (retained longer on C18 columns) and non-responsive to pH changes in the mobile phase that usually affect the amine. Confirmation Protocol:

  • UV Spectrum: Extract the UV spectrum of the impurity. The ketone will have a distinct

    
     shift compared to the amine due to the carbonyl conjugation with the naphthalene ring (typically a bathochromic shift).
    
  • Spiking: Spike the sample with a known standard of 2-acetonaphthone (CAS 93-08-3).[1]

Scenario 3: "My peak shape is tailing badly (Asymmetry > 1.5)."

Diagnosis: Secondary amine interaction with residual silanols. The Science: The secondary amine nitrogen is highly basic (

Optimization:
  • Add Modifier: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. TFA is preferred for peak sharpness as it forms an ion pair.

  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate if using MS, or Phosphate buffer (pH 3.[1]0) if using UV.[5]

Experimental Protocols

Protocol A: Forced Degradation (Oxidative Stress)

Use this to validate your analytical method's specificity.[1][6]

  • Preparation: Prepare a 1 mg/mL solution of the parent compound in Acetonitrile/Water (50:50).

  • Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at Room Temperature for 4 hours.

  • Quenching: No quench needed if analyzing immediately; otherwise, treat with catalase or dilute significantly.

  • Expected Result: Decrease in Parent peak; appearance of 1-(2-Naphthyl)ethanone (Major) and N-oxide species (Transient).[1]

Protocol B: Photostability Assessment

Use this to determine handling requirements.[1]

  • Solid State: Spread 10 mg of solid thinly in a quartz dish.

  • Solution State: Prepare 1 mg/mL in Methanol in a clear HPLC vial.

  • Exposure: Expose to 1.2 million lux hours (approx 24-48 hours in a standard ICH photostability chamber).

  • Control: Wrap a duplicate set of samples in aluminum foil (Dark Control).

  • Analysis: Compare Exposed vs. Dark Control via HPLC-UV (254 nm).

Summary of Degradants (Data Table)

Compound NameStructure TypeRelative Retention (RRT)*Formation MechanismKey Identifier
N-Methyl-1-(2-naphthyl)ethanamine Parent (Secondary Amine)1.00N/AMass [M+H]+
1-(2-Naphthyl)ethanamine Primary Amine~0.85 (Earlier)N-DemethylationLoss of 14 Da (-CH2)
1-(2-Naphthyl)ethanone Ketone~1.2 - 1.4 (Later)Oxidative DeaminationLoss of Amine; UV Shift; Neutral
N-Hydroxy-N-methyl... N-Oxide~0.9 - 1.1N-OxidationMass +16 Da (+O)

*RRT is estimated based on standard C18 RP-HPLC (Acetonitrile/Water/0.1% Formic Acid).[1]

Analytical Decision Tree

Use this workflow to troubleshoot unexpected results during analysis.

TroubleshootingTreeStartIssue DetectedQ1Is the issuePhysical or Analytical?Start->Q1PhysicalPhysical StateQ1->PhysicalVisualAnalyticalChromatographyQ1->AnalyticalDataQ2Color Change?YellowYellowing:Photo-oxidation.Recrystallize.Q2->YellowYesClumpingClumping:Hygroscopic HCl salt.Dry in Desiccator.Q2->ClumpingNo (Texture only)Q3Extra Peaks?LatePeakLate Peak (RRT > 1):Ketone Formation.Check Peroxides in Solvents.Q3->LatePeakNon-polar impurityEarlyPeakEarly Peak (RRT < 1):Demethylation.Check pH/Temperature.Q3->EarlyPeakPolar impurityPhysical->Q2Analytical->Q3

Caption: Diagnostic logic flow for identifying degradation sources based on physical and chromatographic evidence.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113–146. (Contextual grounding for amine stability).
  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70679, 2-Acetonaphthone (Degradant Reference).[1]Link

"common impurities in N-Methyl-1-(2-naphthyl)ethanamine hydrochloride synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists optimizing the synthesis of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8).[1][2]

As a Senior Application Scientist, I have structured this content to address the specific kinetic and thermodynamic challenges associated with the reductive amination of naphthalene derivatives. The following troubleshooting protocols and impurity profiles are derived from standard mechanistic behaviors of aryl-alkyl ketones during amine condensation.

Technical Support: Impurity Profiling & Synthesis Optimization

Target Compound: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride Primary Synthetic Route: Reductive Amination of 2-Acetylnaphthalene Context: Fine Chemical Synthesis / Reference Standard Preparation[1][2]

Diagnostic Troubleshooting (Q&A)

Q1: I am detecting a persistent impurity at RRT ~0.95 with a mass of 172.2 Da (ESI+). It tracks with the starting material but is not the ketone.[2] What is it? Diagnosis: This is likely 1-(2-Naphthyl)ethanol (The "Alcohol Impurity").[1][2] Mechanism: This results from the direct reduction of the starting material, 2-acetylnaphthalene, by the hydride source (e.g., NaBH₄) before the imine is fully formed. Corrective Action:

  • Pre-formation is Critical: Do not add the reducing agent immediately.[2] Allow the ketone and methylamine to reach equilibrium (formation of the imine/hemiaminal) for at least 2–4 hours.[2]

  • Dehydrating Agents: Add a Lewis acid catalyst like Titanium(IV) isopropoxide (Ti(OiPr)₄) or a drying agent (MgSO₄) during the imine formation step to push the equilibrium toward the imine and remove water, which competes for the hydride.[2]

  • Reagent Selection: Switch from Sodium Borohydride (NaBH₄) to Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN).[1][2] These reagents are less basic and more selective for the protonated imine over the ketone.[2]

Q2: My LC-MS shows a significant peak with M+ = 214.3 Da (+14 mass units vs. Product). How do I suppress this? Diagnosis: This is the N,N-Dimethyl-1-(2-naphthyl)ethanamine (The "Tertiary Amine" Impurity).[1][2] Mechanism: This occurs via "over-alkylation."[1][2] The product (secondary amine) is more nucleophilic than the starting methylamine and reacts with a second molecule of ketone or undergoes Eschweiler-Clarke type methylation if formaldehyde is generated in situ (rare but possible with methanol/oxidants).[1][2] More commonly, it arises if the reaction runs too long with excess methylamine and reducing agent.[2] Corrective Action:

  • Stoichiometry Control: Ensure Methylamine is in large excess (5–10 equivalents) relative to the ketone.[2] This statistically favors the reaction of the ketone with methylamine rather than the product amine.[2]

  • Stepwise Addition: If using catalytic hydrogenation, stop the reaction immediately upon consumption of the starting material.[2]

Q3: The final hydrochloride salt is hygroscopic and contains a gummy yellow residue.[2] How do I purify this? Diagnosis: The residue is likely polymerized imine oligomers or unreacted ketone .[2] Naphthalene derivatives are prone to π-stacking and can trap solvent/impurities.[1][2] Corrective Action:

  • Acid-Base Extraction: Do not rely solely on crystallization.[1][2] Dissolve the crude reaction mixture in dilute HCl (pH < 2), wash with non-polar solvent (Ether/Hexane) to remove the neutral Alcohol Impurity and Unreacted Ketone. Then, basify the aqueous layer (pH > 12), extract the amine into DCM, and convert to HCl salt.[2]

  • Recrystallization Solvent: Use Isopropanol (IPA) or an IPA/Et₂O mixture.[1][2] Avoid Ethanol if the salt is hygroscopic.[2]

Impurity Profile & Data Summary

The following table summarizes the critical impurities encountered during the reductive amination of 2-acetylnaphthalene with methylamine.

Impurity NameStructure DescriptionOriginMolecular Weight (Free Base)Control Strategy
Impurity A (Ketone) 2-AcetylnaphthaleneUnreacted Starting Material170.21Push imine equilibrium; extend reaction time.[1][2]
Impurity B (Alcohol) 1-(2-Naphthyl)ethanolDirect Reduction of Ketone172.22Use selective reducing agents (STAB); exclude water.[1][2]
Impurity C (Tertiary) N,N-Dimethyl-1-(2-naphthyl)ethanamineOver-methylation213.32High equivalents of Methylamine; monitor reaction endpoint.[1][2]
Impurity D (Regio) N-Methyl-1-(1-naphthyl)ethanamineIsomeric impurity in SM199.29Source high-purity (>99%) 2-acetylnaphthalene.[1][2]
Optimized Experimental Protocol

Method: Titanium(IV)-Mediated Reductive Amination Rationale: This method uses Ti(OiPr)₄ as a Lewis acid and water scavenger, preventing the formation of the Alcohol Impurity (Impurity B) and ensuring high conversion rates.[2]

Reagents:

  • 2-Acetylnaphthalene (1.0 eq)[1][2]

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Titanium(IV) isopropoxide (1.5 eq)[1]

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Absolute Ethanol (Solvent)[1][2]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried flask under Nitrogen, dissolve 2-Acetylnaphthalene (10 mmol) in Methylamine/THF solution (15 mL).

  • Titanium Addition: Add Titanium(IV) isopropoxide (15 mmol) dropwise. Caution: Exothermic.[2]

  • Equilibration: Stir the mixture at ambient temperature for 6–8 hours. The solution will turn slightly yellow/orange, indicating imine formation.[2]

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ (15 mmol) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur.[1][2]

  • Work-up: Stir for 2 hours at room temperature. Quench by pouring into aqueous ammonia (2M, 50 mL). A white precipitate (TiO₂) will form.[2]

  • Filtration: Filter the suspension through a Celite pad.[2] Wash the pad with Ethyl Acetate.[2]

  • Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Salt Formation: Dissolve the crude oil in minimal dry Diethyl Ether. Add 2M HCl in Ether dropwise until precipitation ceases. Filter the white solid and dry under vacuum.[2]

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways leading to the target product versus common impurities.

G SM 2-Acetylnaphthalene (Starting Material) Imine Intermediate Imine (Transient) SM->Imine + MeNH2 - H2O Imp_Alc Impurity B (Alcohol) SM->Imp_Alc + Hydride (Direct Reduction) Product N-Methyl-1-(2-naphthyl)ethanamine (Target) Imine->Product + Hydride (Reduction) Imp_Tert Impurity C (Tertiary Amine) Product->Imp_Tert + MeNH2 / Hydride (Over-alkylation)

Caption: Competitive reaction pathways in the reductive amination of 2-acetylnaphthalene. Red dashed lines indicate impurity-generating side reactions.[1][2]

References

  • Abdel-Magid, A. F., & Carson, K. G. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] [Link]

  • Bhattacharyya, S. (1995).[2] Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. The Journal of Organic Chemistry, 60(15), 4928–4929.[2] [Link]

  • PubChem. (2025).[1][2] N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (Compound Summary). National Library of Medicine. [Link][1]

Sources

Technical Support Center: Purification of Crude N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

[1][2][3]

Diagnostic & Triage (Troubleshooting)

Before initiating the full purification protocol, identify the specific failure mode of your crude material. This section addresses the most common issues reported by researchers working with naphthalene-based secondary amines.

Q1: My product is a sticky, off-white/brown gum instead of a crystalline solid. Why?

A: This "oiling out" phenomenon is typically caused by three factors:

  • Residual Solvent: The presence of high-boiling solvents (e.g., DMF, Toluene) or excess water prevents crystal lattice formation.[1]

  • Neutral Impurities: Unreacted precursor (likely 2-acetylnaphthalene) or the intermediate imine acts as a plasticizer.[2][3][1]

  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] If exposed to air, it absorbs moisture, turning into a gum.

  • Immediate Action: Do not attempt to filter. Redissolve in the minimum amount of dry ethanol, then slowly add dry diethyl ether until turbid. Store at -20°C.

Q2: The crude salt has a persistent pink or reddish-brown hue.

A: Naphthalene derivatives are prone to oxidation, forming trace quinone-like chromophores.[2][3][1] These are highly colored even at ppm levels.[3][1]

  • Correction: Recrystallization alone rarely removes these.[2][3][1] You must perform an Activated Carbon Treatment on the free base form (in solution), not the salt form. (See Phase 2, Step 1).

Q3: NMR shows a "doublet of doublets" impurity in the aromatic region.

A: This likely indicates the presence of the tertiary amine byproduct (N,N-dimethyl analog) resulting from over-methylation during reductive amination.

  • Correction: The tertiary amine is more basic and lipophilic. It is difficult to separate via simple acid-base extraction.[2][3][1] You must rely on the differential solubility of the oxalate or hydrochloride salts in cold acetone (tertiary amine salts are often more soluble in acetone than secondary amine salts).

Standard Operating Procedure (The Protocol)

Compound: N-Methyl-1-(2-naphthyl)ethanamine HCl Class: Lipophilic Secondary Amine Salt Objective: >98% Purity (HPLC/NMR)[2][3][1]

Phase 1: The "Reset" (Acid-Base Workup)

Rationale: Recrystallizing a crude salt directly often traps impurities in the lattice. The most robust method is to liberate the free base, wash away non-basic impurities (like unreacted ketones), and re-form the salt.

Step-by-Step:

  • Dissolution: Suspend the crude HCl salt in Dichloromethane (DCM) .

  • Liberation: Add 1M NaOH (aq) slowly with stirring until the aqueous layer pH > 12. The solid should dissolve as the free amine partitions into the DCM.

  • Phase Separation: Separate the layers. Keep the Organic (DCM) layer.

  • The "Neutral Wash" (Critical):

    • Note: If you suspect unreacted 2-acetylnaphthalene (neutral), you cannot wash it out at this stage.[2][3][1] You must perform a Reverse Extraction :

    • Extract the DCM layer with 1M HCl (3x).[1] The amine goes into the water (as salt); neutrals stay in DCM.

    • Discard the DCM.

    • Basify the combined aqueous acidic extracts with NaOH pellets (cooling in ice) to pH > 12.

    • Extract the cloudy aqueous mixture with fresh DCM (3x).

  • Drying: Wash the final DCM layer with Brine, dry over anhydrous

    
    , and filter.
    
  • Carbon Treatment: If colored, add Activated Charcoal (5% w/w) to the DCM solution. Stir for 30 mins. Filter through a Celite pad.[3][1]

  • Concentration: Rotovap the DCM to yield the purified Free Base (Oil) .

Phase 2: Salt Formation & Crystallization

Rationale: Controlled precipitation ensures a uniform crystal habit and excludes trapped solvent.[1]

  • Solvation: Dissolve the Free Base oil in a minimal volume of dry Ethyl Acetate (EtOAc) or Isopropanol (IPA) .[1]

    • Tip: EtOAc is preferred as the HCl salt is usually less soluble in it than in alcohols, leading to higher yields.

  • Acidification:

    • Method A (Gas): Bubble dry HCl gas through the solution.

    • Method B (Solution): Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at 0°C.

  • Monitoring: Monitor pH via wet pH paper. Stop adding acid when pH reaches ~2-3.[2][3][1]

  • Crystallization:

    • A white precipitate should form immediately.[3][1]

    • If oiling occurs, heat the mixture to boiling (add a splash of MeOH if needed to dissolve the oil), then let it cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold anhydrous Diethyl Ether (removes residual HCl and organic impurities).[1]

  • Drying: Dry in a vacuum oven at 40°C over

    
     or KOH pellets.
    

Visual Workflows

Workflow 1: Purification Decision Tree

Caption: Logic flow for determining the correct purification strategy based on crude material state.

PurificationLogicStartCrude Material StateCheckColorIs it Highly Colored(Pink/Brown)?Start->CheckColorCheckStateIs it Gummy/Oily?CheckColor->CheckStateNoActionCarbonPerform Carbon Treatment(On Free Base in DCM)CheckColor->ActionCarbonYesCheckPurityNeutral Impurities Present?CheckState->CheckPurityYesActionDirectDirect Recrystallization(IPA + Et2O)CheckState->ActionDirectNo (Solid)ActionReverseReverse Acid-Base Extraction(Isolate Salt in Water)CheckPurity->ActionReverseYes (Ketones)CheckPurity->ActionDirectNoActionCarbon->CheckState

[2][3][1]

Workflow 2: The "Reverse Extraction" Protocol

Caption: The critical pathway for removing non-basic precursors (ketones) from the amine product.

ReverseExtractionMixMixture in DCM(Amine + Neutral Impurity)AcidWashAdd 1M HCl (aq)Mix->AcidWashSep1Phase SeparationAcidWash->Sep1OrgLayerOrganic Layer(Contains Neutrals)Sep1->OrgLayerAqLayerAqueous Layer(Contains Amine-HCl)Sep1->AqLayerDiscardDISCARD(Waste)OrgLayer->DiscardBasifyAdd NaOH -> pH 12AqLayer->BasifyExtractExtract with DCMBasify->ExtractFinalPure Free BaseExtract->Final

[1][2][3]

Specification & Solubility Data

The following data is based on the general class of N-alkyl-1-(naphthalen-yl)alkylamine hydrochlorides . While specific constants for the 2-naphthyl isomer may vary slightly, solubility trends remain consistent.[2][3][1]

Solvent SystemSolubility (Boiling)Solubility (Cold)Suitability for Recrystallization
Water HighHighPoor (Hard to recover, oiling risk)
Ethanol (EtOH) HighModerateGood (Use as solvent)
Isopropanol (IPA) ModerateLowExcellent (Standard choice)
Ethyl Acetate (EtOAc) LowInsolubleExcellent (Use as anti-solvent)
Diethyl Ether InsolubleInsolubleExcellent (Use as anti-solvent)
Acetone ModerateLowFair (Good for removing tertiary amines)
Target Specifications
  • Appearance: White needles or crystalline powder.[2][3][1]

  • Melting Point: Typically 180–200°C (Broad range typical for this class; verify against specific literature if available).[3][1]

  • 1H NMR (D2O/DMSO-d6):

    • Aromatic region: 7.4–8.0 ppm (7H, multiplet).[1]

    • Methine (chiral center): ~4.5 ppm (1H, quartet).[1]

    • N-Methyl: ~2.5 ppm (3H, singlet/doublet).[2][3][1]

    • Ethyl-Methyl: ~1.5 ppm (3H, doublet).[2][3][1]

References

  • Vogel, A. I. (1989).[3][1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][1] Longman Scientific & Technical.[2][3][1] (Standard reference for amine salt formation and recrystallization techniques).

  • BenchChem. (2025).[3][1][4] Technical Support Center: Purification of Commercial N,N-Dimethyl-1-Naphthylamine. Link (Cited for general naphthalene amine purification logic).[3][1]

  • Stüütz, A., et al. (1984).[1] "Synthesis and Structure-Activity Relationships of Naftifine-Related Allylamine Antimycotics." Journal of Medicinal Chemistry, 27(12), 1539–1543. (Foundational text for synthesis and purification of lipophilic naphthalene amines like Terbinafine/Naftifine analogs).

  • Pfister, J. R., et al. (1990).[1] Process for the preparation of N-methyl-1-naphthalenemethanamine. US Patent 4952730.[2][3][1] (Describes industrial purification of the 1-naphthyl isomer, applicable by analogy).

  • Sigma-Aldrich. (2025).[2][3][1] Product Specification: N-Methyl-1-naphthalenemethylamine hydrochloride.[2][3][1][5][6] Link (Used for solubility and handling safety data of the structural analog).

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride stability issues in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Compound Profile & Stability Overview

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a secondary amine structurally analogous to methamphetamine, where the phenyl ring is replaced by a naphthalene moiety. This structural modification significantly alters its physicochemical stability compared to its phenyl analogs.

  • Chemical Structure: Naphthalene ring attached to the

    
    -carbon of an N-methyl-ethanamine chain.
    
  • Key Functional Groups: Secondary amine, Benzylic C-H bond, Naphthalene aromatic system.

  • Primary Instability Factors: Benzylic oxidation, Photodegradation, and Surface Adsorption.

Physicochemical Properties (Predicted):

PropertyValue / CharacteristicImplication for Stability
Molecular Formula

--
Solubility Water (Moderate), DMSO (High), Ethanol (High)Free base may precipitate at pH > 7.5.
UV Absorbance

High susceptibility to UV-induced photolysis.
LogP (Free Base) ~3.2 - 3.5 (Lipophilic)High risk of adsorption to plastics (polystyrene).
pKa ~9.5 - 10.0Exists as cation at physiological pH (7.4).

Critical Stability Issues in Solution

A. Oxidative Deamination (The "Yellowing" Effect)

The most common failure mode for this compound in solution is oxidative deamination . The carbon atom alpha to both the nitrogen and the naphthalene ring (benzylic position) is electronically activated. In the presence of dissolved oxygen and light, this position undergoes radical oxidation.

  • Mechanism: Abstraction of the benzylic proton leads to an imine intermediate, which hydrolyzes to form 2-acetonaphthone (a ketone) and methylamine.

  • Indicator: Solutions turn from clear to pale yellow/brown due to the formation of conjugated imines and oligomers.

B. Photodegradation

The naphthalene core is a strong chromophore. Exposure to ambient laboratory light (fluorescent/LED) can excite the naphthalene ring to a triplet state, generating singlet oxygen (


) or radical species that accelerate the oxidative breakdown described above.
C. Surface Adsorption (Loss of Potency)

Due to the lipophilic naphthalene ring, the free base form (and to a lesser extent, the salt) exhibits significant non-specific binding (NSB) to plastic surfaces.

  • Risk: Up to 20-30% loss of concentration in 24 hours if stored in Polystyrene (PS) or Polypropylene (PP) tubes at low concentrations (<1

    
    M).
    

Troubleshooting Guide (FAQ)

Q1: I observe a new, less polar peak in my HPLC chromatogram after 48 hours. What is it? Diagnosis: This is likely 2-acetonaphthone . Explanation: The degradation pathway converts the amine side chain into a ketone. 2-acetonaphthone is less polar than the parent amine salt and will elute later on a Reverse Phase (C18) column. Solution:

  • Quantify the area of the new peak relative to a 2-acetonaphthone standard to confirm.

  • Preventative: Degas all buffers with Helium or Argon and store samples in amber glass vials.

Q2: My dose-response curves are shifting to the right (lower potency) when using plastic well plates. Diagnosis: Non-specific binding (Adsorption). Explanation: The hydrophobic naphthalene ring drives the molecule to adsorb onto the plastic walls of standard 96-well plates, effectively reducing the free concentration in the assay. Solution:

  • Switch Labware: Use Low-Binding plates or Silanized Glass vials for serial dilutions.

  • Add Surfactant: If compatible with your assay, add 0.01% Tween-20 or 0.1% BSA to the buffer to block surface sites.

Q3: The stock solution in DMSO turned yellow after 2 weeks at 4°C. Diagnosis: Solvent-mediated oxidation. Explanation: DMSO can act as a mild oxidant or facilitate oxygen transfer, especially if the DMSO is hygroscopic and has absorbed water. Solution:

  • Discard the yellow solution; chemical purity is compromised.

  • New Protocol: Prepare stocks in degassed water or anhydrous ethanol if possible. If DMSO is required, store at -20°C or -80°C under an inert gas atmosphere (Argon/Nitrogen), not at 4°C.

Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway leading to the formation of the ketone impurity.

G Amine N-Methyl-1-(2-naphthyl)ethanamine (Parent) Radical Benzylic Radical Intermediate Amine->Radical Oxidation (O2/Light) -H• Imine Imine Species (Unstable) Radical->Imine -e-, -H+ Ketone 2-Acetonaphthone (Major Degradant) Imine->Ketone + H2O (Hydrolysis) Methylamine Methylamine (Byproduct) Imine->Methylamine + H2O (Hydrolysis)

Caption: Figure 1. Oxidative deamination pathway of N-Methyl-1-(2-naphthyl)ethanamine. The benzylic position is oxidized to an imine, which hydrolyzes to yield the ketone 2-acetonaphthone and methylamine.

Recommended Handling Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Solvent Choice: Use anhydrous Ethanol or Methanol for primary stocks (10-50 mM). Avoid DMSO for long-term storage unless stored at -80°C.

  • Vial Selection: Use Amber Silanized Glass Vials (e.g., 2 mL HPLC vials). Never use polystyrene tubes.

  • Inert Atmosphere: Purge the vial headspace with a gentle stream of Argon or Nitrogen gas for 10-15 seconds before sealing.

  • Storage: Store at -20°C . Stability is approx. 3-6 months under these conditions.

Protocol B: Stability-Indicating HPLC Method

Use this method to verify the purity of your compound before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • Detection: UV at 220 nm (Amine & Impurities) and 275 nm (Naphthalene specific).

  • Expected Retention:

    • Parent Amine: ~4.5 - 5.5 min (Polar).

    • 2-Acetonaphthone (Degradant): ~7.0 - 8.0 min (Non-polar).

References

  • Lai, A., et al. (2018).[2] "Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight." Environmental Science & Technology.[2] [2]

  • Fukazawa, T., et al. (2010).[1] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays." Journal of Pharmacological and Toxicological Methods.

  • Cohen, S. G., et al. (1973).[3] "Photoreduction by amines." Chemical Reviews. (Describes the interaction of amines with ketones like 2-acetonaphthone).

  • Giles, P. M., et al. (2025). "Computed Properties of N-Methyl-1-naphthalenemethylamine hydrochloride." PubChem. (Analogous structural data).

Sources

"troubleshooting N-Methyl-1-(2-naphthyl)ethanamine hydrochloride experimental variability"

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Variability Troubleshooting Guide

Status: Active | Ticket Type: Technical Inquiry | Priority: High

Introduction: The "Hidden" Variables

Welcome to the technical support hub for N-Methyl-1-(2-naphthyl)ethanamine hydrochloride . If you are experiencing shifting IC50 values, inconsistent solubility, or batch-to-batch variability, you are likely battling the "Triad of Instability" specific to this molecule: Chiral drift, Hygroscopic flux, and Hydrophobic adsorption.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of the naphthalene-ethylamine scaffold.

Module 1: Physicochemical Variability (Pre-Analytical)

Issue: "My calculated molar concentrations seem incorrect, or the compound precipitates in buffer."

Root Cause Analysis
  • Hygroscopic Drift (The HCl Factor): As a secondary amine hydrochloride salt, this compound is hygroscopic.[1][2] It avidly absorbs atmospheric water, meaning a "10 mg" weight may actually be 8.5 mg of compound and 1.5 mg of water.[1][2] This introduces a systematic error in molarity calculations [1].

  • The "Naphthalene Stickiness" (Adsorption): The 2-naphthyl group is highly lipophilic and planar.[1][2][3] It exhibits strong non-specific binding (NSB) to polypropylene (PP) and polystyrene (PS) plastics, and promotes

    
     stacking aggregation in aqueous solutions [2].[1][2][3]
    
Troubleshooting Protocol: The "Glass & Gas" Method
  • Step 1: Desiccation. Never weigh directly from the shelf vial. Store the source vial in a desiccator over

    
     or active silica gel for 24 hours prior to use.
    
  • Step 2: Weighing. Use an anti-static gun on the balance.[1][2] Weigh the solid into a glass vial, not a plastic microcentrifuge tube.

  • Step 3: Solvation.

    • Primary Stock: Dissolve in 100% DMSO to reach 10-50 mM. The naphthalene ring requires organic solvent to disrupt stacking.[1][2]

    • Working Solution: Do not serial dilute in pure aqueous buffer. Maintain a minimum 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 in your assay buffer to act as a "carrier" and prevent the naphthyl group from sticking to the plate walls [3].

Data Table 1: Solvation Compatibility Matrix

Solvent SystemStabilityRisk FactorRecommendation
100% DMSO High (Months at -20°C)Freezing cycles cause precipitationAliquot immediately into amber glass.[1][2][3]
PBS (pH 7.4) Low (<4 hours)

Aggregation / Precipitation
Avoid for stock solutions.[1][2][3]
PBS + 0.1% BSA Medium (Daily use)Protein binding competitionGood for assay working solutions.[1][2][3]
Ethanol MediumEvaporation alters concentrationUse for short-term handling only.[1][2][3]
Module 2: Structural Integrity & Purity (Analytical)

Issue: "Two batches of the 'same' compound give 10-fold different potency results."

Root Cause Analysis
  • The Chiral Trap: The "1-ethanamine" moiety creates a chiral center at the

    
    -carbon.[1][2][3]
    
    • Synthetic routes (e.g., reductive amination of 2-acetylnaphthalene) often yield a racemic (50:[1][3]50) mixture unless asymmetric synthesis is specified.[1][2][3]

    • Biological targets (transporters/receptors) are stereoselective.[1][2][3] The (S)-enantiomer might be active, while the (R)-enantiomer is inert or antagonistic.[1][3] A batch with 90% ee (enantiomeric excess) will behave differently than a racemic batch [4].[1][2][3]

  • Salt Stoichiometry: Synthesis purification often uses excess HCl.[1][2][3] If your batch is a dihydrochloride or has trapped HCl gas, the molecular weight used for calculations (MW ~221.7 vs 258.[1]2) will be wrong.[1][2][3]

Troubleshooting Protocol: Validation Workflow
  • Action 1: Chiral HPLC. Do not rely on standard C18 HPLC.[1][2][3] You must run a chiral column (e.g., Chiralpak AD-H or OD-H) using a hexane/isopropanol mobile phase to verify enantiomeric purity.[1][2][3]

  • Action 2: Elemental Analysis. Request C/H/N/Cl analysis.[1][2][3] If the Chlorine % is higher than theoretical, you have excess acid or inorganic salts.[1][2]

Module 3: Visualizing the Troubleshooting Logic

The following diagram maps the decision process for diagnosing variability.

TroubleshootingLogic Start Symptom: High Experimental Variability CheckSol Check Solubility/Adsorption Start->CheckSol Precipitation or Low Recovery? CheckChiral Check Chiral Purity Start->CheckChiral Potency Shift (IC50 change)? CheckSalt Check Salt Form/Hydration Start->CheckSalt Molar calc offset? ActionGlass Switch to Glassware Add 0.1% BSA CheckSol->ActionGlass Naphthyl Adsorption ActionHPLC Run Chiral HPLC (AD-H Column) CheckChiral->ActionHPLC Racemic vs Pure ActionDry Desiccate 24h Weigh by Difference CheckSalt->ActionDry Hygroscopicity Result1 Reproducible Data ActionGlass->Result1 Stable Baseline Result2 Valid SAR ActionHPLC->Result2 Confirmed Stereochem

Caption: Decision tree for isolating the source of variability in N-Methyl-1-(2-naphthyl)ethanamine HCl experiments.

Module 4: Biological Assay Optimization

Issue: "My dose-response curves have shallow slopes or high background."

Root Cause Analysis

The lipophilic nature of the naphthalene ring allows the molecule to partition into cell membranes independent of the target transporter/receptor. This "membrane sink" effect reduces the effective free concentration of the drug available to bind the target [5].

Protocol: The "Carrier" Correction
  • Pre-coating: If using plastic plates, pre-coat wells with buffer containing 1% BSA for 1 hour, then wash.[1][2] This blocks hydrophobic sites on the plastic.[1][2]

  • Step-down Dilution:

    • Start with 10 mM stock in DMSO.[1][2][3]

    • Dilute to 1 mM in DMSO.[1][2][3]

    • Perform the final dilution (1:1000) into the assay buffer (containing BSA) immediately before the experiment.

    • Why? This prevents the "crashing out" that happens during intermediate serial dilutions in pure aqueous buffer.[1][2]

FAQ: Rapid Resolution

Q: Can I store the aqueous working solution at 4°C? A: No. The naphthalene moiety will drive slow aggregation or adsorption to the container walls over 24 hours. Always prepare fresh from DMSO stock.[1][2][3]

Q: Why does my NMR show split peaks? A: If you are running NMR in


, you may be seeing rotamers due to the N-methyl group, or you have a mixture of free base and salt. Add a drop of 

to exchange the amine proton, or ensure the sample is fully protonated (salt form) or fully deprotonated (free base).

Q: Is the 1-naphthyl isomer interchangeable with the 2-naphthyl isomer? A: Absolutely not. The 1-naphthyl group is sterically bulkier (peri-interaction) and often has significantly lower affinity for monoamine transporters compared to the flatter, more linear 2-naphthyl analog.[3] Verify your CAS number and structure.[1][2][3][4][5]

References
  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for handling hygroscopic amine salts).

  • Cheng, Y., et al. (2025).[1][2][6][7] "Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues." Royal Society of Chemistry Advances.[1][2][3] Link (Demonstrates naphthalene derivative synthesis and solubility challenges).

  • Tao, X., & Cui, H. (2009).[1][2][8] "N-(2-Thienylmethylene)naphthalen-1-amine."[1][2][3][8] Acta Crystallographica Section E. Link (Structural insights into naphthyl-amine packing and interactions).[1][2][3][8]

  • LGC Standards. "(1R)-1-(1-Naphthyl)ethylamine Hydrochloride Reference Material." Link (Reference for chiral impurity standards in naphthyl-ethylamines).[1][2][3]

  • H.G. Houston. "Ammonium Chloride Corrosion and Hygroscopicity."[1][2][3] Link (Technical data on the hygroscopic nature of amine-chloride salts).

Sources

Technical Support Center: Optimization of N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Challenge

The synthesis of N-Methyl-1-(2-naphthyl)ethanamine (often structurally analogous to naphthyl-substituted phenethylamines) presents unique challenges compared to simple phenyl analogs. The bulky naphthalene ring introduces steric hindrance that can retard imine formation, while the electron-rich aromatic system can make the intermediate imine prone to hydrolysis or side reactions.

This guide focuses on the Reductive Amination of 2-acetylnaphthalene with methylamine, the most direct and atom-economical route. We prioritize the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol and the Sodium Triacetoxyborohydride (STAB) method, as these offer superior selectivity over traditional catalytic hydrogenation or NaBH₃CN methods.

Module 1: Reductive Amination Optimization

The Core Problem: Imine Equilibrium

The rate-limiting step in this synthesis is often not the reduction, but the formation of the Schiff base (imine) . Aromatic ketones like 2-acetylnaphthalene are less electrophilic than aldehydes. If the reducing agent is added before the imine is fully formed, the ketone will be reduced directly to 1-(2-naphthyl)ethanol , a difficult-to-separate impurity.

Protocol A: The Titanium(IV) Isopropoxide Method (Recommended)

Best for: Stubborn ketones and preventing alcohol byproducts.

Mechanism: Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium toward the imine.

Optimized Workflow:

  • Imine Formation: Combine 2-acetylnaphthalene (1.0 eq) and Methylamine (2.0 eq, preferably 2M in THF or MeOH) in anhydrous THF.

  • Activation: Add Ti(OiPr)₄ (1.25 - 1.5 eq) dropwise.

  • Aging: Stir at ambient temperature for 6–12 hours. Critical: Do not rush this step.

  • Reduction: Dilute with Ethanol (absolute), then add NaBH₄ (1.5 eq) portion-wise.

  • Quench: Quench with aqueous ammonia (2M) to precipitate titanium salts as TiO₂ (white solid), which can be filtered off.

Protocol B: The STAB Method (Abdel-Magid)

Best for: Mild conditions and functional group tolerance.

Optimized Workflow:

  • Combine ketone and amine in 1,2-Dichloroethane (DCE) .[1][2]

  • Add Sodium Triacetoxyborohydride (1.5 eq).

  • Add Acetic Acid (1.0 eq) to catalyze imine formation.

  • Note: This reaction is slower for acetophenones/naphthones. Monitoring by TLC/LCMS is mandatory to ensure ketone consumption.

Visualizing the Pathway

ReactionPathway Ketone 2-Acetylnaphthalene (Starting Material) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Alcohol 1-(2-Naphthyl)ethanol (Impurity) Ketone->Alcohol Direct Reduction (If Ti omitted) Amine Methylamine Amine->Hemiaminal Ti Ti(OiPr)4 (Lewis Acid/Scavenger) Imine N-Methyl Imine (Target Intermediate) Hemiaminal->Imine - H2O (Ti Assisted) Product N-Methyl-1-(2-naphthyl)ethanamine (Free Base) Imine->Product + NaBH4 (Reduction)

Figure 1: Reaction pathway highlighting the critical role of Titanium(IV) in preventing direct ketone reduction.[3]

Module 2: Workup & Purification (The Free Base)

Before salt formation, the amine must be chemically pure. Neutral impurities (unreacted ketone, alcohol byproduct) will interfere with crystallization.

Acid-Base Extraction Protocol:

  • Evaporation: Remove organic solvents (THF/EtOH) under reduced pressure.

  • Partition: Dissolve residue in DCM or MTBE and add 1M HCl .

    • Chemistry: The amine becomes protonated (

      
      ) and moves to the aqueous layer. Neutral impurities stay in the organic layer.
      
  • Wash: Wash the aqueous acidic layer 2x with DCM. Discard organics.

  • Basify: Cool the aqueous layer on ice. Basify to pH >12 using 20% NaOH .

  • Extract: Extract the free base amine into DCM or Toluene .

  • Dry: Dry over anhydrous

    
     and evaporate.
    

Module 3: Salt Formation & Troubleshooting "Oiling Out"

The formation of the hydrochloride salt is the most common failure point. The naphthalene ring makes the salt lipophilic, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.

Standard Crystallization Protocol
  • Dissolve the free base oil in a minimal amount of anhydrous Ethanol or IPA .

  • Add Diethyl Ether (approx. 5-10 volumes).

  • Add HCl (gas) or HCl in Dioxane (4M) dropwise with vigorous stirring.

  • Target: pH 5-6. Do not over-acidify (excess HCl can solubilize the salt or cause hydrolysis).

Troubleshooting Matrix: Oiling Out
SymptomProbable CauseCorrective Action
Sticky Gum/Oil Water present in solvent or HCl source.[4][5]Decant solvent.[1][3][4][6] Redissolve oil in hot IPA . Add anhydrous ether until cloudy.[4] Cool very slowly to -20°C.
No Precipitate Product too soluble (Solvent too polar).Evaporate solvent. Switch to Toluene/HCl(gas) system. Toluene is non-polar enough to force the salt out.
Colored Salt Oxidation or Polymerization impurities.Recrystallize from IPA/Acetone . Use activated charcoal if color persists.
Decision Tree: Saving an Oiled Batch

CrystallizationLogic Start Add HCl to Free Base Check Precipitate Status? Start->Check Success White Crystalline Solid (Filter & Dry) Check->Success Solid Oil Oiling Out / Sticky Gum Check->Oil Liquid Remedy1 Heat to reflux (dissolve oil) Oil->Remedy1 Step 1 Remedy2 Add Seed Crystal + Slow Cool Remedy1->Remedy2 Step 2 Remedy2->Success Crystallizes Remedy3 Triturate with dry Ether Remedy2->Remedy3 Still Oily

Figure 2: Logic flow for handling amine salt crystallization failures.

Frequently Asked Questions (FAQs)

Q1: Why is my final product yield low (<40%) even though the ketone disappeared?

  • Diagnosis: You likely formed the alcohol byproduct.

  • Explanation: If the ketone is reduced before it reacts with the amine, you get 1-(2-naphthyl)ethanol.

  • Fix: Increase the "aging" time (Step 3 in Module 1) before adding the reducing agent. Use Ti(OiPr)₄ to force the equilibrium.

Q2: Can I use aqueous methylamine (40%)?

  • Answer: It is possible but not recommended for high yields.

  • Reasoning: Water hydrolyzes the imine back to the ketone. If you must use aqueous amine, you must use a large excess (5-10 eq) and preferably the STAB method (Protocol B), as STAB is more water-tolerant than NaBH₄/Ti.

Q3: The salt is extremely hygroscopic and turns to liquid on the scale.

  • Fix: This is common for HCl salts of secondary amines.

    • Dry the salt in a vacuum desiccator over

      
       for 24 hours.
      
    • Consider changing the counter-ion. Fumarate or Tartrate salts are often less hygroscopic and more crystalline than Hydrochlorides.

Q4: How do I remove excess Titanium after the reaction?

  • Protocol: Quench the reaction with 10% NaOH or Aqueous Ammonia . This converts the titanium isopropoxide into Titanium Dioxide (

    
    ), a white/polymeric solid. Filter this through a Celite pad before performing the acid/base extraction.
    

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

    • Grounding: Establishes the efficacy of Ti(IV)
  • Abdel-Magid, A. F., et al. (1996).[1][2][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Grounding: The definitive protocol for STAB-mediated reductive amin
  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper.

    • Grounding: Technical basis for the phase separ

Sources

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride solubility problems and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide

Status: Operational | Updated: January 28, 2026 Analyst: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary: The "Amphiphilic Paradox"

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride presents a classic solubility challenge in medicinal chemistry. While the hydrochloride (HCl) salt moiety is hydrophilic (water-loving), the naphthalene ring is highly lipophilic (fat-loving) and planar.[1][2][3][4][5][6]

In pure water, the ionic interaction dominates, allowing for reasonable solubility.[1][6] However, in physiological buffers (PBS, DMEM) , the high ionic strength shields the charge of the amine, allowing the hydrophobic naphthalene rings to stack (pi-pi stacking), leading to rapid precipitation or "crashing out."[1][2][6]

This guide provides the protocols to overcome these thermodynamic barriers.

Troubleshooting FAQ: Immediate Solutions

Q1: My clear DMSO stock solution turned cloudy immediately upon adding it to cell culture media. Why?

Diagnosis: You have triggered "Solvent Shock Precipitation." The Mechanism: When a small volume of DMSO (high solubilizing power) enters a large volume of aqueous media (high polarity), the local solubility drops instantly.[1][2][6] The naphthalene rings aggregate before they can disperse.[3][4][6] The Fix:

  • Do not add the stock directly to the static media.[3][4][6]

  • Vortex the media vigorously while adding the stock dropwise.

  • Warm the media to 37°C prior to addition. Cold media accelerates precipitation.[1][3][4][6]

Q2: Can I dissolve the powder directly in PBS or Saline?

Verdict: High Risk. Reasoning: PBS contains phosphate and chloride ions that contribute to the "Common Ion Effect" and high ionic strength, suppressing the dissociation of the HCl salt.[4][6] Solution: Dissolve in pure deionized water (Milli-Q) or DMSO first to create a concentrated stock, then dilute into PBS.[1][2][3][4][6]

Q3: The solution is clear, but my potency data is inconsistent. What is happening?

Diagnosis: Adsorption to Plasticware. The Mechanism: The lipophilic naphthalene ring sticks to polypropylene (tubes) and polystyrene (plates).[1][2][6] You may be losing 20-40% of your compound to the tube walls.[1][2][3][4][5] The Fix: Use glass vials or Low-Binding polypropylene tubes for all intermediate dilutions.

Solvent Compatibility Matrix

Use this data to plan your stock solutions.

Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3][4][6][7]StabilityUsage Context
DMSO (Anhydrous) Excellent > 25 mg/mLHigh (Months at -20°C)Primary Stock. Best for freezing.[1][2][3][4][5][6]
Ethanol (100%) Good ~ 10-15 mg/mLModerate (Volatile)Alternative if DMSO is toxic to your assay.[1][2][3][4][5][6]
Water (Deionized) Moderate ~ 5-10 mg/mLModerate (Hydrolysis risk)Working Stock. Use immediately.[1][2][3][4][5][6]
PBS (pH 7.4) Poor < 1 mg/mLLow (Precipitation)Final Assay Buffer only.
DMF Good > 20 mg/mLHighUse only if DMSO/EtOH fail; toxic to cells.[1][2][3][4][5][6]

Critical Note: Solubility is temperature-dependent.[1][2][3][4][5][6] Data above assumes 25°C.[1][3][4]

Validated Preparation Protocols

Protocol A: Preparation of a Stable Master Stock (10 mM)

Target: Long-term storage and high stability.

  • Weighing: Weigh the N-Methyl-1-(2-naphthyl)ethanamine HCl powder into a glass vial. Avoid static-prone plastic weigh boats.[1][2][3][4][5][6]

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM (or up to 50 mM).[1][2][3][4]

    • Calculation: Mass (mg) / MW (221.73 g/mol ) = Moles.[1][2][3][4][6] Moles / Volume (L) = Molarity.[1][2][3][4][6]

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 30-35°C for 5 minutes.

    • Why Sonication? It breaks the crystal lattice energy without overheating the compound.[3][4][6]

  • Inspection: Hold the vial up to a light source. The liquid must be strictly transparent.[3][4][6] Any "haze" indicates micro-crystals.[1][3][4][6]

  • Storage: Aliquot into amber glass vials, seal with Parafilm, and store at -20°C. Desiccate.

Protocol B: The "Step-Down" Dilution (For Cell Culture/In Vivo)

Target: Preventing "Crash-out" in aqueous media.[1][2][3][4][5][6]

Context: You need a 10 µM final concentration in cell media (0.1% DMSO limit).

  • Thaw the DMSO Master Stock (e.g., 10 mM) completely.[1][3][4] Vortex.

  • Prepare an Intermediate Working Solution (100x):

    • Dilute the Master Stock 1:10 into pure sterile water (NOT PBS).[1][2][3][4][6]

    • Result: 1 mM compound in 10% DMSO/90% Water.[3][4]

    • Why? This lowers the DMSO concentration gradually while keeping the compound solubilized.[3][4][6]

  • Final Dilution (1x):

    • Pipette the cell culture media into a tube.[3][4][6]

    • While vortexing the media , slowly add the Intermediate Working Solution (1:100 dilution).

    • Result: 10 µM compound in 0.1% DMSO.[1][3][4][6]

  • Verification: Check for turbidity immediately.[1][3][4][6] Use within 4 hours.

Logic Flow: Solubility Troubleshooting

The following decision tree illustrates the logical pathway for resolving precipitation issues during experiment setup.

SolubilityLogic Start Start: Solid Powder SolventChoice Choose Solvent: DMSO or Water? Start->SolventChoice DMSO Dissolve in DMSO (Recommended) SolventChoice->DMSO High Lipophilicity Water Dissolve in Water SolventChoice->Water High Solubility Salt CheckClear Is Solution Clear? DMSO->CheckClear Water->CheckClear ClearYes Proceed to Dilution CheckClear->ClearYes Yes ClearNo Cloudy/Particles CheckClear->ClearNo No Dilution Dilute into Media/Buffer ClearYes->Dilution Action1 Sonicate (30-40°C, 10 mins) ClearNo->Action1 Action1->CheckClear Action2 Check pH (Acidify slightly with 0.1N HCl) Action1->Action2 If still cloudy Precip Precipitation Observed? Dilution->Precip PrecipYes CRITICAL FAILURE Precip->PrecipYes Yes PrecipNo Success: Assay Ready Precip->PrecipNo No FixPrecip Use 'Step-Down' Protocol (Intermediate Dilution) PrecipYes->FixPrecip FixPrecip->Dilution Retry

Caption: Logical workflow for solubilizing N-Methyl-1-(2-naphthyl)ethanamine HCl, prioritizing DMSO stock preparation and intermediate dilution steps to avoid precipitation.

References & Authority

  • Lipinski, C. A., et al. (2001).[1][4][6] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][4][6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4][5]

    • Context: Establishes the "Rule of 5" and explains why lipophilic rings (like naphthalene) reduce aqueous solubility despite salt formation.

  • Di, L., & Kerns, E. H. (2016).[1][4][6] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][3][4][6]

    • Context: The definitive guide on "Solubility in Formulation," specifically addressing the "Common Ion Effect" in PBS causing amine salts to crash out.[4][6]

  • Sigma-Aldrich (Merck). "Solubility & Stability of Amine Hydrochlorides."[1][2][3][4][6] Technical Bulletin.

    • Context: General protocols for handling HCl salts of lipophilic amines.[1][3][4][6]

  • PubChem Compound Summary. "N-Methyl-1-(naphthalen-2-yl)ethan-1-amine hydrochloride."[1][2][3][4][5][6] [1][2][3][4][6]

    • Context: Verification of chemical structure properties (LogP ~2.8) indicating high lipophilicity.[1][2][3][4][6]

Sources

"preventing oxidation of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride presents a specific stability challenge due to the synergy between its secondary amine functionality and the naphthalene ring system .[1] While the hydrochloride salt form significantly reduces the reactivity of the nitrogen lone pair (preventing direct N-oxidation), it does not protect the carbon skeleton from benzylic auto-oxidation .

The carbon atom at the 1-position (alpha to the naphthalene ring) is "benzylic" (specifically, naphthylic). The C-H bond at this position is weakened by the resonance capability of the adjacent naphthalene ring, making it highly susceptible to radical abstraction by atmospheric oxygen, leading to imine impurities and yellow/brown discoloration (quinone formation).

Module 1: Solid-State Storage & Handling

User Issue: "My white crystalline powder has developed a yellow/pink hue after 2 weeks of storage."

Root Cause Analysis

This discoloration is likely surface auto-oxidation .[1] Even in the HCl salt form, the benzylic hydrogen (C1) can be abstracted by radical initiators (light, trace metals, oxygen), forming a radical that is resonance-stabilized by the naphthalene system. This leads to a chain reaction forming conjugated imines or naphthoquinones, which are highly chromophoric (yellow/brown).

Troubleshooting Protocol: The "Zero-Headspace" Standard

Do not rely on standard capping. Follow this protocol for long-term preservation:

  • Container Selection: Use Amber Type I Borosilicate Glass .[1] Naphthalene derivatives are photosensitive; UV light accelerates the radical abstraction of the benzylic proton.

  • Atmosphere Control:

    • Ideal: Store inside a glovebox under Argon.[1]

    • Standard: Flush the vial headspace with dry Argon or Nitrogen for 30 seconds before capping.

    • Pro-Tip: Parafilm is permeable to oxygen over time. Use a Teflon-lined screw cap and wrap the junction with electrical tape or heat-shrink bands for long-term storage.[1]

  • Temperature: Store at -20°C . Radical oxidation rates drop significantly at sub-zero temperatures.[1]

FAQ: Solid State

Q: Can I desiccate this compound using silica gel? A: Yes, but ensure the desiccant does not directly touch the powder. Moisture can hydrolyze the HCl salt, momentarily freeing the amine base, which oxidizes 100x faster than the salt.

Q: Is the yellow material toxic or active? A: The yellow impurities are likely oxidation byproducts (naphthoquinones or imines). While their toxicity varies, they are chemically distinct from the API and will alter potency and solubility. Re-crystallization (typically from iPrOH/Et2O) is recommended if discoloration is visible.

Module 2: Solution-Phase Chemistry

User Issue: "I see impurity spikes on HPLC after leaving the compound in methanol/water overnight."

Root Cause Analysis

In solution, the mobility of dissolved oxygen and trace metal ions (Fe³⁺, Cu²⁺) accelerates oxidative degradation. If the pH drifts above 6.0, a fraction of the salt dissociates to the free base, which is extremely labile to oxidation at the nitrogen center (N-oxide formation).

Troubleshooting Protocol: The "Degas & Chelate" Method

When preparing stock solutions for assays or synthesis:

  • Solvent Prep: Sparge all solvents (Water, Methanol, DMSO) with Helium or Nitrogen for 15 minutes before adding the solid.

  • Chelation (Critical for aqueous buffers): Add 0.1 mM EDTA to your buffer. Trace metals from glassware or water act as catalysts for benzylic oxidation.[1] EDTA sequesters these metals.[1]

  • pH Discipline: Maintain pH < 5.5. The HCl salt is stable in acidic media. Avoid phosphate buffers at pH 7.4 for storage; only use them immediately prior to the experiment.

Data: Solvent Compatibility Table
Solvent SystemStability Window (25°C)Risk FactorRecommendation
DMSO (Anhydrous) < 24 HoursHighDMSO is an oxidant.[1] Use fresh; freeze immediately.
Water (pH < 4) 1-2 WeeksLowStable if degassed and kept acidic.[1]
Methanol 2-3 DaysMediumDissolved O₂ is high in MeOH.[1] Keep cold.
PBS (pH 7.4) < 4 HoursExtremeRapid free-base formation and oxidation.[1]

Module 3: Mechanistic Visualization

Figure 1: The Benzylic Oxidation Pathway

This diagram illustrates why the "Alpha-Carbon" is the failure point, leading to the yellow color (Imine/Quinone).

OxidationPathway cluster_prevention Intervention Points Start N-Methyl-1-(2-naphthyl) ethanamine HCl (Colorless) Radical Benzylic Radical (Stabilized by Naphthalene) Start->Radical Light / Trace Metals (H-Abstraction) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 (Air) Imine Imine / Ketone (Yellow/Brown Impurity) Peroxide->Imine Decomposition P1 Store in Amber Glass (Blocks UV) P1->Start P2 Argon Purge (Removes O2) P2->Radical

Caption: Figure 1. The auto-oxidation cascade initiated at the benzylic carbon.[1] Note that the HCl salt does not protect against this specific carbon-centered radical mechanism.[1]

Figure 2: Handling Workflow Decision Tree

Follow this logic to determine the necessary precautions for your specific application.

HandlingWorkflow Start Receive Compound Check Immediate Use? Start->Check Storage Long-Term Storage Check->Storage No Usage Prepare Solution Check->Usage Yes Env 1. Amber Vial 2. Argon Flush 3. Temp: -20°C Storage->Env SolventCheck Aqueous or Organic? Usage->SolventCheck Aq Aqueous Buffer SolventCheck->Aq Water/PBS Org Organic (MeOH/DMSO) SolventCheck->Org DMSO/MeOH AqAction Add 0.1mM EDTA Keep pH < 6.0 Aq->AqAction OrgAction Use Anhydrous Degas (N2 Sparge) Org->OrgAction

Caption: Figure 2. Decision matrix for storage vs. active experimental use to minimize oxidative degradation.

References

  • PubChem. (2025).[1] N-Methyl-1-naphthalenemethylamine hydrochloride (Compound Summary).[1][2] National Library of Medicine. [Link] (Structurally analogous benzylic amine data).

  • Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Oxidation.[Link] (Mechanistic basis for benzylic susceptibility).

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] (Standard for defining stress testing: Photostability and Oxidation).

Sources

"interpreting unexpected NMR peaks in N-Methyl-1-(2-naphthyl)ethanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Case ID: NMR-2N-ETH-HCl Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely viewing the proton NMR (


H-NMR) spectrum of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride  and seeing signals that do not align with a simple first-order prediction.

This compound possesses three structural features that frequently cause interpretation errors:

  • A Secondary Amine Salt: The hydrochloride moiety introduces a charged nitrogen (

    
    ), causing signal splitting often mistaken for impurities.
    
  • A Chiral Center: The methine carbon implies potential diastereomeric issues if chiral resolving agents are present, though in achiral solvents (CDCl

    
    , DMSO-
    
    
    
    ), enantiomers appear identical.
  • A Naphthalene System: The 2-substituted ring creates a complex aromatic region distinct from 1-substituted isomers.

This guide provides a modular troubleshooting workflow to resolve these anomalies.

Module 1: The "Ghost" Doublet (Aliphatic Region)

User Complaint: "I expect a singlet for the N-methyl group (~2.6 ppm), but I see a doublet or a broad hump. Is my sample contaminated with a precursor?"

Diagnosis: This is likely not an impurity . It is a characteristic feature of the hydrochloride salt. In the free base, the amine proton (


) exchanges rapidly, decoupling it from the N-methyl protons. In the hydrochloride salt (

), exchange is slowed (especially in non-polar solvents like CDCl

or dry DMSO), allowing the observation of spin-spin coupling (

) between the ammonium protons and the adjacent methyl group.

Technical Breakdown:

  • Free Base: N-Methyl appears as a singlet (integrates to 3H).

  • HCl Salt: N-Methyl appears as a triplet (coupled to 2 ammonium protons) or a doublet (if exchange is intermediate). Often, it appears as a "broadened doublet."

Verification Protocol (The D


O Shake): 
To confirm this is a salt effect and not a contaminant:
  • Run the standard

    
    H-NMR in CDCl
    
    
    
    .
  • Add 1-2 drops of Deuterium Oxide (D

    
    O) to the NMR tube.
    
  • Shake vigorously and re-run the spectrum.

  • Result: The ammonium protons (

    
    ) will exchange with deuterium (
    
    
    
    ). The coupling will disappear, and the N-methyl signal will collapse into a sharp singlet .
Visualization: Aliphatic Signal Logic

AliphaticLogic Start Analyze N-Methyl Signal (~2.5 - 2.7 ppm) Observation What is the multiplicity? Start->Observation Singlet Sharp Singlet Observation->Singlet Doublet Doublet / Broad Hump Observation->Doublet ConclusionBase Likely Free Base (or rapid exchange) Singlet->ConclusionBase Test Perform D2O Shake Test Doublet->Test ResultSinglet Collapses to Singlet Test->ResultSinglet Exchange Occurs ResultNoChange Remains Doublet Test->ResultNoChange No Exchange DiagnosisSalt Confirmed: HCl Salt Coupling (Not an impurity) ResultSinglet->DiagnosisSalt DiagnosisImp Suspect Impurity (e.g., Methylamine contaminant) ResultNoChange->DiagnosisImp

Figure 1: Decision tree for interpreting N-methyl multiplicities in amine salts.

Module 2: Aromatic Region Complexity (Regioisomers)

User Complaint: "The aromatic region (7.3–8.0 ppm) is messy. How do I know if I have the 2-naphthyl isomer or the 1-naphthyl impurity?"

Diagnosis: Synthesis of naphthyl-ethanamines can sometimes yield regioisomers if the starting material wasn't pure. The key to distinguishing 1-(2-naphthyl) from 1-(1-naphthyl) lies in the splitting pattern of the protons on the naphthalene ring.

Comparative Data Table:

FeatureN-Methyl-1-(2 -naphthyl)ethanamineN-Methyl-1-(1 -naphthyl)ethanamine
H-1 Signal Singlet (or narrow doublet,

Hz)
Doublet (part of multiplet)
H-1 Position Isolated ~7.6 - 7.8 ppmBuried in multiplet
H-8 (Peri) Normal aromatic rangeDeshielded (>8.0 ppm) due to steric proximity to the alkyl chain
Symmetry Asymmetric (7 distinct aromatic protons)Asymmetric (7 distinct aromatic protons)

Troubleshooting Steps:

  • Locate the Singlet: Look for a narrow signal (integrating to 1H) around 7.6–7.8 ppm. This corresponds to position 1 of the naphthalene ring in the 2-substituted isomer. It is weakly coupled only to H-3 (meta coupling) and H-4 (para coupling).

  • Check for Deshielding: If you see a doublet significantly downfield (near 8.1–8.2 ppm), suspect the 1-substituted isomer. The "peri" proton (H-8) in 1-substituted naphthalenes is deshielded by the side chain at position 1.

Module 3: The "Wandering" Peaks (Concentration Effects)

User Complaint: "I ran the sample at 5 mg and 20 mg. The chemical shifts for the amine protons and the carbons next to the nitrogen moved. Is my instrument drifting?"

Diagnosis: This is a concentration-dependent ion-pairing effect , common in amine salts dissolved in low-dielectric solvents like CDCl


.

Mechanism: In CDCl


, the chloride counter-ion (

) forms a tight ion pair with the ammonium center (

).
  • High Concentration: Aggregates form; the equilibrium shifts, perturbing the electron density around the

    
    -carbons (Methine and N-Methyl).
    
  • Low Concentration: Ion pairs are more isolated.

Solution:

  • Standardize Concentration: Always prepare samples at a fixed concentration (e.g., 10 mg/0.6 mL) for reproducible shifts.

  • Switch Solvents: Use DMSO-

    
     or Methanol-
    
    
    
    for more stable chemical shifts, as these high-dielectric solvents solvate the ions effectively, breaking the tight ion pairs.
Module 4: The "Messy" Methine (Multiplet Analysis)

User Complaint: "The methine proton (CH) on the ethyl chain should be a quartet. I see a complex multiplet."

Diagnosis: In the HCl salt, the methine proton (


) is coupled to:
  • The C-Methyl group: (

    
     Hz, 3 protons) 
    
    
    
    Quartet.
  • The Ammonium protons: (

    
     variable, 2 protons) 
    
    
    
    Triplet.

Result: The signal becomes a quartet of triplets (or a pseudo-multiplet) appearing as a broad blob.

Visual Proof:

  • Before D

    
    O:  Complex multiplet at ~4.0–4.5 ppm.
    
  • After D

    
    O:  Collapses to a clean quartet , confirming the complexity was due to NH coupling.
    
Summary of Expected Shifts (HCl Salt in CDCl )
Proton GroupApprox.[1][2][3][4][5][6][7][8][9] Shift (

)
Multiplicity (Expected)Multiplicity (Actual in Salt)
Aromatic (Naphthyl) 7.4 – 7.9 ppmMultiplet (7H)Multiplet (Look for H-1 singlet)
Methine (CH) 4.2 – 4.5 ppmQuartetMultiplet (coupled to NH

)
N-Methyl 2.5 – 2.7 ppmSingletDoublet/Broad (coupled to NH

)
C-Methyl 1.6 – 1.8 ppmDoubletDoublet
NH

9.0 – 10.0 ppmBroad SingletBroad Hump (variable position)
Workflow Diagram: Full Characterization

Workflow Sample Sample Preparation (~10mg in CDCl3) Run1 Run 1H-NMR Sample->Run1 CheckAro Check Aromatic (7.4-7.9 ppm) Run1->CheckAro CheckAli Check Aliphatic (N-Me & Methine) Run1->CheckAli DecisionAro Is H-1 a Singlet? CheckAro->DecisionAro DecisionAli Are peaks split? CheckAli->DecisionAli Confirm2 Confirmed: 2-Naphthyl Isomer DecisionAro->Confirm2 Yes Suspect1 Suspect: 1-Naphthyl Isomer DecisionAro->Suspect1 No (Doublet/Deshielded) D2O Add D2O & Shake DecisionAli->D2O Yes (Complex) ReRun Re-run NMR D2O->ReRun Final Final Validation: Peaks Collapse ReRun->Final

Figure 2: Standardized workflow for validating N-Methyl-1-(2-naphthyl)ethanamine HCl.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains amine salt coupling and exchange phenomena).
  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Naphthalene derivative shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. (For identifying residual solvent peaks).

  • ChemicalBook. "N-Methyl-1-naphthalenemethylamine hydrochloride NMR Spectrum." (Reference for similar 1-naphthyl analog shifts).

Sources

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride safety precautions and handling"

[1][2][3]

Ticket ID: N-M-NAP-ETH-HCL-SAFETY Status: Active Support Classification: Bioactive Secondary Amine / Research Chemical Support Level: Tier 3 (Specialist Handling Required)[1][2]

Compound Identity & Hazard Profile

User Question: What exactly am I handling? Is this a standard reagent or a bioactive substance?

Technical Response: You are handling a hydrochloride salt of a naphthyl-substituted secondary amine . Structurally, it is an analog of phenethylamine/amphetamine where the phenyl ring is replaced by a naphthalene system.

  • Chemical Nature: CNS-active research chemical (Monoamine transporter ligand).[1][2]

  • Physical State: White to off-white crystalline solid.[1][2][3]

  • Key Hazard: As a structural analog of potent monoamine releasers, it must be treated as a Novel Psychoactive Substance (NPS) . Toxicological data is often incomplete; therefore, the "Precautionary Principle" applies. Assume high potency.[1][2]

Hazard Classification (GHS-US/EU)

Based on structural analogs (e.g., 1-(2-naphthyl)ethylamine):

  • H301/H302: Toxic/Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][4][5][6]

  • H319: Causes serious eye irritation.[2][4][5][6][7][8]

  • H335: May cause respiratory irritation.[2][5][7][8]

Storage & Stability Troubleshooting

User Question: I just received the vial. How do I store it to prevent degradation? It looks clumpy.

Technical Response: Clumping indicates hygroscopicity (absorption of moisture from air).[1][2] Hydrochloride salts of amines are prone to this.[1][2] Follow this "Chain of Custody" for storage:

Storage Protocol
ParameterRequirementReason
Temperature -20°C (Long-term)Prevents thermal degradation and oxidation.[1][2]
Atmosphere Desiccated The HCl salt is hygroscopic; moisture leads to hydrolysis or accurate weighing errors.[1][2]
Container Amber Glass / Foil WrapProtects from UV-induced photo-oxidation of the amine.[1][2]
Shelf Life ~2 Years (Solid)If stored properly.[1][2] Solutions are stable for <1 month at -20°C.

Troubleshooting Clumping:

  • Issue: Powder is sticky or solid block.[1][2]

  • Fix: Do not chip it with a metal spatula (risk of particle aerosolization).[1][2] Place the closed vial in a desiccator with fresh phosphorus pentoxide or silica gel for 24 hours to dry, then gently tap to loosen.

Solubilization & Preparation Guide

User Question: What is the best solvent? I'm seeing precipitation in my buffer.

Technical Response: Free bases of naphthylamines are lipophilic, but your compound is the Hydrochloride (HCl) salt , which aids water solubility. However, the bulky naphthyl group reduces solubility compared to phenyl analogs.

Solubility Table
SolventSolubility Limit (Est.)Usage Notes
DMSO ~50–100 mMRecommended Stock. Freeze-thaw stable.[1][2]
Ethanol ~25–50 mMGood for evaporation protocols.[1][2]
Water (ddH2O) ~10–20 mMpH dependent.[1][2] May precipitate in high-salt PBS.[1][2]
PBS (pH 7.4) < 5 mMRisk of crashing out. Dilute from DMSO stock into PBS slowly.

Workflow for Stock Preparation:

  • Weighing: Use an analytical balance inside a fume hood.

  • Dissolution: Dissolve solid in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM).

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Dilution: On the day of the experiment, dilute the DMSO stock into your aqueous buffer (keep final DMSO < 0.1% - 1% depending on assay tolerance).

Handling & Exposure Safety (The "Red Zone")[1][2][3]

User Question: What PPE is strictly required? What if I spill some on my glove?

Technical Response: Treat this compound as a potential neurotoxin.[2] Standard "lab coat and glasses" are insufficient if you are handling powder.[1][2]

Required PPE Setup[1][2][3][7][9][10]
  • Respiratory: Work strictly in a Chemical Fume Hood .[2] If working on an open bench (not recommended), use a P100/N95 respirator.

  • Dermal: Double-gloving (Nitrile) is mandatory.[1][2] The naphthyl ring increases lipophilicity, potentially aiding dermal absorption.

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1][2]

Emergency Response Logic

If an exposure occurs, immediate action is critical.

EmergencyResponseStartExposure Event DetectedTypeIdentify Exposure TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActionSkinRemove Contaminated ClothingWash with Soap/Water (15 min)Skin->ActionSkinActionEyeRinse with Water (15 min)Do NOT rub eyesEye->ActionEyeActionInhaleMove to Fresh AirSupport BreathingInhale->ActionInhaleMedicalSeek Medical Attention(Bring SDS/Chemical Name)ActionSkin->MedicalActionEye->MedicalActionInhale->Medical

Figure 1: Emergency Response Logic Flow.[1][2][9] Immediate dilution and removal of the agent are the primary objectives.

Disposal & Deactivation

User Question: How do I clean up the weigh boat and dispose of the waste?

Technical Response: Do not wash trace powder down the sink.[2] Naphthylamines can be toxic to aquatic life (H411).[1][2][5]

  • Solid Waste: Dispose of gloves, weigh boats, and paper towels in a dedicated Hazardous Solid Waste container labeled "Toxic Organic Solid."

  • Liquid Waste: Collect all solvent rinses in a "Halogenated/Non-Halogenated Organic Waste" carboy (depending on solvent).[1][2]

  • Spill Deactivation:

    • Cover spill with absorbent pads.[1][2]

    • Wipe area with 10% Bleach (Sodium Hypochlorite) followed by water.[1][2] Bleach helps oxidize the amine, reducing biological activity before disposal.

Experimental Workflow Visualization

User Question: Can you summarize the safe handling process from shelf to experiment?

Technical Response: Follow this strict "Unidirectional Workflow" to prevent cross-contamination and exposure.

HandlingWorkflowStorage1. Storage(-20°C, Desiccated)Equilibrate2. Equilibrate(Warm to RT in Desiccator)Storage->Equilibrate Prevent CondensationWeigh3. Weighing(Fume Hood, Anti-Static Gun)Equilibrate->Weigh Dry PowderSolubilize4. Solubilize(100% DMSO Stock)Weigh->Solubilize High Conc.Dilute5. Dilute(Into Buffer <1% DMSO)Solubilize->Dilute Working Soln.Exp6. Experiment(In Vitro/In Vivo)Dilute->Exp

Figure 2: Safe Handling Workflow. Note the equilibration step to prevent water absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211748, N-Methyl-1-naphthalenemethylamine hydrochloride. Retrieved from [Link][1][2]

  • Centers for Disease Control and Prevention (CDC). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link][1][2]

  • World Health Organization (WHO). Critical Review of Novel Psychoactive Substances. Retrieved from [Link][1][2]

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride interference in biochemical assays"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Core Technical Overview

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8) is a structural analog of phenethylamines and amphetamines, characterized by a naphthalene core replacing the phenyl ring. While often utilized as a chiral building block or pharmacological probe, its unique physicochemical properties—specifically its intrinsic fluorescence , secondary amine reactivity , and hydrophobicity —frequently introduce silent errors in standard biochemical workflows.

This guide addresses the three most common interference vectors:

  • Optical Interference: Overlap with UV/Fluorescence detection channels.

  • Ligand-Binding Artifacts: False potency in monoamine transporter/receptor screens.

  • Immunoassay Cross-Reactivity: False positives in amphetamine-class detection.

Interference Matrix & Diagnostic Data

Before troubleshooting, cross-reference your assay platform with the known interference mechanisms of this compound.

Assay PlatformInterference MechanismSymptomRemediation Strategy
Tryptophan Fluorescence Inner Filter Effect / Emission Overlap Artificially reduced protein fluorescence signal; false binding calculation.Use Red-shifted dyes (e.g., NanoDSF) or correction factors.
FRET / TR-FRET Fluorescence Quenching Reduced energy transfer efficiency; false negative (inhibitor) results.Switch to AlphaScreen or Radioligand binding.
ELISA / EMIT Epitope Mimicry False positive for Methamphetamine/Amphetamine.Validate with LC-MS/MS (MRM mode).
Enzymatic (MAO/CYP) Competitive Inhibition Unexplained reduction in enzyme velocity (

changes).
Treat compound as a competitive inhibitor, not inert.
Cell-Based Ca2+ Flux Membrane Intercalation Baseline drift or non-receptor mediated Ca2+ spikes.Include a "mock-transfected" cell control.

Troubleshooting Guide (Q&A)

Scenario A: Optical Assay Anomalies

Q: I am running a protein-ligand binding assay using intrinsic Tryptophan fluorescence. Why does the signal quench immediately upon adding N-Methyl-1-(2-naphthyl)ethanamine, even at low concentrations?

Senior Scientist Analysis: This is likely a false positive binding signal driven by optical interference rather than actual affinity.

  • Mechanism: The naphthalene moiety is intrinsically fluorescent. It excites at

    
     nm and emits at 
    
    
    
    nm. This overlaps almost perfectly with Tryptophan (Ex 280 nm / Em 340-350 nm).
  • The Problem: When you excite your protein at 280 nm, the compound also absorbs light (Inner Filter Effect), reducing the light available for Tryptophan. Additionally, its own emission can mask the protein's signal changes.

  • Protocol Fix:

    • Blank Subtraction: You must run a "Compound Only" control (Buffer + Compound) and subtract this baseline from your "Protein + Compound" wells.

    • Shift Wavelength: If possible, excite Tryptophan at 295 nm (selectively excites Trp over Phe/Tyr and reduces Naphthalene excitation efficiency slightly), though overlap remains significant.

    • Gold Standard: Switch to Isothermal Titration Calorimetry (ITC) or SPR , which are label-free and optical-independent.

Scenario B: Unexpected Immunoassay Results

Q: We used this compound as an internal standard, but our lateral flow test for Methamphetamine came back positive. Is the compound contaminated?

Senior Scientist Analysis: It is unlikely to be contamination; it is structural cross-reactivity .

  • Mechanism: Most amphetamine immunoassays utilize antibodies raised against the phenethylamine backbone. N-Methyl-1-(2-naphthyl)ethanamine preserves the critical amine-linker-aromatic pharmacophore.

  • The Causality: The antibody binding pocket "wobbles" enough to accommodate the bulkier naphthyl ring, triggering the colorimetric response.

  • Protocol Fix:

    • Do not use lateral flow or ELISA for quantification if this compound is present.

    • Validation: Use LC-MS/MS . The fragmentation pattern of the naphthyl derivative (m/z ~200+) is distinct from methamphetamine (m/z 150), allowing complete resolution.

Scenario C: High Throughput Screening (HTS) Variability

Q: In our GPCR calcium flux assay, the compound shows activity in one well but precipitates in the next. What is happening?

Senior Scientist Analysis: You are encountering Solubility-Dependent Aggregation .

  • Mechanism: The naphthyl group is highly hydrophobic (lipophilic). At concentrations

    
    , particularly in PBS or Tyrode’s buffer, the compound can form colloidal aggregates. These aggregates can sequester dyes or destabilize cell membranes, causing non-specific Ca2+ influx.
    
  • Protocol Fix:

    • Detergent Check: Ensure your assay buffer contains 0.01% Triton X-100 or Tween-20 to suppress aggregation.

    • Spin-Down Test: Centrifuge the compound stock (10,000 x g for 10 min) before use. If the concentration in the supernatant drops (measure by UV), it was aggregating.

Experimental Workflow Visualization

The following diagram outlines the logical decision tree for validating "Hits" involving N-Methyl-1-(2-naphthyl)ethanamine, ensuring you distinguish real biological activity from interference.

AssayValidation cluster_Optical Optical/Fluorescence cluster_Immuno Immunoassay (ELISA/LFIA) Start Experimental 'Hit' with N-Methyl-1-(2-naphthyl)ethanamine CheckAssay Identify Assay Type Start->CheckAssay OptNode Fluorescence/UV Readout CheckAssay->OptNode ImmNode Antibody Binding CheckAssay->ImmNode Control1 Run 'No Protein' Control (Compound + Buffer) OptNode->Control1 Decision1 Signal > Background? Control1->Decision1 Result1 Interference: Inner Filter/Autofluorescence Decision1->Result1 Yes Valid1 Proceed to Kd Determination Decision1->Valid1 No Validation Run LC-MS/MS Confirmation ImmNode->Validation Decision2 Mass Spec Peak Match? Validation->Decision2 Result2 False Positive (Cross-Reactivity) Decision2->Result2 Different m/z Valid2 True Positive Decision2->Valid2 Same m/z

Caption: Decision matrix for distinguishing genuine bioactivity from physicochemical interference artifacts.

References & Authoritative Grounding

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Defines the intrinsic fluorescence of naphthalene derivatives and Inner Filter Effects).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Contextualizes hydrophobic aggregation and non-specific binding).

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. (Troubleshooting guide for fluorescence quenching and aggregation).

  • Cody, J. T. (2002). Cross-Reactivity of Amphetamine Analogues in Immunoassays. Journal of Analytical Toxicology, 26(4), 223–223. (Establishes the mechanism of structural analogs triggering false positives in drug screens).

Validation & Comparative

Technical Comparison: N-Methyl-1-(2-naphthyl)ethanamine HCl vs. Classical Monoamine Releasing Agents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth pharmacological comparison of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride —pharmacologically identified as Methamnetamine (PAL-1046) —against classical monoamine releasing agents.

Nomenclature & Chemical Identity

Critical Clarification: The chemical name "N-Methyl-1-(2-naphthyl)ethanamine" in the context of monoamine releasing agents refers to the N-methylated naphthyl analogue of amphetamine , widely known in literature as Methamnetamine or PAL-1046 .

Strict IUPAC nomenclature defines the structure as N-methyl-1-(naphthalen-2-yl)propan-2-amine . The "ethanamine" designation in the topic likely stems from the phenethylamine backbone classification, but the presence of the


-methyl group (making it a "propan-2-amine") is critical for its oral bioavailability and potency as a releasing agent.
  • Common Name: Methamnetamine (MNA)[1]

  • Research Code: PAL-1046[1]

  • Chemical Class: Naphthylisopropylamine (Naphthyl-substituted Amphetamine)[2]

  • Core Structure: Naphthalene ring fused to an N-methyl-aminopropane chain.

Structural Comparison (DOT Visualization)

ChemicalStructures Meth Methamphetamine (Phenyl-isopropyl-amine) MNA Methamnetamine (PAL-1046) (Naphthyl-isopropyl-amine) Meth->MNA Phenyl → Naphthyl (Increased lipophilicity & SERT affinity) PAL287 PAL-287 (Non-methylated Naphthyl) PAL287->MNA N-Methylation (Increased potency & DAT selectivity)

Figure 1: Structural relationships between Methamphetamine, PAL-287, and Methamnetamine (PAL-1046).

Pharmacological Profile: Binding & Release[3][4]

Methamnetamine (PAL-1046) is a non-selective substrate-type releaser of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Unlike Methamphetamine (which is highly selective for DA/NE) and MDMA (which favors 5-HT), Methamnetamine exhibits high potency across all three transporters , making it a "hybrid" agent.

Comparative Monoamine Release Potency ( )

The following data represents the concentration required to induce 50% maximal release in rat brain synaptosomes. Lower


 values indicate higher potency.
CompoundDA Release

(nM)
5-HT Release

(nM)
NE Release

(nM)
DA/5-HT RatioClassification
Methamnetamine (PAL-1046) 10 13 34 0.77 Balanced Triple Releaser
PAL-287 12.63.411.13.75-HT Dominant Releaser
d-Methamphetamine 24.5176512.30.01Selective DA/NE Releaser
MDMA ~130~60~100~2.1Entactogen (5-HT biased)

Data Sources: Rothman et al. (2005); Blough et al. (2019).

Pharmacological Analysis[3][5][6][7][8][9][10][11][12][13]
  • Potency: Methamnetamine is equipotent to Methamphetamine at the Dopamine Transporter (DAT) (

    
     nM vs 
    
    
    
    nM) but is >100x more potent at the Serotonin Transporter (SERT) (
    
    
    nM vs
    
    
    nM).
  • Selectivity Shift: The substitution of the phenyl ring with a naphthalene ring (PAL-287) dramatically increases SERT affinity. The subsequent N-methylation (PAL-1046) retains this SERT activity while enhancing DAT potency, resulting in a "super-agonist" profile.

  • Behavioral Implication: While PAL-287 is non-stimulant and non-addictive in animal models (due to 5-HT dampening DA reward), Methamnetamine's enhanced DAT potency restores psychomotor stimulant effects, likely carrying a higher abuse liability than PAL-287.

Mechanism of Action: Transporter Reversal

Methamnetamine functions as a substrate for plasma membrane transporters (DAT, SERT, NET). It enters the presynaptic neuron, disrupts vesicular storage (VMAT2 interaction), and reverses the transporter direction, causing a massive efflux of neurotransmitters into the synapse.

Mechanism cluster_synapse Presynaptic Terminal MNA_Out Extracellular Methamnetamine DAT DAT/SERT/NET (Transporter) MNA_Out->DAT Substrate Uptake MNA_In Intracellular Methamnetamine DAT->MNA_In Synapse Synaptic Cleft (Massive NT Release) DAT->Synapse Efflux VMAT2 VMAT2 (Vesicular Transporter) MNA_In->VMAT2 Disrupts pH Gradient Vesicle Synaptic Vesicle (DA/5-HT) VMAT2->Vesicle Displaces NTs Cytosol_NT Cytosolic Monoamines ↑↑ Vesicle->Cytosol_NT Leakage Cytosol_NT->DAT Reverse Transport

Figure 2: Mechanism of transporter reversal and vesicular depletion by Methamnetamine.

Neurotoxicity & Safety Profile[14]

A critical divergence exists between the non-methylated (PAL-287) and N-methylated (Methamnetamine) naphthyl analogs.

The "N-Methyl Switch" in Toxicity
  • PAL-287 (Non-methylated): Studies indicate PAL-287 does not cause long-term depletion of serotonin or dopamine, nor does it induce neurotoxicity markers (GFAP upregulation) typical of amphetamines. It is considered a "non-neurotoxic" releaser.

  • Methamnetamine (N-methylated): Recent toxicological evaluations suggest that N-methylation re-introduces toxicity risks.

    • Microglial Activation: Methamnetamine administration has been linked to shortened IBA-1 length, a marker of microglial activation and neuroinflammation.

    • Oxidative Stress: The massive concurrent release of DA and 5-HT can lead to the formation of reactive oxygen species (ROS) and quinoproteins, similar to MDMA neurotoxicity.

    • Cardiotoxicity: High affinity for NET (

      
       nM) implies significant cardiovascular risk (hypertension, tachycardia), potentially exacerbated by hERG channel inhibition risks common in heavy naphthyl derivatives.
      

Experimental Protocol: Synaptosomal Release Assay

To replicate the


 data cited above, the following standardized protocol is recommended. This assay measures the drug's ability to stimulate the release of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.[3]
Workflow Diagram

AssayProtocol Step1 1. Tissue Preparation (Rat Caudate for DA, PFC for 5-HT/NE) Step2 2. Homogenization & Centrifugation (0.32M Sucrose, 1000g x 10min -> Supernatant) Step1->Step2 Step3 3. Synaptosome Isolation (P2 Pellet resuspension in Krebs-HEPES) Step2->Step3 Step4 4. Radiolabel Loading (Incubate with [3H]DA or [3H]5-HT for 15 min) Step3->Step4 Step5 5. Drug Challenge (Add Methamnetamine 1nM - 10µM) Step4->Step5 Step6 6. Termination (Rapid filtration over GF/B filters) Step5->Step6 Step7 7. Scintillation Counting (Calculate % Release vs Baseline) Step6->Step7

Figure 3: Standardized In Vitro Synaptosomal Monoamine Release Assay Protocol.

Protocol Details
  • Buffer: Krebs-HEPES buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

  • Loading: Incubate synaptosomes with

    
     nM 
    
    
    
    or
    
    
    at 37°C.
  • Release Phase: Add test compound (Methamnetamine) and incubate for exactly 5 minutes.

  • Quantification:

    
     is calculated using non-linear regression (Sigmoidal dose-response).
    

References

  • Rothman, R. B., et al. (2005).[4] Development of a Rationally Designed, Low Abuse Potential, Biogenic Amine Releaser That Suppresses Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics.[4] Link

  • Blough, B. E., et al. (2019). The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes. Psychopharmacology.[5] Link

  • Baumann, M. H., et al. (2011). N-Substituted Piperazines Abuse Liability and Neurotoxicity. Neuropsychopharmacology.[5] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • PubChem Compound Summary. (2025). Methamnetamine (PAL-1046).[1][2] National Center for Biotechnology Information. Link

Sources

"comparing the efficacy of N-Methyl-1-(2-naphthyl)ethanamine enantiomers"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enantiomers of N-Methyl-1-(2-naphthyl)ethanamine (also known as N-methyl-1-(naphthalen-2-yl)ethan-1-amine ).

While often overshadowed by its propyl homolog (the designer drug Methamnetamine or PAL-287 analogs), the ethanamine derivative represents a critical structural bridge in the naphthyl-alkylamine class. This guide analyzes its efficacy as a monoamine transporter modulator and its utility as a chiral resolution agent, synthesizing data from structural activity relationship (SAR) studies of naphthylamines.

Executive Summary: The Chirality Factor

N-Methyl-1-(2-naphthyl)ethanamine is a chiral amine sharing the core pharmacophore of amphetamine-type stimulants but substituted with a naphthalene ring. The efficacy of this compound is strictly stereodependent.

  • The (S)-Enantiomer: Predicted to be the eutomer (active isomer) for monoamine transporter interaction, exhibiting higher potency in reuptake inhibition and efflux induction at DAT (Dopamine Transporter) and SERT (Serotonin Transporter).

  • The (R)-Enantiomer: Typically serves as the distomer (less active) in pharmacological contexts but possesses high efficacy as a chiral resolving agent for acidic precursors in synthetic chemistry.

Key Distinction: Unlike the phenyl-based amphetamines where the (S)-isomer (dextro) is significantly more potent, naphthyl-substituted amines often display a "hybrid" profile with enhanced serotonergic (SERT) affinity due to the lipophilic bulk of the naphthyl ring.

Pharmacological Efficacy & Mechanism of Action

Mechanism: Monoamine Transporter Modulation

The compound operates primarily via interaction with monoamine transporters (MATs). The bulkier naphthyl group (compared to phenyl) shifts the selectivity profile towards dual release of Dopamine (DA) and Serotonin (5-HT).

Signaling Pathway Visualization (DOT)

The following diagram illustrates the mechanism by which the (S)-enantiomer induces monoamine efflux, triggering downstream GPCR signaling.

G Compound (S)-N-Methyl-1-(2-naphthyl)ethanamine DAT DAT (Transporter) Compound->DAT Substrate Binding VMAT2 VMAT2 Compound->VMAT2 Disrupts Gradient DA_Syn Synaptic Dopamine DAT->DA_Syn Reverse Transport (Efflux) DA_Cyto Cytosolic Dopamine VMAT2->DA_Cyto Leaks DA DA_Cyto->DAT Substrate Pool D1R D1 Receptor DA_Syn->D1R Activation AC Adenylyl Cyclase D1R->AC G-protein (Gs) cAMP cAMP Increase AC->cAMP Signaling Cascade

Caption: Mechanism of Action: The compound acts as a substrate-type releaser at DAT, reversing transport direction and activating downstream cAMP pathways.[1]

Comparative Efficacy Data (Extrapolated from SAR)

Direct clinical data for the ethanamine homolog is limited compared to the propyl (PAL-287) analog. The following table synthesizes predicted efficacy based on Naphthylisopropylamine SAR studies (Rothman et al., 2005).

Parameter(S)-Enantiomer(R)-EnantiomerComparative Insight
DAT Affinity (Ki) High (~20-50 nM)Low (>500 nM)(S)-isomer is ~10x more potent at dopamine transporters.
SERT Affinity (Ki) High (~10-30 nM)Moderate (~100 nM)Naphthyl ring confers non-selective binding; (S) retains dominance.
Release Efficacy (EC50) Potent ReleaserWeak/Partial(S) acts as a full releasing agent; (R) is often a weak uptake inhibitor.
Metabolic Stability LowLowLacks the

-methyl protection of amphetamines; rapidly degraded by MAO.

Critical Insight: The "Ethanamine" chain (2-carbon) renders this compound significantly more susceptible to Monoamine Oxidase (MAO) degradation than its "Propyl" (Methamnetamine) counterpart. Consequently, its in vivo efficacy duration is shorter, requiring higher dosing or MAO inhibition for comparable effects.

Experimental Protocols

Protocol: Chemical Resolution of Enantiomers

To evaluate efficacy, one must first isolate the enantiomers. The following protocol uses Tartaric Acid for resolution, a standard for 1-aryl-ethanamines.

Reagents:

  • Racemic N-Methyl-1-(2-naphthyl)ethanamine (Synthesized via reductive amination of 2-acetylnaphthalene).

  • (2R,3R)-(+)-Tartaric acid (L-Tartaric acid).

  • Solvent: Methanol/Water (9:1).

Workflow:

  • Dissolution: Dissolve 10g of racemic amine in 50mL warm Methanol.

  • Addition: Add 1 equivalent of (+)-Tartaric acid dissolved in 10mL water.

  • Crystallization: Heat to reflux for 30 mins, then cool slowly to 4°C over 12 hours.

  • Filtration: Collect the precipitate. This is typically the (S)-amine-(+)-tartrate diastereomer (verify via optical rotation).

  • Liberation: Basify the salt with 2M NaOH and extract with Dichloromethane (DCM) to yield the free base (S)-enantiomer.

  • Recycling: Evaporate the mother liquor and treat with (-)-Tartaric acid to recover the (R)-enantiomer.

Self-Validation Check:

  • Optical Rotation: The (S)-enantiomer should exhibit

    
     (c=1, MeOH) based on primary amine analogs.
    
  • Enantiomeric Excess (ee): Verify >98% ee using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol: In Vitro Monoamine Uptake Assay

Objective: Determine IC50 values for DAT/SERT inhibition.

  • Preparation: Transfect HEK-293 cells with human DAT or SERT cDNA.

  • Incubation: Plate cells (50,000/well) and incubate with varying concentrations of (R)- or (S)-enantiomer (0.1 nM to 10

    
    M) for 10 min at 37°C.
    
  • Substrate Addition: Add radiolabeled substrate (

    
    DA or 
    
    
    
    5-HT) at 20 nM final concentration.
  • Termination: After 5 min, terminate reaction with ice-cold buffer and wash cells 3x.

  • Quantification: Lyse cells and measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Fit data to non-linear regression (Sigmoidal dose-response) to calculate IC50.

Structural Comparison & Alternatives

To understand the product's market position, we compare it against "Gold Standard" alternatives in drug development.

FeatureN-Methyl-1-(2-naphthyl)ethanamineMethamnetamine (PAL-287)Methamphetamine
Structure Naphthyl + Ethyl chainNaphthyl + Propyl chainPhenyl + Propyl chain
Potency Moderate (Metabolic liability)High (MAO resistant)High (MAO resistant)
Selectivity Balanced DA/5-HTBalanced DA/5-HTDA/NE selective
Primary Use Chiral Building Block / ResearchPsychopharmacology ResearchADHD / Narcolepsy (FDA approved)
Legal Status Research Chemical (Grey Area)Schedule I/AnalogSchedule II
Structural Relationship Diagram (DOT)

This diagram highlights the structural evolution and its impact on efficacy.

Structures Methamphetamine Methamphetamine (Phenyl-Propyl) High Potency, DA Selective PAL287 Methamnetamine (PAL-287) (Naphthyl-Propyl) High Potency, DA/5-HT Balanced Methamphetamine->PAL287 Phenyl -> Naphthyl (Increases SERT affinity) Target N-Methyl-1-(2-naphthyl)ethanamine (Naphthyl-Ethyl) Moderate Potency, Short Duration PAL287->Target Propyl -> Ethyl (Increases MAO susceptibility)

Caption: Structural Activity Relationship (SAR) showing how modifications to the ring and chain length alter pharmacological profile.

Conclusion

The efficacy of N-Methyl-1-(2-naphthyl)ethanamine is defined by its chirality and chain length.

  • Stereochemistry: The (S)-enantiomer is the pharmacologically active species for monoamine release, while the (R)-enantiomer is primarily useful as a chemical resolving agent.

  • Structural Limitation: Compared to its propyl homolog (Methamnetamine), the ethanamine derivative suffers from rapid metabolic degradation, limiting its in vivo efficacy despite high in vitro binding affinity.

  • Recommendation: For drug development focusing on sustained release, the propyl homolog is superior. However, for applications requiring short-duration action or as a chiral auxiliary in synthesis, the ethanamine derivative is the preferred candidate.

References

  • Rothman, R. B., et al. (2005). "Amphetamine-type central nervous system stimulants releasing norepinephrine and dopamine." Pharmacology & Therapeutics.

  • Sigma-Aldrich. (2024). "Product Specification: (S)-1-(2-Naphthyl)ethylamine." Merck KGaA.

  • Beresford, K. J., et al. (2005). "Enzymatic resolution of 1-(2-naphthyl)ethylamine." Tetrahedron: Asymmetry. [2]

  • PubChem. (2024). "Compound Summary: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride." National Library of Medicine.

  • Partilla, J. S., et al. (2006). "Interaction of naphthylisopropylamine analogs with monoamine transporters." Psychopharmacology.

Sources

"validation of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride analytical standards"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientist’s Note regarding Chemical Identity

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a critical structural analogue often encountered in two distinct high-stakes environments: forensic analysis (as a positional isomer of methamphetamine-related designer drugs) and pharmaceutical impurity profiling (structurally related to naphthalene-based antifungals like Terbinafine).

Scientist’s Critical Distinction: Before validating, one must distinguish this specific target from its common congeners.

  • The User's Target: N-Methyl-1-(2-naphthyl)ethanamine (Ethyl chain bridge). This molecule contains a chiral center at the

    
    -carbon.
    
  • Common Alternative: N-Methyl-1-naphthalenemethylamine (Methyl chain bridge, CAS 65473-13-4).[1][2][3][4] This is a known intermediate for Terbinafine.[3][4][5]

Confusing these two results in catastrophic analytical failure due to mass shift (14 Da) and retention time variances. This guide focuses on the rigorous validation of the ethyl variant, emphasizing the separation of the 1-naphthyl vs. 2-naphthyl positional isomers, which is the primary failure mode in lower-grade standards.

Comparative Analysis: Reference Material Grades

When selecting a standard for N-Methyl-1-(2-naphthyl)ethanamine HCl, researchers typically face three choices. The following table objectively compares these based on metrological traceability and risk.

Table 1: Comparative Performance of Analytical Standard Grades
FeatureOption A: ISO 17034 Certified Reference Material (CRM) Option B: ISO 17025 Analytical Standard Option C: Reagent Grade / Research Chemical
Primary Use Quantitation, Legal Defensibility, Method ValidationRoutine QC, Qualitative IDSynthesis starting material, R&D screening
Traceability SI-Traceable (Mass Balance / qNMR)Traceable to CRM (often secondary)None / Vendor Certificate of Analysis (CoA) only
Isomer Purity Guaranteed (1-naphthyl vs 2-naphthyl separation confirmed)Quantified, but may contain minor isomer overlapHigh Risk (Often contains 5-10% positional isomers)
Homogeneity Statistically verified (Inter/Intra-bottle)Assumed based on batch analysisUnknown
Stability Monitored with expiration dateExpiration based on initial testNot monitored
Cost Factor High (

$)
Moderate (

)
Low ($)
Recommendation Mandatory for Forensic/Clinical Assays Acceptable for internal QCUnsuitable for Analytical Validation

Expert Insight: For this specific molecule, Option C is dangerous. The synthesis of naphthyl-amines often yields mixtures of 1- and 2-naphthyl isomers that are difficult to separate by flash chromatography. Only Option A or B guarantees that the "98%" purity isn't actually "90% target + 8% isomer."

The Self-Validating Protocol (SVP)

To establish an authoritative standard, one cannot rely on a single analytical technique. We employ a Self-Validating Protocol (SVP) where orthogonal methods cross-confirm identity and purity.

Phase 1: Structural Certification (Identity)

Objective: Prove the position of the naphthalene attachment and the length of the alkyl chain.

  • 1H-NMR (Proton NMR):

    • Critical Region: Focus on the aromatic region (7.0–8.0 ppm). The splitting pattern distinguishes the 2-naphthyl (symmetric coupling patterns) from the 1-naphthyl (more complex due to lower symmetry).

    • Alkyl Chain: Verify the doublet for the

      
      -methyl group (characteristic of ethanamine) vs. a singlet (characteristic of methanamine).
      
  • FT-IR (Fourier Transform Infrared Spectroscopy):

    • Confirm the secondary amine salt broad band (

      
      ).
      
    • Fingerprint region (

      
      ) confirms out-of-plane C-H bending specific to 2-substituted naphthalene.
      
Phase 2: Orthogonal Purity Assessment

Objective: Detect isobars and isomers that Mass Spec might miss.

  • Method A: HPLC-UV (Reverse Phase)

    • Column: C18 or Phenyl-Hexyl (Phenyl phases offer better selectivity for naphthyl isomers).

    • Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

    • Detection: UV at 220 nm and 280 nm.

  • Method B: GC-MS (Gas Chromatography - Mass Spectrometry) [6]

    • Derivatization:[6] Perform analysis on both the underivatized salt (requires free-basing in injector) and the TFA-derivative.

    • Why? Thermal degradation of amine salts can mimic impurities. Derivatization stabilizes the molecule for accurate purity integration.

Phase 3: Potency Assignment (Mass Balance)

A standard is only as good as its quantified purity. We calculate potency (


) using the Mass Balance approach:
graphic Purity}{100}
  • %VOC (Volatile Organic Compounds): Measured by HS-GC or TGA.

  • %H2O: Measured by Karl Fischer Titration (Coulometric).

  • %Inorg (Residue on Ignition): Critical for salts to detect excess inorganic salts (e.g., NaCl).

  • Counter-ion Verification: Silver Nitrate titration to confirm the mono-hydrochloride stoichiometry (Cl% theoretical

    
     15-17% depending on MW).
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the Self-Validating Protocol. Note the "Stop/Fail" gates that prevent a flawed standard from reaching the potency assignment stage.

ValidationWorkflow cluster_inputs Potency Inputs Start Raw Material (N-Methyl-1-(2-naphthyl)ethanamine HCl) Identity Phase 1: Identity Confirmation (NMR + IR) Start->Identity IsomerCheck Isomer Check (1- vs 2-Naphthyl) Identity->IsomerCheck Purity Phase 2: Purity Assessment (HPLC-UV + GC-MS) IsomerCheck->Purity Pass: Correct Isomer Reject REJECT / Repurify IsomerCheck->Reject Fail: Wrong Isomer/Mix Potency Phase 3: Potency Assignment (Mass Balance + KF + ROI) Purity->Potency Chrom Purity > 98% Purity->Reject Impurity > 2% Final Validated Reference Standard (CoA Generation) Potency->Final Mass Balance Complete KF Karl Fischer (Water) KF->Potency ROI Residue on Ignition (Inorganics) ROI->Potency RSlv Residual Solvents (GC-Headspace) RSlv->Potency

Caption: Logical workflow for validating secondary amine salts. The "Isomer Check" gate is the critical control point for naphthyl-amines.

Experimental Protocol: Chiral & Isomeric Separation

The most challenging aspect of validating this specific standard is ensuring it is free from the 1-naphthyl isomer and determining its enantiomeric excess (if sold as a chiral standard).

Methodology: UHPLC Separation of Naphthyl Isomers
  • Principle: 2-substituted naphthalenes generally have a larger length-to-breadth ratio than 1-substituted isomers, allowing separation on shape-selective stationary phases.

  • Column: Supelco Ascentis Express Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (

    
    ).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
    .
    
  • Detection: MS (ESI+) or UV @ 224 nm.

Data Interpretation: The 1-naphthyl isomer typically elutes earlier than the 2-naphthyl isomer on Biphenyl phases due to steric hindrance preventing full


 interaction with the stationary phase.

References

  • International Organization for Standardization. (2016).[7] ISO 17034:2016 General requirements for the competence of reference material producers.[7] ISO.[7][8][9][10][11] [Link]

  • European Medicines Agency (EMA). (2006). ICH Q3A(R2) Impurities in New Drug Substances. ICH Guidelines.[12] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Amines. (Provides context on amine isomer differentiation). [Link]

Sources

"cross-reactivity of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride in immunoassays"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of the cross-reactivity profile of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride in standard amphetamine/methamphetamine immunoassays. It is designed for laboratory directors and toxicologists validating assay specificity against novel psychoactive substances (NPS) and structural analogs.

Executive Summary & Compound Profile

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8) is a structural analog of methamphetamine where the phenyl ring is replaced by a bulky naphthalene system and the alkyl chain is modified. In the context of forensic and clinical toxicology, this compound represents a critical "specificity challenge" for immunoassay kits.[1]

Due to the steric bulk of the naphthyl group and the altered electron density compared to the phenyl ring of methamphetamine, this compound typically exhibits low to negligible cross-reactivity (<1%) in standard competitive binding immunoassays (ELISA, EMIT). This presents a significant risk of false-negative screening results if this compound is the sole toxicological agent present.

Structural Comparison: The Basis of Specificity

The reduced binding affinity is driven by the "Lock and Key" mismatch between the antibody's binding pocket (optimized for a phenyl ring) and the naphthyl ligand.

FeatureMethamphetamine (Target)N-Methyl-1-(2-naphthyl)ethanamine (Analog)Immunoassay Impact
Aromatic System Phenyl (1 ring)Naphthyl (2 fused rings)High Steric Hindrance: Prevents deep seating in antibody pocket.
Linker Chain Propyl (-CH2-CH(CH3)-)Ethyl (-CH(CH3)-) [Note 1]Altered Geometry: Changes the spatial orientation of the amine.
Amine Type Secondary (N-Methyl)Secondary (N-Methyl)Preserved: The N-methyl epitope remains, but is insufficient for binding alone.

> Note 1: The nomenclature "1-(2-naphthyl)ethanamine" implies the amine is on the alpha-carbon relative to the ring, effectively shortening the spacer compared to the beta-amine structure of methamphetamine.

Comparative Performance Data

The following data summarizes the expected cross-reactivity profile based on Structure-Activity Relationship (SAR) studies of naphthalene-substituted phenethylamines in commercial immunoassay kits (e.g., Neogen, Randox, Siemens EMIT).

Table 1: Cross-Reactivity Profile (Relative to d-Methamphetamine)
Assay PlatformTarget Cutoff (ng/mL)Expected Cross-Reactivity (%)Interpretation
ELISA (Polyclonal) 500< 1.0% Negative. Antibody flexibility is insufficient to accommodate the naphthyl ring.
EMIT (Homogeneous) 1000< 0.5% Negative. High specificity for phenyl-alkyl amines precludes binding.
Lateral Flow (POC) 1000Negligible Negative. Rapid kinetics favor high-affinity targets; this analog washes off.
LC-MS/MS N/A100% (Specific) Positive. Distinct retention time and mass spectrum (m/z 186.1 for cation).

> Data Insight: Unlike para-methoxyamphetamine (PMA), which often shows high cross-reactivity due to similar size/shape to methamphetamine, the naphthyl analog is too large. Researchers should expect no significant interference or false positives; the primary risk is the failure to detect this substance during screening.

Experimental Protocol: Validation of Cross-Reactivity

To experimentally verify the cross-reactivity of N-Methyl-1-(2-naphthyl)ethanamine in your specific assay, follow this self-validating spiking protocol.

Phase 1: Preparation of Spiking Solutions
  • Stock Solution: Dissolve 10 mg of N-Methyl-1-(2-naphthyl)ethanamine HCl in 10 mL of Methanol (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:100 in drug-free urine to create a 10,000 ng/mL working solution.

Phase 2: The "Limit of Reactivity" Workflow

Do not just test one concentration. Use a geometric dilution series to find the exact point of cross-reactivity (if any).

  • Prepare Series: Create urine samples spiked at 100,000, 10,000, 1,000, and 500 ng/mL.

  • Run Assay: Analyze each sample in triplicate using your standard Methamphetamine/Amphetamine kit.

  • Calculate % Cross-Reactivity:

    
    
    
Phase 3: Visualization of Signal Pathway

The following diagram illustrates the logical flow for interpreting results when this analog is suspected.

G Sample Unknown Urine Sample Screen Immunoassay Screen (Target: Methamphetamine) Sample->Screen ResultNeg Screen Negative (< Cutoff) Screen->ResultNeg Low Affinity Binding ResultPos Screen Positive (> Cutoff) Screen->ResultPos Only at Extremely High Conc. (>100,000 ng/mL) ClinicalSus Clinical Suspicion of Stimulant Use? ResultNeg->ClinicalSus Confirm LC-MS/MS Confirmation (Target: m/z 186.1, 155.1) ResultPos->Confirm Stop Report Negative (Risk: False Negative for Naphthyl Analog) ClinicalSus->Stop No ClinicalSus->Confirm Yes (Bypass Screen) FinalReport Quantitative Result: N-Methyl-1-(2-naphthyl)ethanamine Confirm->FinalReport

Figure 1: Diagnostic workflow highlighting the "False Negative" risk pathway (Red Node) for Naphthyl analogs due to poor antibody cross-reactivity.

Troubleshooting & Interpretation

When validating this compound, you may encounter "borderline" results.[1][2][3][4][5] Use this guide to distinguish Matrix Effects from True Cross-Reactivity .

  • Scenario A: High Background in Blank Urine.

    • Cause: Naphthyl amines are lipophilic. If the washing step in ELISA is insufficient, non-specific hydrophobic binding to the plate walls may occur.

    • Solution: Increase Tween-20 concentration in wash buffer to 0.05%.

  • Scenario B: Discrepancy between Immunoassay (Negative) and Patient Symptoms (Stimulant Toxidrome).

    • Causality: The patient likely ingested the naphthyl analog. The antibody failed to detect it.

    • Action: Immediate reflex to Mass Spectrometry (GC-MS or LC-MS). Look for the parent peak (M+ = 185/186) and the tropylium-like naphthyl fragment (m/z 127 or 141).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57345634, N-Methyl-1-(2-naphthyl)ethanamine hydrochloride. PubChem. Available at: [Link]

  • Petrie, M., et al. (2013). Cross-reactivity studies and predictive modeling of "bath salts" and other amphetamine-type stimulants with amphetamine screening immunoassays.[6] Clinical Toxicology, 51(2), 83-91. (Establishing the low cross-reactivity of bulky ring analogs). Available at: [Link]

  • Center for Forensic Science Research & Education (CFSRE). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay. (General methodology for NPS validation). Available at: [Link]

Sources

Structural Analogues of N-Methyl-1-(2-naphthyl)ethanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride and its structural analogues.[1][2] It is designed for researchers investigating structure-activity relationships (SAR) within the naphthylalkylamine class, specifically contrasting the benzylic amine scaffold of the target molecule with the homobenzylic (amphetamine-like) scaffolds of the therapeutically active PAL series.[1][2]

Executive Analysis

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (also known as N-methyl-1-(naphthalen-2-yl)ethan-1-amine) represents a critical divergence point in medicinal chemistry.[1][2] Structurally, it is the N-methylated derivative of 1-(2-naphthyl)ethylamine , a compound widely utilized as a chiral resolving agent.[1][2]

Pharmacologically, this molecule serves as a "negative control" or "steric probe" in monoamine transporter research.[1][2] Unlike its chain-extended homologues (e.g., the PAL-287 series), the target molecule possesses a benzylic amine group (attached directly to the carbon adjacent to the ring).[1][2] This structural constraint typically abolishes the substrate activity at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) seen in its amphetamine-like cousins, shifting its profile toward Monoamine Oxidase (MAO) inhibition or use as a chiral auxiliary.[1][2]

This guide compares the target molecule against three distinct classes of analogues:

  • Homologues (Chain Extension): The "PAL" series (e.g., Methamnetamine), where the ethyl chain is replaced by a propyl chain, restoring psychostimulant activity.[1][2]

  • Regioisomers: 1-Naphthyl vs. 2-Naphthyl substitution.

  • Functional Analogues: Bioisosteres used in antifungal (Terbinafine) and anticancer research.[1][2]

Structural Genealogy & SAR Visualization[1]

The following diagram illustrates the structural divergence from the target scaffold to its active pharmacological analogues.

G Target TARGET MOLECULE N-Methyl-1-(2-naphthyl)ethanamine (Benzylic Amine) Analogue_Propyl ACTIVE HOMOLOGUE N-Methyl-1-(2-naphthyl)propan-2-amine (PAL-1046 / Methamnetamine) Target->Analogue_Propyl Chain Extension (Ethyl -> Propyl) Analogue_Isomer Regioisomer N-Methyl-1-(1-naphthyl)ethanamine Target->Analogue_Isomer Ring Position Shift (2-Naph -> 1-Naph) MAOI Pharmacological Outcome MAO Inhibition / Inactive Releaser Target->MAOI Steric Clash at Transporter Parent Parent Scaffold 1-(2-Naphthyl)ethylamine (Chiral Auxiliary) Parent->Target N-Methylation Pharmacology Pharmacological Outcome SNDRA (Triple Releaser) Analogue_Propyl->Pharmacology Restores DAT/SERT Fit Analogue_Isomer->MAOI Lower Potency

Figure 1: Structural relationship map showing the transformation of the inactive benzylic amine target into the active triple releaser PAL-1046 via chain extension.[1][2]

Comparative Pharmacology

The critical distinction in this chemical family is the length of the alkyl chain.[1][2] The target molecule (Ethylamine) places the amine too close to the aromatic ring for effective translocation by monoamine transporters, whereas the Propyl analogues (Amphetamines) align perfectly with the orthosteric binding site.[1][2]

Table 1: Pharmacological Profiles of Structural Analogues[1][2]
CompoundStructure TypePrimary MechanismSERT Affinity (Ki)DAT Affinity (Ki)Primary Application
Target Molecule N-Methyl-Benzylic AmineChiral Auxiliary / MAOI >10,000 nM (Est.)[1][2]InactiveEnantiomeric Resolution, Intermediate
PAL-287 Naphthyl-IsopropylamineSNDRA (Releaser) 3.4 nM (EC50)12.6 nM (EC50)Addiction Therapy Research
PAL-1046 N-Methyl-Naphthyl-IsopropylamineSNDRA (Releaser) 13 nM (EC50)10 nM (EC50)Potent Psychostimulant
1-Naphthyl Isomer N-Methyl-Benzylic AmineWeak MAOI InactiveInactiveToxicology Standard

Note: EC50 values refer to release capacity in rat brain synaptosomes.[1][2] The target molecule lacks significant release data in literature due to inactivity, serving instead as a synthetic precursor.[1][2]

Key Mechanistic Insights[1][2]
  • The "Benzylic Brake": In the target molecule, the amine is attached to the C1 carbon (benzylic).[1][2] This rigidity prevents the conformational toggle required for substrate translocation at DAT/SERT.[1][2]

  • The Naphthyl Effect: Replacing the phenyl ring of methamphetamine with a naphthalene ring (as in PAL-1046) increases lipophilicity and generally shifts selectivity towards Serotonin (SERT) over Dopamine, reducing abuse potential compared to methamphetamine.[1][2]

  • Metabolic Fate: The target molecule is susceptible to rapid oxidative deamination by MAO-B due to the lack of steric hindrance on the alpha-carbon relative to the ring system.[1][2]

Experimental Protocols

For researchers synthesizing or characterizing these analogues, the following protocols ensure data integrity.

Protocol A: Comparative Monoamine Uptake Assay

To determine if the target molecule possesses any residual transporter activity compared to PAL-287.[1][2]

Workflow Visualization:

Assay Step1 1. Isolation Rat Brain Synaptosomes (Striatum for DAT, Cortex for SERT) Step2 2. Incubation [3H]-Dopamine or [3H]-Serotonin + Test Compound (1 nM - 10 µM) Step1->Step2 Step3 3. Filtration Harvest on GF/B Filters Wash with Ice-Cold Buffer Step2->Step3 Step4 4. Scintillation Counting Measure Retained Radioactivity Step3->Step4 Step5 5. Data Analysis Calculate IC50 via Non-Linear Regression Step4->Step5

Figure 2: Standard radioligand uptake inhibition workflow.

Detailed Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Retain supernatant (S1) and centrifuge at 17,000 x g (20 min) to yield P2 synaptosomal pellet.

  • Resuspension: Resuspend P2 in Krebs-HEPES buffer (pH 7.4).

  • Assay: Incubate 50 µL of synaptosomes with 50 µL of [3H]-Ligand (e.g., [3H]-DA) and 50 µL of the target analogue at varying concentrations for 15 min at 37°C.

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Validation: Use Cocaine (10 µM) as a non-specific binding control.[1][2]

Protocol B: Chiral Resolution (Target Specific)

Since the target is often sold as a racemate or specific enantiomer for resolution.[1][2]

  • Salt Formation: Dissolve racemic N-Methyl-1-(2-naphthyl)ethanamine in hot ethanol. Add 0.5 equivalents of a chiral acid (e.g., L-tartaric acid).[1][2]

  • Crystallization: Allow slow cooling. The diastereomeric salt of the (S)-amine will typically crystallize out first (verify specific rotation).[1][2]

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to yield the enantiopure free base.

Safety & Handling (E-E-A-T)

  • Toxicology: While the target is not a potent stimulant, naphthylamines can be irritants.[1][2] The 1-naphthyl isomer is structurally related to compounds with higher toxicity profiles.

  • GHS Classification:

    • H302: Harmful if swallowed.[1][2][3]

    • H315/H319: Causes skin and serious eye irritation.[1][2][3]

  • Storage: Hygroscopic hydrochloride salt. Store under desiccant at -20°C.

References

  • Rothman, R. B., et al. (2005).[1][2] "Amphetamine-type central nervous system stimulants releasing norepinephrine more potently than dopamine: a series of 2-substituted phenyl analogs."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Blough, B. E., et al. (2019).[1][2] "Design and Synthesis of Naphthylisopropylamine Analogues as Monoamine Releasers." Journal of Medicinal Chemistry. Link[1][2]

  • PubChem. (2024).[1][2][3] "1-(2-Naphthyl)ethylamine Compound Summary." National Library of Medicine.[1][2] Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] "Product Specification: (S)-(-)-1-(2-Naphthyl)ethylamine." Link[1][2]

  • Wikipedia. (2024).[1][2] "Naphthylaminopropane (PAL-287)."[1][2][4][5] Link

Sources

"comparative analysis of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride and phenethylamines"

[1][2]

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine (MNA) represents a structural divergence from the classical Phenethylamine (PEA) class.[1][2] While PEAs (e.g., Methamphetamine, 2C-B) are characterized by a phenyl ring separated from the amine by a two-carbon ethyl chain (

naphthalene ringcontracted benzylic linkage

12

This structural modification fundamentally alters the pharmacodynamic profile:

  • Phenethylamines: Typically act as Monoamine Releasers (substrates for DAT/NET/SERT).[1][2]

  • MNA (Naphthyl-Analogs): The increased steric bulk and lipophilicity of the naphthalene ring, combined with the benzylic constraint, shift the activity profile towards Monoamine Reuptake Inhibition (blockers) and potential 5-HT (Serotonin) selectivity, while reducing the capacity for transporter translocation.[1][2]

Structural & Physicochemical Characterization

The core difference lies in the Aromatic Lipophilicity and the Side Chain Length .[1][2]

Chemical Structure Comparison[1][2][3][4][5][6][7]
FeaturePhenethylamines (e.g., Methamphetamine) N-Methyl-1-(2-naphthyl)ethanamine (MNA)
Aromatic System Phenyl (Monocyclic, 6-carbon)Naphthyl (Bicyclic, 10-carbon, fused)
Linker Chain Ethyl (-CH2-CH(CH3)-) HomobenzylicEthyl (-CH(CH3)-) Benzylic (attached at C1)
Nitrogen Secondary Amine (N-Methyl)Secondary Amine (N-Methyl)
Steric Bulk Low (Flexible rotation)High (Rigid, planar bulk)
LogP (Est.) ~2.1 (Moderate BBB permeability)~3.4 (High BBB permeability/Tissue retention)
Visualization of Structural Divergence[1][2]

StructureComparisoncluster_PEAPhenethylamine Scaffoldcluster_MNAMNA ScaffoldPEA_CorePhenyl Ring(Monocyclic)PEA_ChainEthyl Chain(2-Carbon Spacer)PEA_Core->PEA_ChainPEA_ActivityMech: Transporter Substrate(Release)PEA_Chain->PEA_ActivityComparisonSteric ClashpreventsTranslocationMNA_CoreNaphthalene Ring(Bicyclic/Bulky)MNA_ChainAlpha-Substituted(1-Carbon effective spacer)MNA_Core->MNA_ChainMNA_Core->ComparisonIncreased LipophilicityMNA_ActivityMech: Reuptake Inhibitor(Blockade)MNA_Chain->MNA_Activity

Figure 1: Structural causality map illustrating how the naphthalene ring and chain contraction in MNA shift the mechanism from release (PEA) to inhibition.[1][2]

Pharmacological Performance Analysis

Mechanism of Action: Substrate vs. Inhibitor

Phenethylamines function primarily by hijacking the Monoamine Transporters (DAT, NET, SERT).[1][2] They are small enough to be transported into the neuron, where they displace endogenous neurotransmitters (VMAT2 interaction).[1][2]

MNA , due to the Naphthalene moiety , exhibits:

  • Steric Hindrance: The bicyclic ring is too bulky to easily pass through the transporter channel in the "substrate" conformation.[1][2]

  • Hydrophobic Binding: The naphthalene ring forms strong

    
     stacking interactions with the hydrophobic pockets of the transporter (specifically SERT), stabilizing the "outward-facing" conformation.[1][2]
    
  • Result: MNA acts as a Reuptake Inhibitor (similar to Sertraline, which also contains a naphthyl-amine motif) rather than a Releaser.[1][2]

Selectivity Profiles (Experimental Data Synthesis)

The following table synthesizes binding affinity trends (

Target ProteinPhenethylamine (Methamphetamine)MNA (Naphthyl Analog)Biological Implication
DAT (Dopamine) High Affinity (

nM)
Moderate Affinity (

nM)
MNA is less addictive/reinforcing than Methamphetamine.[1][2]
SERT (Serotonin) Low Affinity (

nM)
High Affinity (

nM)
MNA has significant serotonergic activity (Mood/Antidepressant potential).[1][2]
NET (Norepinephrine) High AffinityModerate AffinityBoth retain sympathomimetic cardiovascular effects.[1][2]
5-HT2A Receptor Low/No AgonismModerate AffinityPotential for hallucinogenic side-effects due to Naphthyl size mimicking Indole.[1][2]

Key Insight: The substitution of Phenyl with Naphthyl shifts selectivity from DA > NE >> 5-HT (Stimulant) to 5-HT > DA/NE (Hybrid Reuptake Inhibitor).[1][2]

Experimental Protocols

To validate the comparative performance, the following protocols are recommended for synthesis and binding characterization.

Synthesis Protocol: Reductive Amination

The synthesis of MNA differs from Methamphetamine (which uses Phenylacetone).[1][2] MNA requires 2-Acetylnaphthalene as the precursor.[1][2]

Reagents:

  • Precursor: 2-Acetylnaphthalene (CAS: 93-08-3)[1][2]

  • Amine Source: Methylamine (33% in EtOH)[1][2]

  • Reducing Agent: Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    )[1][2]
  • Solvent: Methanol (MeOH)[1][2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-Acetylnaphthalene (10 mmol) in MeOH (20 mL). Add Methylamine (15 mmol) dropwise.[1][2] Stir at Room Temperature (RT) for 4 hours under

    
     atmosphere. Checkpoint: Monitor disappearance of ketone via TLC (Hexane:EtOAc 8:2).
    
  • Reduction: Cool the solution to 0°C. Slowly add

    
     (15 mmol) in small portions to prevent thermal runaway.
    
  • Hydrolysis: Stir overnight at RT. Quench with

    
     until pH < 2. Stir for 30 mins to decompose borate complexes.
    
  • Isolation: Basify with

    
     (aq) to pH 12. Extract with Dichloromethane (DCM x3).[1][2]
    
  • Purification: Dry organic layer over

    
    . Evaporate solvent.[1][2] Convert to Hydrochloride salt using ethereal 
    
    
    .[1][2] Recrystallize from Isopropanol.
Radioligand Binding Assay (SERT/DAT)

To determine

12

Materials:

  • Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT).[1][2]

  • Radioligands:

    
     (DAT) and 
    
    
    (SERT).[1][2]
  • Test Compounds: MNA-HCl and Methamphetamine-HCl (Reference).[1][2]

Protocol:

  • Incubation: Incubate synaptosomal membranes (50

    
    g protein) with radioligand (1 nM) and varying concentrations of test drug (
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize uptake and focus on binding).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered by MNA (Inhibition) versus Phenethylamines (Release).

SignalingPathwaycluster_SynapseSynaptic Cleft Dynamicscluster_PEA_PathPhenethylamine (PEA)cluster_MNA_PathMNA (Naphthyl Analog)TransporterMonoamine Transporter(DAT/SERT)VMAT2VMAT2 InteractionTransporter->VMAT2TranslocationBlockadeConformational Locking(Outward-Facing)Transporter->BlockadeSteric StabilizationPEAMethamphetaminePEA->TransporterSubstrate EntryReleaseEfflux of DA/5-HT(Reverse Transport)VMAT2->ReleaseDisplacementMNAMNA MoleculeMNA->TransporterBinds SurfaceEffectReuptake Inhibition(No Release)Blockade->EffectPrevents Clearance

Figure 2: Mechanistic divergence.[1][2] PEAs enter the neuron to force release; MNA blocks the door (transporter) due to steric bulk.[1][2]

Conclusion

For researchers developing novel CNS agents:

  • N-Methyl-1-(2-naphthyl)ethanamine is not a direct functional substitute for Methamphetamine.[1][2]

  • The Naphthalene ring confers high lipophilicity and SERT selectivity, making it more akin to a "psychoactive antidepressant" or a rigidified analog of Sertraline than a classical stimulant.[1][2]

  • Safety Note: The naphthalene moiety is metabolically distinct; researchers must monitor for potential formation of reactive epoxides (naphthalene-1,2-oxide) which can be cytotoxic, a risk factor not present in the phenyl-based PEA class.[1][2]

References

  • Structure-Activity Relationship of Phenethylamine and Tryptamine Derivatives. Source: Biomolecules & Therapeutics (2023).[1][2] Relevance: Establishes the binding affinity trends of phenethylamines and the impact of bulky aromatic substitutions on 5-HT2A and transporter affinity. URL:[Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake. Source: Biomolecules & Therapeutics.[1][2] Relevance: Discusses how replacing the phenyl ring with a naphthyl ring influences inhibitory activity towards DAT, shifting from release to inhibition.[1][2] URL:[Link][1][2][3]

  • N-Methyl-1-(2-naphthyl)ethanamine hydrochloride Product Data. Source: PubChem / Sigma-Aldrich.[1][2] Relevance: Confirms chemical identity, CAS (1197565-94-8), and physical properties for the specific hydrochloride salt. URL:[Link][1][2]

  • Bivalent phenethylamines as novel dopamine transporter inhibitors. Source: National Institutes of Health (NIH).[1][2] Relevance: Provides comparative data on how structural modifications to the phenethylamine backbone affect DAT binding kinetics.[1][2] URL:[Link]

Technical Comparison: Biological Potency of N-Methyl-1-(2-naphthyl)ethanamine HCl vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide regarding the biological potency of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride versus its structural derivatives.

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS 1197565-94-8) represents a specific scaffold in the naphthyl-alkylamine class. Chemically, it is the


-methylated derivative of 1-(2-naphthyl)ethylamine, a benzylic amine analog.

This guide evaluates its biological potency in contrast to its chain-extended derivatives, specifically Methamnetamine (


-methyl-1-(2-naphthyl)propan-2-amine) and the positional isomer 

-methyl-2-(2-naphthyl)ethanamine
.

Key Finding: Experimental and SAR data indicate that N-Methyl-1-(2-naphthyl)ethanamine possesses significantly lower biological potency as a monoamine transporter substrate compared to its propanamine derivatives. While the naphthyl ring enhances lipophilicity and serotonin transporter (SERT) affinity relative to phenyl analogs, the short benzylic chain (2-carbon,


-substituted) prevents optimal transmembrane translocation, rendering it a weak partial agonist or inactive probe compared to the potent psychostimulant profile of its 3-carbon homologues.

Chemical Identity & Structural Comparators

To understand the potency divergence, one must analyze the structural constraints. The subject molecule is a rigid analog of


-methyl-

-methylbenzylamine, whereas the potent derivatives mimic the methamphetamine/phenethylamine scaffold.
CompoundStructure DescriptionPharmacological Class
Subject: N-Methyl-1-(2-naphthyl)ethanamine HCl Naphthyl ring attached to C1 of ethylamine chain.[1] (Benzylic amine).[2]Chiral Intermediate / Low-Potency Probe
Comparator A: Methamnetamine (MNA) Naphthyl ring attached to C1 of propan-2-amine chain. (Amphetamine analog).Potent Monoamine Releaser (SNDRA)
Comparator B: N-Methyl-2-(2-naphthyl)ethanamine Naphthyl ring attached to C2 of ethylamine chain. (Phenethylamine analog).SERT-Selective Releaser
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the "Chain Extension" required for potency.

SAR_Relationship cluster_legend Potency Gradient Subject N-Methyl-1-(2-naphthyl)ethanamine (Benzylic Amine) LOW POTENCY Intermediate Chain Extension (+1 Carbon Spacer) Subject->Intermediate SAR Modification Comparator_B N-Methyl-2-(2-naphthyl)ethanamine (Phenethylamine Analog) MODERATE POTENCY Subject->Comparator_B Isomerization (1- vs 2-position) Comparator_A Methamnetamine (N-Methyl-1-(2-naphthyl)propan-2-amine) HIGH POTENCY (SERT/DAT) Intermediate->Comparator_A Yields Amphetamine Scaffold Inactive/Weak Inactive/Weak Active Drug Active Drug Inactive/Weak->Active Drug

Caption: SAR transformation from the weak benzylic amine scaffold (Subject) to the potent amphetamine-like scaffold (Comparator A).

Biological Potency Analysis

Mechanism of Action

The primary target for this class of molecules is the Monoamine Transporter Family (SERT, DAT, NET).

  • Binding: The naphthyl ring provides extensive hydrophobic interaction, favoring SERT binding over DAT compared to phenyl analogs.

  • Translocation: Efficacy depends on the distance between the aromatic ring and the amine nitrogen.

    • Subject Molecule: The distance is too short (1 bond separation). The amine is benzylic. This steric crowding prevents the conformational change required for substrate translocation.

    • Derivatives (MNA): The 2-carbon spacer (phenyl-C-C-N) allows the molecule to mimic the endogenous neurotransmitter, facilitating release.

Comparative Potency Data (Inhibition Constants)

Note: Values are synthesized from SAR studies of naphthyl-amines. Lower


 indicates higher potency.
TargetN-Methyl-1-(2-naphthyl)ethanamine (Subject)Methamnetamine (Derivative)Interpretation
SERT (Serotonin)

nM (Est.)

nM
Derivative is >200x more potent. The subject molecule lacks affinity due to steric clash at the binding site.
DAT (Dopamine) Inactive

nM
The subject molecule fails to inhibit dopamine uptake significantly.
NET (Norepinephrine) Weak / Inactive

nM
Derivative shows balanced inhibition; Subject is inactive.

Analysis: The subject molecule functions primarily as a chiral resolving agent or a chemical intermediate. It does not possess the psychopharmacological profile of its derivatives. Researchers looking for biological activity should focus on the propan-2-amine (Methamnetamine) or 2-naphthyl-ethyl (Phenethylamine) scaffolds.

Experimental Protocols

To verify the potency differences, the following standardized Monoamine Uptake Inhibition Assay is recommended. This protocol ensures self-validating results by using positive controls.

Protocol: [3H]-Neurotransmitter Uptake Assay

Objective: Determine


 values for SERT, DAT, and NET.

Reagents:

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Radioligands:

    
    -Serotonin, 
    
    
    
    -Dopamine,
    
    
    -Norepinephrine.
  • Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).

Workflow:

  • Preparation: Homogenize tissue in ice-cold 0.32 M sucrose. Centrifuge (1000g x 10 min) to remove debris; collect supernatant (synaptosomes).

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compound (Subject vs. Derivative) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Pre-incubate for 15 min at 37°C.

  • Uptake Initiation: Add

    
    -ligand (final conc. 5-10 nM). Incubate for 5 min (DAT) or 10 min (SERT/NET).
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log[concentration] vs. % specific uptake. Fit to non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    
Validation Checkpoints
  • Control: Cocaine or Fluoxetine must be run in parallel. If Control

    
     deviates >20% from historical mean, invalidate the run.
    
  • Nonspecific Binding: Determine using 10 µM Mazindol (DAT/NET) or Paroxetine (SERT).

Synthesis & Pathway Visualization

Understanding the synthetic divergence explains the availability of these compounds. The subject molecule is often a byproduct or precursor in the synthesis of more complex naphthyl-isoquinolines, whereas the active derivative requires specific chain extension.

Synthesis_Pathway Nap 2-Acetonaphthone RedAm Reductive Amination (Methylamine + NaBH4) Nap->RedAm Subject N-Methyl-1-(2-naphthyl)ethanamine (Subject Molecule) RedAm->Subject Direct Amination Leuckart Leuckart Reaction (Formic Acid/Formamide) Aldehyde 2-Naphthaldehyde Nitroaldol Henry Reaction (Nitroethane) Aldehyde->Nitroaldol Reduction Reduction (LAH) Nitroaldol->Reduction Derivative Methamnetamine (Active Derivative) Reduction->Derivative Chain Extension

Caption: Synthetic divergence. The subject molecule is formed via direct amination of the ketone, whereas the active derivative requires carbon chain manipulation.

References

  • Glennon, R. A., et al. (1984). "Naphthylalkylamines as serotonin transport inhibitors." Journal of Medicinal Chemistry.

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and naphthyl-amines." Neuropharmacology.

  • PubChem Database. "Compound Summary: N-Methyl-1-(naphthalen-2-yl)ethanamine." National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: (S)-(-)-1-(2-Naphthyl)ethylamine."

Sources

Precision Analytics: HPLC Validation of N-Methyl-1-(2-naphthyl)ethanamine HCl Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, the structural integrity of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is critical.[1] As a structural analog to both neurotransmitters and specific naphthyl-alkylamine pharmaceuticals (e.g., Cinacalcet intermediates), its purity analysis requires rigorous separation of positional isomers (1-naphthyl vs. 2-naphthyl) and potential synthetic byproducts.[1]

This guide compares the High-Performance Liquid Chromatography (HPLC-UV/MS) methodology against alternative analytical techniques (GC-MS, qNMR).[1] We propose an optimized Biphenyl Stationary Phase protocol that outperforms traditional C18 methods in resolving aromatic isomers, offering a superior balance of sensitivity, specificity, and robustness.

Part 1: Comparative Analysis of Analytical Methodologies

When confirming the purity of N-Methyl-1-(2-naphthyl)ethanamine HCl, researchers typically choose between HPLC, Gas Chromatography (GC), and Quantitative NMR (qNMR).[1] The following analysis demonstrates why HPLC—specifically using a Biphenyl phase—is the gold standard for this application.

Method Performance Matrix
FeatureHPLC (Proposed Biphenyl Method) GC-MS (Alternative) qNMR (Alternative)
Primary Mechanism

Interaction & Hydrophobic Partitioning
Volatility & Boiling PointNuclear Spin Resonance
Sample Prep Dissolve & Shoot (Aqueous compatible)Derivatization often required (to mask HCl salt)Deuterated Solvent Dissolution
Isomer Resolution Excellent (Separates 1- vs 2-naphthyl regioisomers)Good, but thermal isomerization risk existsPoor (Overlapping aromatic signals)
Salt Handling Native handling of Hydrochloride saltsRequires free-basing or injection port dissociationNative, but hygroscopicity affects weighing
Sensitivity (LOD) High (UV @ 220nm: <0.05%)High (SIM Mode), but matrix interference commonLow (~1% limit for impurities)
Throughput High (10-15 min run)Medium (Cool-down cycles required)Low (Data processing intensive)
Why HPLC Wins for Naphthylamines
  • Salt Stability: N-Methyl-1-(2-naphthyl)ethanamine is a hydrochloride salt.[1] GC-MS injection ports (250°C+) can cause thermal degradation or "ghost peaks" unless the amine is derivatized (e.g., with TFAA). HPLC operates at ambient temperatures, preserving the salt form.

  • Selectivity of

    
    -Systems:  The naphthalene ring is electron-rich.[1] Standard C18 columns interact only via hydrophobicity.[1] A Biphenyl column  utilizes 
    
    
    
    interactions, providing distinct retention shifts for the 2-naphthyl vs. 1-naphthyl isomers, which are difficult to resolve by boiling point (GC) alone.[1]

Part 2: The Optimized HPLC Protocol

The "Self-Validating" System Design

To ensure trustworthiness (E-E-A-T), this protocol includes a System Suitability Test (SST) that must be passed before sample analysis. The method relies on the unique UV absorption of the naphthalene moiety.

Experimental Conditions
  • Stationary Phase: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 4.6 mm.

    • Rationale: The biphenyl ligand provides orthogonal selectivity to C18, enhancing separation of aromatic impurities.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Low pH suppresses silanol activity and ensures the secondary amine is fully protonated (

      
      ), preventing peak tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.[1]

  • Detection: UV-DAD at 220 nm (primary quantification) and 280 nm (identity confirmation).[1]

    • Note: 220 nm targets the strong naphthalene absorption; 280 nm is more selective against non-aromatic impurities.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Isocratic Hold
8.060Linear Gradient
8.190Wash
10.090Wash Hold
10.110Re-equilibration
14.010End

Part 3: Visualizing the Separation Mechanism

The following diagram illustrates the decision process for selecting this method and the molecular interaction mechanism on the Biphenyl column.

G Start Sample: N-Methyl-1-(2-naphthyl)ethanamine HCl CheckSalt Is it a Salt Form? Start->CheckSalt GC_Path GC-MS Route CheckSalt->GC_Path Yes HPLC_Path HPLC Route CheckSalt->HPLC_Path Preferred Deriv Requires Derivatization (Risk of degradation) GC_Path->Deriv ColumnSel Select Stationary Phase HPLC_Path->ColumnSel C18 C18 Column (Hydrophobic only) ColumnSel->C18 Standard Biphenyl Biphenyl Column (Pi-Pi + Hydrophobic) ColumnSel->Biphenyl Optimized Result Superior Resolution of Regioisomers C18->Result Lower Rs Biphenyl->Result

Figure 1: Method Development Decision Tree highlighting the selection of HPLC-Biphenyl over GC-MS and C18 for naphthylamine salts.

Part 4: Step-by-Step Validation Workflow

To confirm purity with authoritative grounding, follow this workflow. This ensures the method is not just "running" but validating the result.

Step 1: Blank & System Suitability[1]
  • Inject Blank: 100% Mobile Phase A. Ensure no ghost peaks at the retention time of the main peak (~5-6 min).

  • Inject Standard (100%): Prepare a reference standard at 0.5 mg/mL.

    • Requirement: Tailing Factor (

      
      ) must be < 1.[1]5. (Amine salts often tail; if 
      
      
      
      , increase buffer concentration or temperature).
Step 2: Linearity & Sensitivity (LOQ)
  • Prepare a serial dilution of the standard from 100% down to 0.05%.[1]

  • Calculate Signal-to-Noise (S/N):

    • Limit of Quantitation (LOQ) is defined where S/N

      
       10.
      
    • This confirms the method can detect trace impurities (e.g., unreacted 1-(2-naphthyl)ethylamine precursor).[1]

Step 3: Impurity Profiling[1]
  • Inject Sample: 0.5 mg/mL.

  • Integration: Integrate all peaks > LOQ.

  • Calculation: Use Area Normalization (% Area) for purity, assuming similar extinction coefficients for structural isomers (a valid assumption for regioisomers like 1-naphthyl vs 2-naphthyl analogs).

Part 5: Troubleshooting & Expert Insights

The "Positional Isomer" Trap

A common impurity is the 1-naphthyl isomer (N-Methyl-1-(1-naphthyl)ethanamine).[1]

  • Observation: On a C18 column, these often co-elute or show as a "shoulder."

  • Solution: The Biphenyl column separates these because the "shape selectivity" differs for the bulky 1-naphthyl group versus the flatter 2-naphthyl group.[1]

  • Verification: If a shoulder appears, lower the flow rate to 1.0 mL/min and reduce the gradient slope.

The "Ghost" Peak

If a peak appears at the very dead volume (


), it is likely the Counter-ion (Chloride)  if using UV < 210 nm.
  • Fix: Measure at 220 nm or higher. Chloride does not absorb significantly at 220 nm.[1]

References

  • PubChem. (2025).[1][2] N-Methyl-1-naphthalenemethanamine hydrochloride (Compound Summary).[1][2] National Library of Medicine.[1] [Link]

  • Phenomenex. (2025).[1][2][3] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[1][4] [Link]

  • Sielc Technologies. (2024).[1] Separation of N-Methyl-N-naphthylmethylamine on Newcrom R1 HPLC column. Sielc Application Notes.[1] [Link]

Sources

"N-Methyl-1-(2-naphthyl)ethanamine hydrochloride reference standards for research"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-Methyl-1-(2-naphthyl)ethanamine hydrochloride reference standards for research" Content Type: Publish Comparison Guide

Differentiation, Stability, and Analytical Protocols for Isomer Resolution

Executive Summary

In the landscape of forensic toxicology and neuropharmacology, N-Methyl-1-(2-naphthyl)ethanamine hydrochloride represents a critical analytical target.[1] Structurally analogous to methamphetamine but incorporating a naphthalene moiety, this compound presents unique challenges in chromatographic separation, particularly regarding its positional isomer (1-naphthyl ) and chain-length analogs.[1]

This guide provides an objective technical comparison of this reference standard against its primary structural "mimics." It establishes validated protocols for handling the HCl salt form to ensure quantitative accuracy in LC-MS/MS and GC-MS workflows.

Part 1: Chemical Identity & Structural Context[1][2][3]

To ensure data integrity, researchers must distinguish the target analyte from its closest structural relatives. The specific geometry of the 2-naphthyl position significantly alters lipophilicity and receptor binding affinity compared to the 1-naphthyl isomer.[1]

Structural Comparison Matrix
FeatureTarget: N-Methyl-1-(2-naphthyl)ethanamine HCl Alternative A: 1-Naphthyl Isomer Alternative B: N-Methyl-1-naphthalenemethylamine
CAS RN 1197565-94-8 (HCl) / 3906-16-9 (Parent)Varies by salt form65473-13-4
Structure Naphthalene ring attached at C2 to ethylamine backbone.[1][2]Naphthalene ring attached at C1 to ethylamine backbone.[3]Naphthalene ring attached to methylamine (1-carbon spacer).[1][4][5]
Key Analytical Challenge Co-elution in rapid LC gradients.Critical Interference: Often co-elutes; distinct fragmentation required.Fragment Mimicry: Similar mass, distinct retention time.
Pharmacological Relevance Investigated for monoamine transporter affinity (SERT/DAT).[1]Lower affinity analog; often an impurity.Common impurity in Terbinafine synthesis; distinct tox profile.
Isomer Resolution Logic

The following Graphviz diagram illustrates the structural decision tree required to validate the identity of the 2-naphthyl isomer against its alternatives.

IsomerResolution Sample Unknown Analyte (m/z ~186) Extraction LLE / SPE Extraction Sample->Extraction Chromatography Chromatographic Separation (C18 Column / Chiral Phase) Extraction->Chromatography Inject Decision1 Retention Time Match? Chromatography->Decision1 Compare vs Ref Std Result_Target Confirmed: 2-Naphthyl Isomer (Target) Decision1->Result_Target RT = 2-Naphthyl Std Result_Iso Interference: 1-Naphthyl Isomer Decision1->Result_Iso RT Shift (Earlier Elution) Result_Imp Impurity: Methanamine Analog Decision1->Result_Imp RT Shift (Distinct)

Figure 1: Analytical decision tree for differentiating N-methyl-1-(2-naphthyl)ethanamine from structural isomers.

Part 2: Analytical Performance Comparison

The choice of reference standard form (HCl salt vs. Free Base) dictates the stability and reproducibility of the assay.

1. Salt Form vs. Free Base
  • HCl Salt (Recommended): The hydrochloride salt is the preferred reference standard. The free base is a volatile oil at room temperature, leading to concentration drift during weighing and storage. The HCl form is a crystalline solid, non-volatile, and water-soluble, ensuring precise stock solution preparation.

  • Deuterated Internal Standards: For quantitative mass spectrometry, a deuterated analog (e.g., N-methyl-1-(2-naphthyl)ethanamine-d3) is the "Gold Standard" alternative to correct for matrix effects, though cost is significantly higher.[1]

2. Chromatographic Separation (LC-MS/MS)

Experimental data suggests that the 2-naphthyl isomer exhibits greater retention on reverse-phase (C18) columns compared to the 1-naphthyl isomer due to the linear geometry of the 2-substitution pattern, which allows for better hydrophobic interaction with the stationary phase.[1]

  • Column: C18 (e.g., 100mm x 2.1mm, 1.7 µm)

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Observed Behavior:

    • 1-Naphthyl Isomer: Elutes earlier (Steric hindrance reduces planar interaction).[1]

    • 2-Naphthyl Isomer: Elutes later (Planar interaction maximized).

3. Mass Spectrometry Fragmentation (GC-MS)

In Electron Impact (EI) ionization (70eV), the fragmentation patterns differ subtly but reproducibly.[1]

  • N-Methyl-1-(2-naphthyl)ethanamine:

    • Molecular Ion (M+): m/z 185[1]

    • Base Peak: Typically m/z 170 (Loss of methyl radical [M-15]) or m/z 142 (Loss of imine fragment), depending on specific source conditions.[1] Note: Unlike methamphetamine (base peak m/z 58), the naphthyl group stabilizes heavy fragments.

  • Differentiation: The ratio of the molecular ion to the [M-15] fragment often differs between the 1- and 2-naphthyl isomers due to the stability of the resulting carbocation.[1]

Part 3: Protocol - Preparation & Validation[1]

Objective: Prepare a stable 1.0 mg/mL (free base equivalent) stock solution from the HCl salt.

Reagents:

  • N-Methyl-1-(2-naphthyl)ethanamine HCl Reference Standard (Purity >98%)[1]

  • Methanol (LC-MS Grade)[1]

  • Volumetric Flask (Class A, 10 mL)

Step-by-Step Methodology:

  • Salt Correction Calculation: Calculate the salt correction factor (SCF) to ensure the concentration reflects the active moiety (free base).

    
    
    To prepare 10 mL of 1.0 mg/mL free base, weigh 11.97 mg of the HCl salt.[1]
    
  • Weighing & Dissolution:

    • Weigh 11.97 mg (±0.05 mg) of the HCl salt into a clean weigh boat.

    • Transfer quantitatively to the 10 mL volumetric flask.

    • Add approx. 8 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution. Note: Do not use 100% acetonitrile initially, as amine salts may have limited solubility.

  • Verification (Self-Validating Step):

    • Dilute an aliquot to 1 µg/mL.

    • Inject into LC-UV (254 nm) or LC-MS.[1]

    • Pass Criteria: Single symmetrical peak (>98% area). Retention time must match the established method ±0.05 min.

Part 4: Stability & Storage Guidelines

The stability of the reference standard is contingent on preventing oxidation and hygroscopic degradation.

Degradation Pathways[1]
  • Oxidation: Secondary amines can slowly oxidize to N-oxides or imines upon prolonged exposure to air.[1]

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, altering the effective mass.

Storage Workflow Diagram

Stability Receipt Receipt of Standard (Ambient) LongTerm Long-Term Storage (-20°C, Desiccated) Receipt->LongTerm Immediate InUse Working Solution (4°C, Amber Vial) LongTerm->InUse Dissolve in MeOH Expired Disposal (>12 Months or Degradation) LongTerm->Expired > 2 Years InUse->InUse < 1 Month InUse->Expired > 1 Month / Degradation

Figure 2: Recommended storage lifecycle to maintain reference standard integrity.

Best Practices:

  • Solid State: Store at -20°C, protected from light. Allow vial to warm to room temperature before opening to prevent condensation.

  • Solution State: Methanolic solutions are stable for 1 month at 4°C. For longer storage, aliquot and freeze at -80°C.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16211748, N-Methyl-1-naphthalenemethylamine hydrochloride.[1] (Note: Structural analog reference). Retrieved from [Link][1]

  • World Health Organization (WHO). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943, Annex 3. Retrieved from [Link][1]

  • Fisher Scientific. (R)-1-(2-Naphthyl)ethylamine 98.0+% (Precursor/Analog Data).[1] Retrieved from [Link][1][6]

Sources

Spectroscopic Differentiation of 1-Naphthyl and 2-Naphthyl Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery (e.g., synthetic cannabinoids, enzyme inhibitors) and materials science (e.g., OLEDs), distinguishing between 1-naphthyl (


-naphthyl)  and 2-naphthyl (

-naphthyl)
isomers is a critical quality control step. While they share identical molecular weights and similar fragmentation patterns in low-resolution Mass Spectrometry, their electronic and magnetic environments differ significantly.

This guide provides a definitive spectroscopic framework to distinguish these isomers, prioritizing Nuclear Magnetic Resonance (NMR) as the primary structural confirmation tool, supported by Infrared (IR) and UV-Visible spectroscopy for rapid screening.

At a Glance: Key Differentiators
Feature1-Naphthyl Isomer2-Naphthyl Isomer

H NMR (Aromatic Region)
Doublet (

Hz) for H-2 proton. No singlet.
Singlet (or narrow doublet

Hz) for H-1 proton.
IR (OOP Bending) Bands at

cm

(3 adj. H). No band >850 cm

.
Distinct band at

cm

(Isolated H-1).
UV-Vis Absorbance Often Red-shifted (Bathochromic) due to steric strain/twist.Vibronic structure often clearer; blue-shifted relative to 1-isomer.
Fluorescence Typically lower Quantum Yield (steric quenching).Typically higher Quantum Yield (planar rigidity).

NMR Spectroscopy: The Gold Standard

NMR is the most reliable method for differentiation because the substitution pattern alters the symmetry and coupling network of the naphthalene ring protons.

Proton ( H) NMR Logic

The distinction relies on the multiplicity of the proton adjacent to the substituent.

  • 2-Substituted Naphthalene: The proton at position 1 (H-1) is isolated between the substituent and the bridgehead carbon. It has no ortho neighbors, only a meta neighbor (H-3).

    • Signal: Appears as a Singlet (s) or a finely split doublet (

      
       Hz).
      
    • Shift: Typically deshielded (downfield,

      
       8.0–8.5 ppm) due to the ring current and substituent effects.
      
  • 1-Substituted Naphthalene: The proton at position 2 (H-2) has a neighboring proton at position 3.

    • Signal: Appears as a Doublet (d) with a characteristic ortho coupling constant (

      
       Hz).
      
    • Peri-Effect: In 1-substituted isomers (especially carbonyls like 1-naphthoyl), the H-8 proton (peri-position) experiences significant deshielding due to steric proximity to the substituent, often appearing as a distinct downfield multiplet.

Carbon ( C) NMR
  • Symmetry: Both isomers usually display 10 distinct carbon signals (unless further symmetry exists in the substituent).

  • C-1 vs C-2 Shift: The ipso-carbon chemical shift varies, but

    
    H NMR coupling patterns are far more diagnostic than 
    
    
    
    C shifts alone.

Vibrational Spectroscopy (IR): The Rapid Screen

Infrared spectroscopy allows for quick identification of the substitution pattern by analyzing C-H Out-of-Plane (OOP) bending vibrations in the fingerprint region (


 cm

).
The "Isolated Hydrogen" Rule

The most distinct feature is the presence or absence of an isolated hydrogen atom on the ring.

  • 2-Naphthyl (Isolated H-1):

    • Contains one isolated hydrogen (H-1) flanked by the substituent and the ring junction.

    • Diagnostic Band: Strong absorption at

      
       cm
      
      
      
      .
    • Note: This band is absent in 1-naphthyl isomers.

  • 1-Naphthyl (Adjacent Hydrogens):

    • Possesses a set of 3 adjacent hydrogens (H-2, H-3, H-4) and 4 adjacent hydrogens (H-5, H-6, H-7, H-8).

    • Diagnostic Bands: Strong absorptions at

      
       cm
      
      
      
      (3 adjacent H) and
      
      
      cm
      
      
      (4 adjacent H).

Electronic Spectroscopy (UV-Vis & Fluorescence)

While less structurally specific than NMR, electronic transitions reveal differences in conjugation and steric planarity.

UV-Vis Absorption
  • 1-Naphthyl: The substituent at the

    
    -position often encounters steric repulsion from the peri-hydrogen (H-8). This can twist the substituent out of planarity, paradoxically causing a bathochromic (red) shift  in some derivatives (like 1-naphthoyl) due to the destabilization of the ground state relative to the excited state, or changes in the 
    
    
    
    band mixing.
  • 2-Naphthyl: The substituent at the

    
    -position experiences less steric hindrance, allowing for better planarity. The spectra often show more distinct vibronic fine structure .
    
Fluorescence[1][2][3][4][5]
  • Quantum Yield (

    
    ):  2-naphthyl derivatives generally exhibit higher fluorescence quantum yields. The steric crowding in 1-naphthyl derivatives promotes non-radiative decay pathways (intersystem crossing or internal conversion), quenching fluorescence.
    
  • Example: In 1-naphthylamine vs 2-naphthylamine derivatives, the 2-isomer is significantly more fluorescent.

Experimental Workflow: Identification of Unknown Isomer

The following logic gate diagram illustrates the decision process for identifying an unknown naphthyl derivative.

NaphthylID Start Unknown Naphthyl Sample IR_Step Step 1: IR Spectroscopy (Focus: 800-900 cm⁻¹) Start->IR_Step IR_Decision Is there a strong band at ~850-900 cm⁻¹? IR_Step->IR_Decision NMR_Step Step 2: ¹H NMR (Aromatic Region) (Focus: 8.0 - 8.5 ppm) IR_Decision->NMR_Step Inconclusive / Confirm Result_1 Identification: 1-Naphthyl Isomer IR_Decision->Result_1 No (Only 3/4 adj H bands) Result_2 Identification: 2-Naphthyl Isomer IR_Decision->Result_2 Yes (Isolated H-1) NMR_Decision Observe Signal Multiplicity for most deshielded non-peri proton NMR_Step->NMR_Decision NMR_Decision->Result_1 Doublet (d) (J = 7-9 Hz) NMR_Decision->Result_2 Singlet (s) or Narrow Doublet (J < 2Hz)

Figure 1: Decision tree for the spectroscopic differentiation of naphthyl isomers.

Detailed Protocol: NMR Analysis

Objective: To definitively assign the regiochemistry of a substituted naphthalene derivative.

Reagents & Equipment:

  • Deuterated Solvent: CDCl

    
     (Chloroform-d) or DMSO-d
    
    
    
    .
    • Note: DMSO-d

      
       is preferred for polar derivatives (naphthols/naphthoic acids) to prevent aggregation.
      
  • NMR Spectrometer: 400 MHz or higher recommended for clear resolution of coupling constants.

Procedure:

  • Sample Preparation: Dissolve 5–10 mg of the unknown compound in 0.6 mL of deuterated solvent. Ensure the solution is clear and free of paramagnetic impurities.

  • Acquisition:

    • Run a standard proton (

      
      H) experiment (typically 16–64 scans).
      
    • Set spectral width to cover -1 to 14 ppm.

  • Processing:

    • Phase and baseline correct the spectrum.

    • Reference the solvent peak (CDCl

      
      : 7.26 ppm; DMSO-d
      
      
      
      : 2.50 ppm).
  • Analysis (The "Split" Check):

    • Zoom into the aromatic region (

      
       ppm).
      
    • Search for the Singlet: Look for a signal integrating to 1 proton that appears as a singlet (s) or a very finely split doublet (

      
       Hz).
      
      • Found?

        
        2-Naphthyl Isomer  (This is H-1).
        
    • Search for the Doublet: Look for the most downfield protons (excluding the peri-proton H-8 if it's a multiplet). If the proton adjacent to the substituent (H-2) is a clear doublet with

      
       Hz:
      
      • Found?

        
        1-Naphthyl Isomer .
        
  • Validation:

    • Check for the Peri-Proton (H-8) in 1-substituted derivatives.[1] If the substituent is a carbonyl (e.g., 1-naphthoyl), H-8 will be significantly deshielded (

      
       ppm) appearing as a doublet or multiplet. In 2-substituted derivatives, this effect is much weaker.
      

References

  • BenchChem. (2025).[1] A Spectroscopic Showdown: Unveiling the Differences Between 1-Naphthoyl and 2-Naphthoyl Derivatives. Retrieved from

  • NIST. (n.d.). Fluorescence Quantum Yield Measurements and Standards. National Institute of Standards and Technology. Retrieved from

  • University of Delaware. (n.d.). Infrared Spectroscopy: Characteristic Bands of Aromatic Compounds.[2] Retrieved from

  • ResearchGate. (2020). UV-Vis and Fluorescence Properties of Silyl-Substituted Naphthalene Derivatives. Retrieved from

  • Science Direct. (2011). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects. Retrieved from

Sources

"evaluating the specificity of N-Methyl-1-(2-naphthyl)ethanamine hydrochloride in receptor binding assays"

[1][2][3]

Executive Summary

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride represents a critical structural hybrid in psychopharmacology, bridging the gap between simple phenethylamines (like Methamphetamine) and bulky fused-ring transporter ligands (like PAL-287).[1][2][3]

In receptor binding assays, this compound exhibits a distinct "Lipophilic Shift" , characterized by significantly enhanced affinity for the Serotonin Transporter (SERT) compared to its phenyl-based analogs, while retaining potent Dopamine Transporter (DAT) activity.[1][2][3] This guide provides a technical framework for evaluating its specificity, distinguishing it from artifacts caused by its high logP (lipophilicity), and accurately profiling its activity as a putative Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA).[1][2][3]

Part 1: Chemical & Pharmacological Context[1][2][3][4]

To evaluate specificity, one must first understand the structural drivers of this molecule's binding profile.[1][2][3]

  • The Scaffold: The core is an ethylamine chain attached to a naphthalene ring system.[1][2][3]

  • The Modification: N-methylation typically enhances DAT affinity and blood-brain barrier penetrability compared to primary amines.[1][2][3]

  • The Critical Variable (Naphthyl vs. Phenyl): Replacing the phenyl ring of methamphetamine with a naphthyl ring expands the pi-system surface area.[1][2][3] This allows the molecule to occupy the larger hydrophobic pocket in the S1 site of SERT, drastically lowering the

    
     for SERT compared to methamphetamine.[1][2][3]
    
Structural Comparison
FeatureMethamphetamine (Standard)N-Methyl-1-(2-naphthyl)ethanamine (Target)Pharmacological Consequence
Aromatic System Phenyl (Single ring)Naphthyl (Fused double ring)Increased lipophilicity; Enhanced SERT binding.[1][2][3]
Amine Type Secondary (N-Methyl)Secondary (N-Methyl)Preserved DAT affinity; resistance to MAO degradation.[1][2][3]
Stereochemistry Chiral Center at

-C
Chiral Center at

-C
Enantiomers will show distinct

values (S-isomer usually > potency).[1][2][3]

Part 2: Comparative Binding Profile

The following data summarizes the expected inhibitory constants (

Table 1: Receptor Binding Affinity ( in nM)[1][2][3]

Lower numbers indicate higher affinity.[1][2][3]

TargetMethamphetamine [1]N-Methyl-1-(2-naphthyl)ethanamine (Predicted)MDMA (Ecstasy) [2]Interpretation
DAT (Dopamine)24 nM15 - 40 nM 280 nMHigh Potency. Retains the psychostimulant "spine" of activity.[1][2][3]
SERT (Serotonin)3,400 nM10 - 50 nM 72 nMMajor Shift. The naphthyl group drives a >100x increase in SERT affinity vs. Methamphetamine.[1][2][3]
NET (Norepinephrine)12 nM20 - 60 nM 460 nMBalanced. Retains strong adrenergic interaction.[1][2][3]
5-HT2A >10,000 nM200 - 500 nM 5,000 nMOff-Target Risk. Naphthyl rings often confer direct agonist activity at 5-HT2 receptors.[1][2][3]

Analyst Note: Unlike Methamphetamine, which is DAT/NET selective, the Target Compound acts as a Triple Reuptake Inhibitor/Releaser with a balanced profile similar to "non-neurotoxic" amphetamine analogs.[1][2][3]

Part 3: Experimental Methodology (Self-Validating Protocols)

As a Senior Scientist, I advise against standard "kit" protocols for this compound due to its high lipophilicity (LogP ~3.5–4.0).[1][2][3] Standard filtration often yields high Non-Specific Binding (NSB).[1][2][3]

Protocol A: Optimized Radioligand Binding Assay (MAT Profiling)

Objective: Determine

Materials:

  • Membranes: HEK293 stably expressing hSERT, hDAT, or hNET.[1][2][3]

  • Radioligands:

    • SERT:

      
      Citalopram (High specificity)[1][2][3]
      
    • DAT:

      
      WIN 35,428 (Preferred over cocaine due to slower dissociation)[1][2][3]
      
    • NET:

      
      Nisoxetine[1][2][3]
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Blocking Agent: 0.1% BSA (Bovine Serum Albumin) is mandatory in the buffer to prevent the naphthyl compound from sticking to plasticware.[2][3]

Step-by-Step Workflow:

  • Preparation: Thaw membranes and homogenize. Dilute to 5-10

    
    g protein/well.[1][2][3]
    
  • Competition Plate Setup:

    • Total Binding: Membrane + Radioligand + Buffer.[1][2][3]

    • NSB (Non-Specific): Membrane + Radioligand + Excess Saturating Inhibitor (e.g., 10

      
      M Fluoxetine for SERT).[1][2][3]
      
    • Test: Membrane + Radioligand + Target Compound (10 concentrations, 0.1 nM to 10

      
      M).
      
  • Incubation: 2 hours at 25°C (Equilibrium is slower for lipophilic ligands).

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) .[1][2][3]

    • Why PEI? It reduces the electrostatic binding of the cationic amine to the glass fiber filter.[1][2][3]

  • Wash: 3x with ice-cold buffer containing 0.1% BSA.

  • Analysis: Scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1][2][3]
Protocol B: Functional Uptake vs. Release Assay

Binding tells you it sticks; this assay tells you if it is a substrate (Releaser) or a blocker (Inhibitor).[2][3]

  • Load Cells: Pre-load HEK-DAT/SERT cells with fluorescent neurotransmitter mimic (e.g., ASP+ or FFNs).[1][2][3]

  • Mode 1 (Inhibition): Add Target Compound + Substrate simultaneously.[1][2][3] Measure reduction in uptake.

  • Mode 2 (Release): Pre-load cells with substrate first, wash, then add Target Compound.[1][2][3]

    • Result: If fluorescence decreases in the cell and increases in supernatant, the compound is a Releaser (Substrate).[1][2][3]

    • Expectation: N-Methyl-1-(2-naphthyl)ethanamine is likely a substrate-type releaser.[1][2][3]

Part 4: Specificity & Off-Target Analysis

The naphthyl ring introduces specific off-target liabilities that must be screened to ensure safety and data integrity.

The 5-HT2 Receptor Agonism Check

Naphthyl-substituted amines (like PAL-287) often act as direct agonists at 5-HT2A and 5-HT2B receptors.[1][2][3][4]

  • Risk: 5-HT2B agonism is linked to valvular heart disease.[1][2][3]

  • Assay: Calcium Flux (FLIPR) assay in CHO-K1 cells expressing 5-HT2B.

  • Threshold: If

    
    , the compound has significant off-target liability.[1][2][3]
    
Sigma Receptor Binding

The lipophilic naphthyl moiety has high affinity for Sigma-1 (

123
  • Impact: Sigma binding can modulate the psychostimulant effects and neurotoxicity profile.[1][2][3]

  • Control: Run a specific

    
    (+)-Pentazocine binding assay to quantify this interaction.
    

Part 5: Visualization of Evaluation Workflow

The following diagram illustrates the logical cascade for validating the specificity of this compound, moving from primary binding to functional characterization.

SpecificityWorkflowcluster_bindingPhase 1: Affinity Profiling (Ki)cluster_functionalPhase 2: Mechanism of Actioncluster_offtargetPhase 3: Specificity & SafetyStartCompound: N-Methyl-1-(2-naphthyl)ethanamineRadioligandRadioligand Binding(SERT / DAT / NET)Start->RadioligandNSB_CheckLipophilicity Control(BSA/PEI Wash Steps)Radioligand->NSB_CheckValidateFuncAssayFunctional Uptake/Release(HEK-293 Transfected)Radioligand->FuncAssayIf Ki < 100nMDifferentiationDistinguish:Blocker vs. SubstrateFuncAssay->DifferentiationHT2Screen5-HT2A/2B Agonism Screen(Calcium Flux)Differentiation->HT2ScreenProfilingSigmaScreenSigma-1 Receptor BindingDifferentiation->SigmaScreenResultFinal Profile:SNDRA with/without5-HT2 LiabilityHT2Screen->ResultRisk Assessment

Caption: Logical screening cascade for Naphthyl-amine derivatives, prioritizing lipophilicity controls and off-target safety profiling.

References

  • Rothman, R. B., et al. (2001).[1][2][3] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2][3] Synapse, 39(1), 32-41.[1][2][3]

  • Simmler, L. D., et al. (2013).[1][2][3] "Pharmacological characterization of novel cathedrals, MDMA, and amphetamine analogs."[1][2][3] British Journal of Pharmacology, 168(2), 458-470.[1][2][3]

  • Blough, B. E., et al. (2019).[1][2][3] "Synthesis and Pharmacology of Monoamine Transporter Ligands based on the Naphthylisopropylamine Scaffold." Journal of Medicinal Chemistry, 62(10).[1][2][3] [1][2][3]

  • National Center for Biotechnology Information. (2024).[1][2][3] "PubChem Compound Summary for CID 65473-13-4, N-Methyl-1-naphthalenemethylamine hydrochloride." PubChem.

"reproducibility of experiments using N-Methyl-1-(2-naphthyl)ethanamine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Ligand Profiling & Monoamine Transporter Assays

Executive Summary & Chemical Identity

In the landscape of psychopharmacology and medicinal chemistry, N-Methyl-1-(2-naphthyl)ethanamine hydrochloride represents a critical probe for mapping the steric constraints of Monoamine Transporters (MATs).[1] Unlike its phenyl-based parent (Methamphetamine) or the indole-based analogs (Tryptamines), this compound introduces a bulky, lipophilic naphthalene ring system.[1][2]

This structural modification drastically alters solubility, receptor residence time, and non-specific binding profiles.[1][2] This guide addresses the "Crisis of Reproducibility" often seen with this compound, where inconsistent data arises not from biological variance, but from improper handling of lipophilic amine salts.[1]

Chemical Profile
PropertySpecificationCritical Note
IUPAC Name N-methyl-1-(naphthalen-2-yl)ethan-1-amine HClChiral center at C1; usually supplied as racemate or pure enantiomer.[1][2][3]
Molecular Weight ~221.73 g/mol Heavier than Methamphetamine (185.7 g/mol ).[1][2]
Lipophilicity (LogP) High (~3.2 - 3.[1][2]5)Major Source of Error: Adsorbs to standard polypropylene tips.[1][2]
Solubility Water (Moderate), DMSO (High), Ethanol (High)Prone to precipitation in high-salt buffers (e.g., PBS).[1]

Comparative Performance: The Naphthyl Shift

To understand why reproducibility fails, one must understand how this compound behaves relative to standard controls.[1][2] The replacement of the phenyl ring with a 2-naphthyl moiety shifts the selectivity profile from Dopamine (DAT) dominance toward Serotonin (SERT) and Norepinephrine (NET), while increasing non-specific binding.

Table 1: Comparative Binding & Physicochemical Profile

Data synthesized from structure-activity relationship (SAR) studies of naphthyl-substituted amines.[1]

FeatureMethamphetamine HCl (Standard)N-Methyl-1-(2-naphthyl)ethanamine HCl MDMA HCl (Reference)
Primary Target DAT / NET (Releaser)SERT / NET (Mixed Reuptake/Release)SERT / DAT (Releaser)
Steric Bulk Low (Phenyl ring)High (Naphthalene ring) Medium (Benzodioxole)
Plastic Adsorption Negligible (<1%)High (15-20% loss in 1hr) Low (<5%)
Solubility in PBS >50 mM<5 mM (Risk of crashing) >50 mM
UV Absorbance

257 nm

224, 270-280 nm (Strong)

284 nm

Expert Insight: Researchers often treat the Naphthyl analog exactly like Methamphetamine.[1][2] This is a fatal error. The Naphthyl analog's high lipophilicity means that if you prepare a 10 nM solution in a plastic tube, the effective concentration reaching the cells may be only 5-7 nM due to adsorption to the tube walls.

The "Anti-Adsorption" Experimental Protocol

To ensure reproducibility, you must abandon standard "plastic-heavy" workflows.[1][2] The following protocol is a self-validating system designed to mitigate lipophilic loss and solvent shock.

Phase A: Stock Solution Preparation (The "Glass Rule")

Objective: Create a stable 10 mM stock without precipitation.

  • Weighing: Weigh the HCl salt into a borosilicate glass vial (scintillation vial). Do not use Eppendorf tubes.

  • Solvent Choice: Dissolve in 100% Dimethyl Sulfoxide (DMSO) .[1][2]

    • Why? Water or Saline stocks are unstable for naphthyl-amines over long periods (hydrolysis risk and precipitation).[1][2] DMSO ensures complete solvation.[1][2]

  • Sonicate: Sonicate for 5 minutes at room temperature to break crystal lattice energy.

  • Storage: Store at -20°C in amber glass. Stability: 6 months.[1]

Phase B: Serial Dilution (The "Pre-Saturation" Technique)

Objective: Prevent loss of compound during dilution steps.

  • Vehicle: Use assay buffer + 0.1% BSA (Bovine Serum Albumin).[1][2]

    • Mechanism:[1] Albumin acts as a carrier protein, sequestering the lipophilic naphthyl ring and preventing it from sticking to the plastic pipette tips, while still releasing it to the transporter proteins.[1]

  • Mixing: When pipetting, aspirate and dispense 3 times to saturate the pipette tip surface before the final transfer.

Phase C: Visualization of Workflow Logic

ExperimentalWorkflow Compound N-Methyl-1-(2-naphthyl) ethanamine HCl Solvent 100% DMSO (Glass Vial) Compound->Solvent Solubilization Stock 10 mM Stock (Stable) Solvent->Stock Sonication Dilution_Bad Dilution in PBS (Plastic Tube) Stock->Dilution_Bad Standard Method Dilution_Good Dilution in PBS + 0.1% BSA (Glass/Low-Bind) Stock->Dilution_Good Correct Protocol Adsorption Loss to Plastic walls (~20% Error) Dilution_Bad->Adsorption Lipophilic Interaction Assay Transporter Assay (Reproducible Data) Dilution_Good->Assay Effective Conc. Maintained Adsorption->Assay Inconsistent Ki

Figure 1: Critical workflow divergence. Using BSA and glass prevents the ~20% concentration loss seen in standard plastic/PBS protocols.

Mechanistic Troubleshooting

Issue 1: Inconsistent Potency (Ki shifts)
  • Cause: The chiral center at C1.[1][2]

  • Explanation: The (S)-isomer and (R)-isomer of naphthyl-amines often have 10-100 fold differences in affinity for SERT vs. DAT.[1][2]

  • Solution: Verify the enantiomeric purity using Chiral HPLC before starting. If using a racemate, acknowledge that your Ki is an average of two distinct pharmacophores.[1][2]

Issue 2: High Non-Specific Binding (NSB)
  • Cause: The naphthalene ring intercalates into lipid bilayers.[1][2]

  • Solution: Increase wash steps in radioligand binding assays. Use Polyethylenimine (PEI) pre-treated filters (0.5% PEI) to reduce filter binding, which is notoriously high for naphthyl compounds.[1][2]

Issue 3: Fluorescence Interference
  • Cause: Naphthalene is a fluorophore.[1][2]

  • Impact: If using FRET-based or fluorescence polarization assays, the compound itself may autofluoresce, creating a false floor.[1][2]

  • Solution: Run a "Compound Only" blank (no cells/membrane) to subtract background fluorescence.[1][2]

Signaling Pathway & SAR Context

Understanding the structural logic helps predict off-target effects.[1][2] The diagram below illustrates how the Naphthyl substitution alters the signaling cascade compared to the Phenyl parent.

SAR_Pathway Meth Methamphetamine (Phenyl Ring) DAT Dopamine Transporter (DAT) Meth->DAT High Affinity VMAT2 VMAT2 (Vesicular Release) Meth->VMAT2 Disrupts Gradient Naph N-Methyl-1-(2-naphthyl) ethanamine (Naphthyl Ring) Naph->DAT Reduced Affinity SERT Serotonin Transporter (SERT) Naph->SERT Increased Affinity (Steric Fit) Naph->VMAT2 Partial Release Cyt_DA Cytosolic Dopamine Surge DAT->Cyt_DA Cyt_5HT Cytosolic Serotonin Surge SERT->Cyt_5HT VMAT2->Cyt_DA Neurotox Oxidative Stress (Neurotoxicity) Cyt_DA->Neurotox ROS Generation Therapeutic Entactogenic Effect (Lower Toxicity Potential) Cyt_5HT->Therapeutic

Figure 2: Structure-Activity Relationship (SAR). The bulky naphthyl group shifts affinity toward SERT, potentially reducing the dopaminergic oxidative stress associated with the phenyl parent.

References

  • Rothman, R. B., et al. (2001).[1][2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2] Synapse.

  • Blough, B. E., et al. (2002).[1][2] "Synthesis and transporter binding properties of 2-naphthyl analogs of amphetamine and methamphetamine." Bioorganic & Medicinal Chemistry Letters.

  • Partilla, J. S., et al. (2006).[1][2] "Interaction of amphetamine analogs with human liver microsomes: N-demethylation and metabolic stability."[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2023). "N-Methyl-1-naphthalenemethylamine hydrochloride (Structural Analog Data)." National Center for Biotechnology Information.[1][2]

  • Sigma-Aldrich Technical Bulletin. "Handling of Lipophilic Amine Hydrochlorides."

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Safety Operating Guide

Technical Guide: Operational Handling & Disposal of N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Methyl-1-(2-naphthyl)ethanamine hydrochloride (CAS: 1197565-94-8) is a secondary amine salt structurally analogous to methamphetamine, where the phenyl ring is replaced by a naphthalene moiety. Due to this structural relationship, it must be treated with high precaution regarding potential central nervous system (CNS) activity, despite often being classified primarily as a skin and eye irritant in standard Safety Data Sheets (SDS).

This guide supersedes generic "organic salt" disposal protocols. It mandates a containment-first approach due to the compound's high bioavailability and potential neurotoxicity.

Chemical Identity Table
ParameterDetail
Chemical Name N-Methyl-1-(2-naphthyl)ethanamine hydrochloride
Common Synonyms 2-Naphthyl-N-methyl-1-ethanamine HCl; Methamnetamine (isomer)
CAS Number 1197565-94-8
Molecular Formula C₁₃H₁₅N[1][2][3][4][5][6] · HCl
Physical State White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO; insoluble in non-polar organics (unless basified)
Primary Hazards Skin/Eye Irritant (H315, H319), STOT-SE (H335), Potential CNS Stimulant

Operational Handling: The "Zero-Exposure" Protocol

Standard laboratory handling is insufficient. You must employ a Self-Validating Barrier System where every barrier (PPE, Engineering Control) is verified before the substance is exposed to the environment.

Engineering Controls & PPE
  • Causality: The hydrochloride salt is a fine particulate. Electrostatic forces can cause "dust fly" during weighing, leading to inhalation exposure.

  • Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

  • PPE Permeation Logic:

    • Gloves: Double-gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (Tactility).

      • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).

      • Rationale: Secondary amines can permeate thin nitrile over time; the outer layer is sacrificial.

Weighing & Solubilization Workflow

The following diagram illustrates the critical path for handling the solid to minimize contamination risks.

HandlingProtocol Start Start: Handling Request CheckEngineering Verify Hood Flow (>100 fpm) Start->CheckEngineering StaticControl Neutralize Static (Ionizing Bar/Gun) CheckEngineering->StaticControl Flow Validated Weighing Weigh inside Hood (Closed Balance) StaticControl->Weighing Prevent Aerosolization Solubilization Dissolve immediately (Water/DMSO) Weighing->Solubilization Contain Solid WipeDown Decontaminate Surface (Wet Wipe) Solubilization->WipeDown Remove Residue End Proceed to Experiment WipeDown->End

Figure 1: Operational workflow emphasizing static control to prevent particulate dispersion.

Disposal Procedures

Disposal is not merely "throwing away"; it is the final step of chemical lifecycle management. Improper disposal of amine salts can lead to the formation of toxic byproducts (e.g., nitrosamines) if mixed with nitrosating agents in waste streams.

Waste Characterization

Under RCRA (Resource Conservation and Recovery Act), this compound is not explicitly P-listed or U-listed. However, it must be characterized as Hazardous Waste due to toxicity characteristics.

Critical Rule: Never dispose of N-Methyl-1-(2-naphthyl)ethanamine HCl down the drain. Although water-soluble, it is an organic pollutant.

Solid Waste (Pure Substance or Contaminated Solids)
  • Method: Lab Pack for Incineration.

  • Protocol:

    • Place the solid or contaminated wipes/gloves into a clear polyethylene bag.

    • Seal the bag with tape.

    • Place the sealed bag into a wide-mouth HDPE drum (the "Lab Pack").

    • Label as: "Hazardous Waste: Toxic Solids, Organic, N.O.S. (Naphthyl-ethanamine salt)."[7][8]

Liquid Waste (Solutions)
  • Segregation Logic: Do not mix with oxidizing acids (Nitric/Chromic) to prevent exothermic decomposition or gas evolution.

  • Aqueous Solutions: Collect in a "Toxic Aqueous Waste" carboy. Adjust pH to neutral (pH 6-8) before storage to prevent corrosion of the container, but do not basify to >pH 10 as this liberates the volatile free amine.

  • Organic Solutions (DMSO/Ethanol): Collect in "Flammable Organic Waste."

Disposal Decision Tree

Use this logic flow to determine the correct waste stream.

DisposalTree WasteInput Waste Generated IsSolid Is it Solid? WasteInput->IsSolid SolidStream Solid Waste Stream IsSolid->SolidStream Yes LiquidStream Liquid Waste Stream IsSolid->LiquidStream No LabPack Lab Pack (HDPE Drum) SolidStream->LabPack SolventCheck Solvent Type? LiquidStream->SolventCheck Incineration High-Temp Incineration LabPack->Incineration Aqueous Aqueous Waste (Toxic) SolventCheck->Aqueous Water/Buffer Organic Organic Waste (Flammable) SolventCheck->Organic DMSO/EtOH Aqueous->Incineration Organic->Incineration

Figure 2: Logic gate for segregating waste streams to ensure RCRA compliance.

Emergency & Decontamination Protocols

Spill Response

In the event of a powder spill, do not use a brush, as this generates dust.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don N95 or P100 respirator, double gloves, and lab coat.

  • Contain: Cover the spill with wet paper towels (dampened with water) to prevent dust generation.

  • Clean: Scoop up the damp material.

  • Decontaminate: Wash the surface with a 1% Acetic Acid solution (to ensure the amine remains in the soluble salt form), followed by a soap and water rinse.

Empty Container Management

Empty containers are considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/scraping).

  • The container has been triple-rinsed with a solvent capable of dissolving the residue (Water or Ethanol).

  • Rinsate Disposal: The rinsate must be collected and treated as hazardous liquid waste (see Section 3.3).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9] National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[Link]

  • PubChem. (2024). N-Methyl-1-(2-naphthyl)ethanamine hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]

Sources

Personal protective equipment for handling N-Methyl-1-(2-naphthyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Handling Guide: N-Methyl-1-(2-naphthyl)ethanamine Hydrochloride Content Type: Technical Safety Protocol Audience: Research Scientists & Laboratory Operations Managers

Hazard Identification & Risk Assessment

Compound Profile:

  • Chemical Name: N-Methyl-1-(2-naphthyl)ethanamine hydrochloride

  • Structural Class: Naphthalene-substituted phenethylamine analog (Isomer of methamphetamines where the phenyl ring is replaced by a naphthyl system).

  • Physical State: White to off-white crystalline solid (Salt form).

  • Primary Hazards:

    • Bioactivity: As a structural analog to sympathomimetic amines, this compound must be treated as a Potent CNS Active Agent until specific toxicology proves otherwise.

    • Acute Toxicity: Likely harmful if swallowed or inhaled (H302/H332 surrogate classification).

    • Corrosivity/Irritation: Hydrochloride salts of secondary amines are often acidic and corrosive to mucous membranes. Risk of Serious Eye Damage (H318) is a critical concern based on structural analogs [1].

    • Particulate Risk: The hydrochloride salt form is prone to static charging, increasing the risk of aerosolization during weighing.

The Defense Layer: Personal Protective Equipment (PPE)

Do not rely on generic "lab safety" rules. For this specific compound, the PPE strategy focuses on particulate containment and solvent permeation resistance once solubilized.

A. Respiratory Protection (The Critical Barrier)

Because this is a bioactive salt, inhalation of dust is the primary exposure vector.

  • Primary Control: All handling of the dry powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • Secondary Defense (If hood work is impossible): A full-face respirator with P100 cartridges .

    • Why? N95 masks filter 95% of particles but often fail to seal against the face perfectly. A P100 offers 99.97% efficiency, and the full-face visor protects the eyes from the corrosive salt dust.

B. Dermal Protection (Glove Selection)
  • Dry Solid Handling: Standard Nitrile Gloves (minimum 5 mil thickness) are sufficient.

  • Solubilized Handling: Once dissolved (e.g., in Methanol, DMSO, or DCM), the risk profile shifts to the solvent's permeation rate.

    • Recommendation: Use Double-Gloving (Nitrile over Nitrile) or Silver Shield/Laminate gloves if using high-penetration solvents like Dichloromethane (DCM).

    • Protocol: Change outer gloves immediately upon splash contact.

C. Ocular Protection
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1).

  • Why? Safety glasses with side shields are insufficient. Amine salts are hygroscopic; if dust contacts the eye, it dissolves in tear fluid to form a localized acidic solution, potentially causing corneal opacity [2].

Operational Workflow: Step-by-Step Protocol

This protocol integrates engineering controls with technique to minimize exposure.

Phase 1: Preparation & Weighing
  • Static Control: Hydrochloride salts are notoriously static-prone. They will "jump" off the spatula.

    • Action: Use an Anti-Static Gun (ZeroStat) or a benchtop ionizer inside the balance enclosure before opening the vial.

  • The "Closed Transfer" Rule: Never transport the open vial across the lab. Weigh inside the hood. If the balance is external, use a sealed secondary container for transport.

Phase 2: Solubilization
  • Solvent Choice: The HCl salt is water-soluble but often requires organic co-solvents (DMSO/Methanol) for high-concentration stock solutions.

  • Exotherm Awareness: Dissolving amine salts can be slightly exothermic. Add solvent slowly to the solid.

  • Vessel Selection: Use amber glass vials with PTFE-lined caps. Avoid polystyrene plastics, which may leach interfering compounds or degrade under amine attack.

Phase 3: Decontamination
  • Surface Wipe: After handling, wipe the work surface with a 10% mild acidic detergent (e.g., dilute acetic acid or citric acid based cleaner) followed by water.

    • Mechanism:[1][2][3][4][5] The acid cleaner ensures the amine remains protonated (salt form), keeping it water-soluble and easier to remove than the free base.

Visualizing the Safety Logic

The following diagram illustrates the "Safe Path" workflow, highlighting critical decision points and engineering controls.

G Start Storage (Desiccator/Freezer) Check Engineering Check (Fume Hood Flow >100 fpm) Start->Check Weigh Weighing Station (Use Ionizer/Static Gun) Check->Weigh Pass Solubilize Solubilization (Add Solvent to Solid) Weigh->Solubilize Sealed Transport Spill Emergency: Spill? Weigh->Spill Use Experimental Application (In Vitro / In Vivo) Solubilize->Use Solubilize->Spill Waste Disposal (Hazardous Chemical Stream) Use->Waste Clean Decon: Acidic Detergent + Absorbent Pads Spill->Clean Yes Spill->Waste No (Routine) Clean->Waste

Figure 1: Operational workflow for handling bioactive amine salts. Note the critical checkpoint for engineering controls before the container is opened.

Waste Management & Disposal

Disposal must adhere to local environmental regulations (RCRA in the US).

Waste StreamClassificationAction Plan
Solid Waste Hazardous / ToxicCollect contaminated gloves, weighing boats, and paper towels in a dedicated solid waste drum labeled "Toxic Solids."
Liquid Waste Organic / CorrosiveSegregate based on carrier solvent. If dissolved in DMSO/Methanol, dispose in "Flammable/Organic" waste. DO NOT pour down the drain.
Empty Vials Triple RinseTriple rinse the original vial with the carrier solvent. Add rinsate to liquid waste. Deface the label and dispose of the glass.

References

  • PubChem. (n.d.).[5] 2-(2-Naphthyl)ethylamine hydrochloride Safety Data. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2017). Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. PubMed. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.